molecular formula C2H2BrN3 B147057 3-Bromo-1H-1,2,4-triazole CAS No. 7343-33-1

3-Bromo-1H-1,2,4-triazole

Cat. No.: B147057
CAS No.: 7343-33-1
M. Wt: 147.96 g/mol
InChI Key: HHIZISRHAQPAMY-UHFFFAOYSA-N
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Description

3-Bromo-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C2H2BrN3 and its molecular weight is 147.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZISRHAQPAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223661
Record name 1H-1,2,4-Triazole, 3-bromo-
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Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7343-33-1
Record name 1H-1,2,4-Triazole, 3-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-bromo-
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Record name 3-Bromo-1H-1,2,4-triazole
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Foundational & Exploratory

physicochemical properties of 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-1,2,4-triazole

Introduction

This compound (CAS No: 7343-33-1) is a halogenated heterocyclic compound that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry.[1] Its unique structural features—a planar, aromatic 1,2,4-triazole ring functionalized with a reactive bromine atom—endow it with versatile chemical reactivity and significant biological potential. This scaffold is a key component in a variety of bioactive molecules, including antifungal agents, herbicides, and innovative anticancer therapeutics.[2][3] Notably, the 1,2,4-triazole core is present in FDA-approved drugs such as the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy, highlighting the scaffold's clinical significance.[3]

A thorough understanding of the is paramount for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its handling, synthetic utility, and the biological performance of its derivatives. This guide provides a comprehensive analysis of its core properties, supported by experimental protocols and field-proven insights, to empower its effective application in research and development.

Caption: Molecular structure and tautomeric equilibrium of this compound.

Part 1: Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₂H₂BrN₃[1][2]
Molecular Weight 147.96 g/mol [1][4]
Appearance White to light yellow crystalline solid/powder[1][2]
Melting Point 187-197 °C[1][4][5]
Boiling Point 295.4 °C (Predicted)[1][5]
pKa 7.84 ± 0.20 (Predicted)[2][5]
LogP (Octanol/Water) 0.57[1]
Solubility Sparingly soluble in water[2]
Density ~2.1 g/cm³ (Predicted)[1][5]
In-Depth Analysis of Key Properties

Structure and Tautomerism this compound features a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the 3-position is a key feature for its synthetic utility. Like many nitrogen-containing heterocycles, it exhibits prototropic tautomerism. The proton can reside on different nitrogen atoms, leading to distinct tautomeric forms. For bromo-substituted 1,2,4-triazoles, the this compound and 5-bromo-1H-1,2,4-triazole tautomers are considered to be of similar energy.[6] The 3-bromo-1H tautomer is the most commonly depicted form in chemical literature and databases. Understanding this equilibrium is vital, as different tautomers can exhibit varied reactivity and binding interactions in biological targets.

Thermal Properties The compound has a relatively high melting point, reported in the range of 187-197 °C, which is indicative of a stable, well-ordered crystalline lattice structure with significant intermolecular interactions.[1][4][5] The predicted boiling point is high, though the compound may decompose upon heating.[7] Its thermal stability is an important consideration for designing synthetic reactions, particularly those requiring elevated temperatures.

Acidity/Basicity (pKa) The predicted pKa of approximately 7.84 suggests that this compound is a weak acid, with the N-H proton being the most acidic site.[2] The 1,2,4-triazole ring itself is amphoteric, capable of being protonated at a nitrogen atom in strongly acidic conditions (pKa of the conjugate acid is ~2.45).[8][9] This property is of paramount importance in drug development. The pKa determines the ionization state of the molecule at physiological pH (around 7.4), which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.

Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 0.57, this compound exhibits balanced hydrophilic and lipophilic character.[1] This moderate lipophilicity is often a desirable trait in drug candidates, as it facilitates passage through biological membranes without causing poor aqueous solubility. This value serves as a baseline for designing derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

SpectroscopyCharacteristic Features
¹H NMR A singlet for the C5-H proton, typically downfield. A broad singlet for the N1-H proton.
¹³C NMR Two signals for the aromatic carbons (C3 and C5).
IR Spectroscopy Absorption bands for N-H stretching, C-H stretching, and C=N/C-N ring vibrations.
Mass Spectrometry A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[10]

Expertise in Interpretation:

  • Mass Spectrometry: The most definitive initial identification often comes from mass spectrometry. The presence of the bromine isotope pattern is a powerful diagnostic tool that immediately confirms the presence and number of bromine atoms in the molecule.

  • NMR Spectroscopy: ¹H NMR confirms the presence of the single proton on the triazole ring. The chemical shift provides information about the electronic environment. The broadness of the N-H signal is typical and its position can be solvent-dependent.

Part 3: Reactivity and Stability

Chemical Reactivity this compound is a versatile synthetic intermediate primarily due to two reactive sites: the C-Br bond and the N-H bond.

  • C-Br Bond Reactivity: The bromine atom is a good leaving group and readily participates in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Evans-Lam couplings.[3] These reactions are fundamental in medicinal chemistry for creating C-C and C-N bonds, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the triazole ring. This versatility has been exploited to build libraries of compounds for structure-activity relationship (SAR) studies.[3]

  • N-H Bond Reactivity: The acidic proton on the ring nitrogen can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted derivatives.

Chemical Stability The compound is generally stable under standard laboratory conditions. However, caution is advised in reactions involving high temperatures and strong bases, as these conditions can sometimes trigger undesirable side reactions involving the halogen substituent.[3] It is classified as an irritant and may be harmful if swallowed, causing skin and eye irritation.[4] Appropriate personal protective equipment should be used during handling.

Part 4: Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key . These protocols are designed to be self-validating and reflect best practices in the field.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination in the pharmaceutical industry. Unlike traditional visual methods, it provides a highly accurate and reproducible melting temperature (T_onset and T_peak). Furthermore, the shape and sharpness of the endothermic peak offer critical information about the sample's purity; impurities typically lead to peak broadening and a depression of the melting point.[11]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting endotherm. The onset temperature is the intersection of the baseline with the leading edge of the peak, while the peak maximum is also recorded.

cluster_dsc DSC Workflow for Melting Point start Start prep Weigh 1-3 mg of sample into aluminum pan start->prep seal Crimp pan to seal prep->seal load Load sample and reference pans into DSC cell seal->load program Run thermal program (e.g., ramp 10°C/min) load->program analyze Analyze heat flow vs. temp data program->analyze end Determine T_onset and T_peak analyze->end

Caption: Workflow for determining melting point using DSC.

Protocol 2: Determination of pKa by Potentiometric Titration

Causality: While computational tools provide useful pKa estimates, experimental determination is crucial for accurate ADME modeling and for understanding pH-dependent solubility. Potentiometric titration is a robust and direct method that measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa value.[9]

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol may be required. If so, a correction (Yasuda-Shedlovsky extrapolation) must be applied to determine the pKa in pure water.

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place the sample solution in a jacketed beaker at a constant temperature (25 °C).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve. Alternatively, use derivative plots to precisely locate the equivalence point.

cluster_pka Potentiometric Titration Workflow for pKa start Start prep Prepare aqueous solution of known concentration start->prep calibrate Calibrate pH meter prep->calibrate titrate Titrate with standardized base (NaOH) recording pH vs. volume calibrate->titrate plot Plot titration curve (pH vs. Volume) titrate->plot analyze Identify half-equivalence point plot->analyze end pKa = pH at half-equivalence analyze->end

Caption: Workflow for determining pKa via potentiometric titration.

Protocol 3: Determination of LogP by the Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the traditional and most reliable method for determining the LogP value. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a foundational parameter for predicting drug absorption and distribution. Its simplicity and directness make it a self-validating system for lipophilicity assessment.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).

    • Shake the mixture vigorously for 20 minutes at a constant temperature (25 °C).

    • Centrifuge the mixture to ensure complete phase separation.

  • Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The concentration in the octanol phase is determined by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

cluster_logp Shake-Flask Workflow for LogP start Start saturate Pre-saturate octanol and water start->saturate dissolve Dissolve sample in aqueous phase saturate->dissolve mix Mix aqueous sample with octanol and shake dissolve->mix separate Centrifuge to separate phases mix->separate analyze Measure concentration in aqueous phase (C_aq) separate->analyze calculate Calculate C_oct by mass balance analyze->calculate end LogP = log10(C_oct / C_aq) calculate->end

Caption: Workflow for determining LogP via the shake-flask method.

Conclusion

This compound is a molecule of significant strategic importance in the fields of drug discovery and materials science. Its well-defined physicochemical properties—a stable crystalline form, moderate lipophilicity, and weak acidity—make it an attractive starting point for chemical synthesis. The true power of this scaffold lies in its predictable reactivity, which allows for systematic structural modification to optimize biological activity and pharmacokinetic properties. This guide has provided the foundational knowledge and experimental framework necessary for researchers to confidently and effectively utilize this compound in their scientific endeavors. Future investigations into its solid-state chemistry, such as polymorphism and co-crystal formation, could further unlock its potential in pharmaceutical development.

References

An In-depth Technical Guide to 3-Bromo-1H-1,2,4-triazole (CAS Number: 7343-33-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1H-1,2,4-triazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. The document delineates its chemical and physical properties, spectral characteristics, and safety information. Furthermore, it delves into its synthesis, chemical reactivity with a focus on cross-coupling reactions, and the biological significance of its derivatives, offering valuable insights for researchers engaged in the design and synthesis of novel chemical entities.

Introduction

This compound (CAS: 7343-33-1) is a halogenated derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the bromine atom at the 3-position imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized triazole derivatives.[1] Its utility is particularly pronounced in the field of drug discovery, where the 1,2,4-triazole scaffold is a common feature in many approved pharmaceuticals.[2] This guide serves as a detailed resource for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in synthesis, and analytical characterization.

PropertyValueSource(s)
CAS Number 7343-33-1[3]
Molecular Formula C₂H₂BrN₃[3]
Molecular Weight 147.96 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 187-189 °C[4]
Boiling Point Not available
Solubility Sparingly soluble in water[1]
Purity Typically ≥95% or ≥98%[3][4]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Below are the key spectral data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR DMSO-d₆~8.5 (broad singlet)sC5-H
~14.5 (very broad singlet)sN-H
¹³C NMR DMSO-d₆~145C5
~130C3

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The broadness of the N-H peak is characteristic and due to quadrupole broadening and exchange. The ¹³C NMR shows two distinct signals for the two carbon atoms in the triazole ring.[5][6]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~3000-2500BroadN-H stretching (hydrogen-bonded)
~1530MediumC=N stretching
~1480MediumN-N stretching
~1260StrongRing vibrations
~1065MediumIn-plane N-H bending

The broad N-H stretching band is indicative of intermolecular hydrogen bonding in the solid state. The peaks in the fingerprint region are characteristic of the triazole ring structure.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization Mode[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
Electron Ionization (EI) 147/149 (Isotopic pattern for Br)68 (Loss of Br), 41 (Loss of Br and HCN)

The mass spectrum typically shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation often involves the loss of the bromine atom and subsequent cleavage of the triazole ring.[9]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of 1H-1,2,4-triazole.

Synthesis Triazole 1H-1,2,4-triazole Product This compound Triazole->Product Bromination Bromine Bromine (Br₂) Bromine->Product Solvent Aqueous solution Solvent->Product

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of 1H-1,2,4-triazole

This protocol is a general representation and may require optimization based on laboratory conditions.

Materials:

  • 1H-1,2,4-triazole

  • Bromine

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Dissolve 1H-1,2,4-triazole in water in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully neutralize the excess bromine and hydrobromic acid formed with a dilute solution of sodium hydroxide until the solution is neutral to slightly basic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Chemical Reactivity and Synthetic Applications

The bromine atom on the triazole ring is a versatile handle for a variety of chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions.

Reactivity BromoTriazole This compound Suzuki Suzuki Coupling BromoTriazole->Suzuki ChanLam Chan-Lam Coupling BromoTriazole->ChanLam ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Suzuki Amine Amine/Phenol Amine->ChanLam ArylTriazole 3-Aryl-1H-1,2,4-triazole Suzuki->ArylTriazole AminoTriazole 3-Amino/Oxy-1H-1,2,4-triazole ChanLam->AminoTriazole

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily participates in this reaction with various aryl and heteroaryl boronic acids to yield 3-substituted-1H-1,2,4-triazoles.

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.

  • Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.

  • Solvent: Dioxane/water, toluene/water, or DMF.

  • Temperature: 80-110 °C.[10][11]

This reaction is instrumental in the synthesis of biaryl compounds containing a triazole linker, which are of interest in medicinal chemistry and materials science.

Chan-Lam Coupling

The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds. This compound can be coupled with a variety of amines, amides, and phenols to introduce nitrogen and oxygen functionalities at the 3-position of the triazole ring.[1]

Typical Reaction Conditions:

  • Copper Catalyst: Cu(OAc)₂, CuI, or other copper salts.

  • Ligand (optional): Pyridine, 1,10-phenanthroline, or other nitrogen-based ligands.

  • Base: Et₃N, DBU, or other organic bases.

  • Solvent: Dichloromethane, toluene, or DMF.

  • Atmosphere: Often performed in the presence of air or oxygen as the oxidant.[2][12]

This methodology is particularly valuable for the synthesis of libraries of compounds for biological screening.

Biological Significance and Applications in Drug Discovery

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, making it a privileged scaffold in drug discovery.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, di-arylated 1,2,4-triazoles synthesized from this compound have shown promising in vitro activity against breast cancer cell lines.[2] The triazole core can act as a pharmacophore that interacts with various biological targets.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents (e.g., fluconazole). Derivatives of this compound have also been explored for their antimicrobial and antifungal properties.[1] The ability to readily functionalize the 3-position allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various microbial strains.[13][14]

Safety Information

It is imperative to handle this compound with appropriate safety precautions.

HazardDescription
GHS Pictograms
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list. Always refer to the Safety Data Sheet (SDS) before handling this chemical.[4]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and the significant biological activities of its derivatives underscore its importance in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound, empowering researchers to effectively and safely utilize it in their pursuit of novel and impactful chemical entities.

References

spectral data analysis of 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data Analysis of 3-Bromo-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 7343-33-1) is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique reactivity conferred by its bromine substituent and triazole core.[1][2] The triazole nucleus is a key component in a wide array of therapeutically significant agents, known for antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize this compound, designed for researchers and drug development professionals. We will explore the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in an integrated approach to confident structural verification.

Foundational Principles of Spectroscopic Characterization

The unambiguous identification of a molecule like this compound, with its molecular formula C₂H₂BrN₃ and molecular weight of approximately 147.96 g/mol , relies on a multi-faceted analytical approach.[6][7] No single technique provides a complete picture; instead, we integrate data from various methods, each probing different aspects of the molecular structure.

  • Mass Spectrometry (MS) provides the molecular weight and elemental composition via high-resolution analysis, while its fragmentation patterns offer clues to the molecule's connectivity.

  • Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies, such as N-H and C=N bonds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides similar information for the carbon atoms.

G cluster_0 Sample Preparation & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Verification synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Ion Peak - Isotopic Pattern - Fragmentation purification->ms Acquire Data ir Infrared (IR) Spectroscopy - Functional Group ID (N-H, C=N, C-H) purification->ir Acquire Data nmr NMR Spectroscopy - ¹H (Proton Environment) - ¹³C (Carbon Skeleton) purification->nmr Acquire Data integration Integrated Data Analysis ms->integration Interpret Spectra ir->integration Interpret Spectra nmr->integration Interpret Spectra structure Structure Elucidation C₂H₂BrN₃ integration->structure

References

The Synthesis of 3-Bromo-1H-1,2,4-triazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Methodologies

Introduction: The Significance of 3-Bromo-1H-1,2,4-triazole in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1] Its unique structural features, including the presence of a reactive bromine atom and the versatile 1,2,4-triazole core, make it an invaluable synthon for the construction of a diverse array of biologically active molecules. The triazole moiety is known to participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of a drug candidate, while the bromo substituent serves as a versatile handle for further chemical modifications through cross-coupling reactions.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and comparative analyses to aid researchers in its efficient preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two principal strategies: the diazotization of an amino precursor followed by a Sandmeyer-type reaction, and the direct electrophilic bromination of the 1,2,4-triazole ring. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Synthetic Strategy Starting Material Key Reagents General Yields Key Advantages Potential Challenges
Diazotization-Sandmeyer Reaction3-Amino-1H-1,2,4-triazoleNaNO₂, HBr, CuBrModerate to GoodHigh regioselectivity, well-established methodology.Handling of potentially unstable diazonium salts, use of copper reagents.
Direct Bromination1H-1,2,4-triazoleBr₂, N-Bromosuccinimide (NBS)VariableAtom-economical, potentially fewer steps.Risk of over-bromination (di- and tri-bromination), regioselectivity can be an issue.

Detailed Synthetic Protocols and Mechanistic Insights

Method 1: Synthesis via Diazotization and Sandmeyer-Type Reaction of 3-Amino-1H-1,2,4-triazole

This classical approach remains one of the most reliable methods for the regioselective synthesis of this compound. The reaction proceeds through the in-situ formation of a diazonium salt from 3-amino-1H-1,2,4-triazole, which is subsequently displaced by a bromide ion, typically catalyzed by a copper(I) salt.

Reaction Pathway:

Sandmeyer Reaction start 3-Amino-1H-1,2,4-triazole diazonium 3-Diazonium-1H-1,2,4-triazole salt start->diazonium NaNO₂, HBr (Diazotization) product This compound diazonium->product CuBr (Sandmeyer Reaction)

Figure 1: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol:

Materials:

  • 3-Amino-1H-1,2,4-triazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-1H-1,2,4-triazole in a solution of hydrobromic acid at 0-5 °C with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for safety and to maximize the yield of the desired product.

  • Copper(I) Catalyst: Copper(I) bromide facilitates the single-electron transfer mechanism of the Sandmeyer reaction, which is essential for the displacement of the diazonium group with the bromide ion.

Method 2: Direct Bromination of 1H-1,2,4-triazole

Direct bromination offers a more atom-economical route to halogenated triazoles. However, controlling the regioselectivity and the degree of bromination can be challenging. The use of a suitable brominating agent and careful control of reaction conditions are paramount to favor the formation of the desired mono-bromo product.

Reaction Pathway:

Direct Bromination start 1H-1,2,4-triazole product This compound start->product Br₂ or NBS (Controlled Stoichiometry) dibromo 3,5-Dibromo-1H-1,2,4-triazole product->dibromo Excess Br₂ or NBS

Figure 2: Synthetic pathway for direct bromination of 1H-1,2,4-triazole.

Experimental Protocol:

Materials:

  • 1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile or Dichloromethane

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-1,2,4-triazole in a suitable solvent such as acetonitrile or dichloromethane.

  • Bromination: Slowly add a solution of N-bromosuccinimide (or a stoichiometric amount of bromine) in the same solvent to the triazole solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of mono- and di-brominated triazoles.

  • Purify the desired this compound using column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, and it can provide a more controlled bromination.

  • Stoichiometric Control: Careful control of the molar ratio of the brominating agent to the 1H-1,2,4-triazole is critical to minimize the formation of the undesired 3,5-dibromo-1H-1,2,4-triazole byproduct.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₂H₂BrN₃
Molecular Weight 147.96 g/mol
Appearance White to off-white solid
Melting Point 187-189 °C
¹H NMR (DMSO-d₆) δ ~8.5 (s, 1H), ~14.0 (br s, 1H)
¹³C NMR (DMSO-d₆) δ ~145, ~150

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Conclusion: Selecting the Optimal Synthetic Route

The choice between the Sandmeyer-type reaction and direct bromination for the synthesis of this compound will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the purification capabilities. The Sandmeyer approach generally offers higher regioselectivity, while direct bromination can be more atom-economical if the separation of byproducts is manageable. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development endeavors.

References

The Emergence of a Versatile Heterocycle: A Technical Guide to 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and agrochemical development, the 1,2,4-triazole ring system stands as a privileged scaffold. Its unique electronic properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a cornerstone in the design of a multitude of bioactive molecules. From the pioneering antifungal agents that revolutionized the treatment of systemic mycoses to the highly effective herbicides and fungicides that safeguard global crop yields, the influence of the 1,2,4-triazole moiety is undeniable.

This guide focuses on a particularly valuable derivative: 3-Bromo-1H-1,2,4-triazole. The introduction of a bromine atom onto the triazole core at the 3-position creates a highly versatile and reactive building block. This single halogen atom serves as a strategic linchpin, enabling a diverse array of subsequent chemical transformations, most notably cross-coupling reactions, that allow for the construction of complex molecular architectures. Understanding the history, synthesis, and reactivity of this compound is therefore crucial for researchers and scientists aiming to leverage its potential in the development of novel chemical entities.

The Genesis of this compound: A Story of Synthetic Evolution

While the precise first synthesis of this compound is not prominently documented as a singular landmark discovery, its emergence is intrinsically linked to the broader development of triazole chemistry and the well-established methods of aromatic functionalization. The most logical and widely practiced synthetic route to this compound is through the diazotization of the readily available 3-amino-1H-1,2,4-triazole, followed by a Sandmeyer-type reaction.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via their diazonium salts.[1] This powerful transformation provides a reliable method for introducing a bromine atom onto the triazole ring, a feat not easily achieved by direct electrophilic bromination due to the electron-deficient nature of the triazole ring.

Experimental Protocol: Synthesis of this compound via Diazotization-Sandmeyer Reaction

This protocol outlines a robust and reproducible method for the synthesis of this compound from 3-amino-1H-1,2,4-triazole. The procedure is a self-validating system, with clear steps and observable transitions.

Materials:

  • 3-amino-1H-1,2,4-triazole

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Copper(I) bromide

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature control

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-1H-1,2,4-triazole in a 48% aqueous solution of hydrobromic acid. The reaction should be cooled to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution from step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution to a pH of approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature between 0-5 °C is critical for maximizing the yield of the desired intermediate.

  • Copper(I) Bromide Catalyst: Copper(I) is essential for the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical mechanism.

  • Acidic Conditions: The reaction is carried out in a strong acid (HBr) to ensure the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

Reaction Mechanism: A Radical Pathway

The synthesis of this compound via the Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Triazole Diazonium Salt Triazole Diazonium Salt 3-Amino-1,2,4-triazole->Triazole Diazonium Salt NaNO2, HBr, 0-5°C Aryl Radical + N2 Aryl Radical + N2 Triazole Diazonium Salt->Aryl Radical + N2 Cu(I)Br (SET) This compound This compound Aryl Radical + N2->this compound Cu(II)Br2

Caption: The synthesis of this compound via the Sandmeyer reaction.

The key steps in the mechanism are:

  • Diazotization: The primary amino group of 3-amino-1H-1,2,4-triazole reacts with nitrous acid (formed in situ from sodium nitrite and hydrobromic acid) to form a stable diazonium salt.

  • Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt.

  • Loss of Nitrogen: The resulting radical intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to form a triazolyl radical.

  • Halogen Transfer: The triazolyl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound.

Applications and Historical Significance: A Building Block for Innovation

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The carbon-bromine bond is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This has allowed for the facile introduction of various aryl, alkyl, and alkynyl substituents at the 3-position of the triazole ring, paving the way for the synthesis of large libraries of compounds for biological screening.

In Agrochemicals: A Legacy of Crop Protection

The history of triazole-based agrochemicals dates back to the 1970s with the introduction of the first triazole fungicides.[3][4] These compounds revolutionized crop protection by providing systemic activity against a broad spectrum of fungal pathogens.[5][6] They function by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] While this compound itself is not a commercial fungicide, it serves as a key precursor for the synthesis of more complex and potent active ingredients. The ability to readily modify the 3-position allows for the fine-tuning of the molecule's biological activity, spectrum, and physicochemical properties.

In Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This has made it an attractive scaffold in drug design. This compound provides a convenient entry point for the synthesis of a diverse range of potential therapeutic agents, including antifungal, antibacterial, antiviral, and anticancer compounds.[7][8] The bromo-substituent allows for the strategic elaboration of the triazole core to optimize interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₂BrN₃[9]
Molecular Weight 147.96 g/mol [9]
Appearance White to off-white solid[10]
Melting Point 186-197 °C[9][11][12]
Boiling Point 295.4 °C (Predicted)[9][11]
Density 2.102 g/cm³ (Predicted)[9]
pKa 7.84 (Predicted)
CAS Number 7343-33-1[9]

Conclusion

This compound has cemented its position as a pivotal building block in modern synthetic chemistry. Its straightforward and reliable synthesis, coupled with the versatile reactivity of its carbon-bromine bond, has made it an indispensable tool for researchers in both the pharmaceutical and agrochemical industries. The historical success of triazole-based compounds underscores the enduring importance of this heterocyclic scaffold, and the continued exploration of derivatives synthesized from this compound promises to yield new and innovative solutions to challenges in medicine and agriculture.

References

A Senior Application Scientist's Technical Guide to 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-1H-1,2,4-triazole

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the success of a discovery program. This compound (CAS No. 7343-33-1) has emerged as a particularly valuable and versatile building block. Its utility stems not from its own biological activity, but from the latent reactivity embedded within its structure: a readily functionalizable N-H bond on the triazole ring and a C-Br bond perfectly poised for a host of cross-coupling reactions.

The 1,2,4-triazole core is a privileged scaffold, present in numerous FDA-approved drugs, where it often serves as a bioisostere for amide or ester groups, enhances solubility, and participates in crucial hydrogen-bonding interactions with biological targets. The bromine atom at the 3-position transforms this stable core into a reactive handle, enabling chemists to introduce diverse molecular complexity in a controlled, stepwise manner. This guide provides an in-depth examination of the properties, commercial availability, reactivity, and strategic application of this compound, offering field-proven insights for its effective deployment in research and development.

Physicochemical Properties and Structural Considerations

A foundational understanding of a reagent's properties is the bedrock of its effective use. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 7343-33-1 [1][2]
Molecular Formula C₂H₂BrN₃ [2]
Molecular Weight 147.96 g/mol [2]
Appearance White to off-white or light yellow crystalline solid/powder
Melting Point 187-189 °C [1]
Purity (Typical) ≥95% to ≥98% [1][2]

| Synonyms | 5-bromo-1H-1,2,4-triazole; 3-bromo-4H-1,2,4-triazole |[2] |

The Critical Concept of Tautomerism

From an application scientist's perspective, overlooking tautomerism is a common pitfall that can lead to unexpected reactivity and product mixtures. This compound exists as a mixture of tautomers, with the proton residing on different nitrogen atoms of the triazole ring. The primary forms are the 1H, 2H, and 4H tautomers. While the 1H-tautomer is commonly depicted, the relative stability and population of these forms can be influenced by the solvent, pH, and solid-state packing forces. This is a critical consideration during reaction planning, as functionalization can potentially occur at any available nitrogen, leading to regioisomers.

Caption: Tautomeric forms of 3-Bromo-1,2,4-triazole.

Commercial Availability & Sourcing

This compound is readily available from numerous chemical suppliers, making it an accessible starting material for most research laboratories. Sourcing from a reputable supplier is crucial to ensure high purity and batch-to-batch consistency, which are non-negotiable for reproducible synthetic results, particularly in a drug development context.

Table 2: Major Commercial Suppliers and Typical Offerings

Supplier Typical Purity Common Pack Sizes
Sigma-Aldrich ≥97% 1 g, 5 g, 10 g
Apollo Scientific ≥95% 5 g, 25 g
Santa Cruz Biotechnology ≥98% Inquire
Matrix Scientific Not specified 1 g, 5 g, 25 g
BLDpharm Not specified Inquire

| Amerigo Scientific | Not specified | Inquire |

Note: Pricing and availability are subject to change. Researchers should consult supplier websites for current information.

Synthesis and Reactivity: A Platform for Molecular Diversity

The synthetic power of this compound lies in its orthogonal reactive sites. The acidic N-H proton allows for selective N-functionalization, while the C-Br bond is a handle for subsequent carbon-carbon or carbon-heteroatom bond formation. This dual reactivity allows for a programmed, stepwise approach to building complex molecules.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the parent compound provides valuable chemical context. A common laboratory-scale approach involves the diazotization of 3-amino-1H-1,2,4-triazole followed by a Sandmeyer-type bromination.[3][4] The amino group is converted into a diazonium salt, an excellent leaving group (N₂), which is then displaced by a bromide ion, typically from a copper(I) bromide source.[3]

Synthesis_Workflow start 3-Amino-1H-1,2,4-triazole step1 Diazotization (NaNO₂, HBr, H₂O, 0-5 °C) start->step1 intermediate Aryl Diazonium Salt (in situ) step1->intermediate step2 Sandmeyer Reaction (CuBr) intermediate->step2 product This compound step2->product Functionalization_Strategy Start This compound Step1 N-Arylation (Chan-Lam Coupling) [Ar¹-B(OH)₂] Start->Step1 Intermediate 1-Aryl-3-bromo- 1H-1,2,4-triazole Step1->Intermediate Step2 C-Arylation (Suzuki Coupling) [Ar²-B(OH)₂] Intermediate->Step2 Product 1,3-Diaryl- 1H-1,2,4-triazole Step2->Product

References

The Bromotriazole Synthon: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of clinically significant pharmaceuticals.[1] Its value, however, is often unlocked through precise functionalization, a process where halogenated intermediates play a pivotal role. This guide provides an in-depth exploration of the fundamental reactivity of bromine on the triazole ring. We move beyond simple procedural descriptions to dissect the underlying principles of electrophilic bromination and, critically, the subsequent transformation of the resulting bromotriazole into a versatile synthon for complex molecule synthesis. This document is designed for the practicing researcher, offering not only the mechanistic "what" but the strategic "why" behind protocol choices, focusing on the palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that have revolutionized the use of these intermediates in drug discovery.

The Triazole Core: An Introduction to its Electronic Landscape

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both are considered aromatic but are inherently electron-deficient due to the high electronegativity of the nitrogen atoms. This electronic character profoundly influences their reactivity. Unlike electron-rich aromatic systems like benzene, triazoles are generally deactivated towards classical electrophilic aromatic substitution (EAS).[2] Overcoming this deactivation is the first challenge in harnessing their synthetic potential. The introduction of a bromine atom serves a dual purpose: it is a key functionalization step in itself and, more importantly, it installs a versatile leaving group for subsequent, powerful bond-forming reactions.

Part I: Synthesis of the Bromotriazole Intermediate via Electrophilic Halogenation

The direct bromination of a triazole ring is a classic example of electrophilic aromatic substitution on an electron-deficient heterocycle. The reaction requires a potent electrophilic bromine source to overcome the ring's inherent deactivation.

Mechanism of Electrophilic Bromination

The reaction proceeds via a two-step addition-elimination mechanism.[3] A highly reactive electrophilic brominating species, often generated from molecular bromine with a Lewis acid catalyst (e.g., FeBr₃) or by using N-Bromosuccinimide (NBS), is attacked by the π-electrons of the triazole ring.[4] This forms a non-aromatic, positively charged carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[3] A base then abstracts a proton from the carbon atom that was attacked, restoring aromaticity and yielding the brominated triazole. The first step, the formation of the carbocation, is the rate-determining step due to the temporary loss of aromaticity.

EAS_Mechanism cluster_catalyst Triazole Triazole Ring SigmaComplex Sigma Complex (Wheland Intermediate) Triazole->SigmaComplex Attack by π-system Reagents Br₂ + Lewis Acid (e.g., FeBr₃) Electrophile Activated Electrophile 'Br⁺' Reagents->Electrophile Activation Electrophile->SigmaComplex Electrophilic Addition (RDS) Product Brominated Triazole SigmaComplex->Product Deprotonation (Fast) Base Base (e.g., FeBr₄⁻)

Caption: Generalized mechanism for Electrophilic Aromatic Bromination of a triazole.

Regioselectivity
  • 1,2,3-Triazoles: Unsubstituted 1H-1,2,3-triazole is often brominated at the C4 and C5 positions. The presence of substituents heavily directs the outcome. For instance, 4-bromo-NH-1,2,3-triazoles can be selectively alkylated at the N-2 position, highlighting how the bromine atom can direct subsequent reactions.[5] Similarly, starting with 4,5-dibromo-1,2,3-triazole can force alkylation or arylation to occur at the N-2 position due to steric hindrance, after which the bromine atoms can be selectively functionalized or removed.[6]

  • 1,2,4-Triazoles: Bromination of 1,2,4-triazoles typically occurs at the C3 and/or C5 positions, which are electronically analogous. Using reagents like bromine or N-bromosuccinimide can lead to the synthesis of compounds like 3,5-Dibromo-4H-1,2,4-triazole.[7]

Field-Proven Experimental Protocol: Bromination of a Substituted 1,2,4-Triazole

This protocol describes a general procedure for the synthesis of a 3-bromo-1,2,4-triazole derivative.

Objective: To install a bromine atom at the C3 position of a 1-aryl-1H-1,2,4-triazole.

Materials:

  • 1-aryl-1H-1,2,4-triazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: Dissolve the starting triazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromo-1-aryl-1H-1,2,4-triazole.[8]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: The Bromotriazole as a Gateway for C-C and C-N Bond Formation

The true synthetic power of the bromotriazole lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the construction of more complex molecular architectures, a strategy central to modern drug development.[9]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[10][11][12]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromotriazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][13]

Suzuki_Cycle Pd0 Pd(0)L₂ R_X R¹-Br (Bromotriazole) PdII_A R¹-Pd(II)L₂-Br R_X->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation R_B R²-B(OR)₂ Base Base (e.g., K₂CO₃) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of a 4-Bromo-1,2,3-triazole

Objective: To synthesize a 2,4,5-trisubstituted-1,2,3-triazole from a 2-substituted-4-bromo-1,2,3-triazole.[5]

Materials:

  • 2-Substituted-4-bromo-1,2,3-triazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Schlenk flask or sealed tube

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the bromotriazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the residue by column chromatography to yield the desired trisubstituted triazole.[5][14]

ParameterTypical Conditions for Bromotriazole Suzuki Coupling
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand SPhos, XPhos (used with Pd(OAc)₂)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80 - 120 °C
Yield Generally >70%
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[15][16][17] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[15]

Mechanism: The cycle is similar to the Suzuki coupling. Key steps include the oxidative addition of the Pd(0) catalyst to the bromotriazole, formation of a palladium-amido complex via deprotonation of the coordinated amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ R_X R¹-Br (Bromotriazole) PdII_A R¹-Pd(II)L₂-Br R_X->PdII_A Oxidative Addition Amine R²R³NH Base Base (e.g., NaOtBu) PdII_Amido R¹-Pd(II)L₂-NR²R³ PdII_A->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product R¹-NR²R³ PdII_Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of a Bromotriazole

Objective: To couple a primary or secondary amine with a bromotriazole derivative.

Materials:

  • Bromotriazole (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 eq)

  • Xantphos (Ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line technique

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a glovebox, add Pd₂(dba)₃ and Xantphos to a vial, add the solvent, and stir for 10 minutes.

  • Reaction Setup: In a separate vial inside the glovebox, add the bromotriazole, the amine, and the NaOtBu base.

  • Combining Reagents: Add the catalyst solution to the substrate/base mixture. Seal the vial and remove it from the glovebox.

  • Reaction: Heat the mixture to 90-110 °C. Monitor by LC-MS.

  • Work-up: After completion (typically 4-16 hours), cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20][21] It is unique in its use of a dual-catalyst system, typically palladium and a copper(I) salt.[19][20]

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromotriazole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination to yield the alkynylated triazole and regenerate the Pd(0) catalyst.[22]

ParameterTypical Conditions for Bromotriazole Sonogashira Coupling
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Cu Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Yield Good to excellent

Protocol: Sonogashira Coupling of a Bromotriazole

Objective: To synthesize an alkynyl-substituted triazole.

Materials:

  • Bromotriazole (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (as base and solvent) or THF/Et₃N mixture

  • Schlenk flask

Procedure:

  • Inert Atmosphere: Add the bromotriazole, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask. Evacuate and backfill with Argon three times.

  • Solvent/Base Addition: Add degassed triethylamine followed by the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Once complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, filter to remove salts, and concentrate. Purify by column chromatography to isolate the product.

Part III: Spectroscopic Characterization of Bromotriazoles

Confirmation of a successful bromination reaction is critical before proceeding to subsequent coupling steps.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the introduction of an electron-withdrawing bromine atom typically causes a downfield shift of the remaining protons on the triazole ring. The disappearance of a proton signal from the position of bromination is the most direct evidence of success.

  • Mass Spectrometry (MS): The most definitive evidence comes from mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet of equal intensity, separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a hallmark of a mono-brominated compound.

Conclusion: A Cornerstone of Synthesis Strategy

The bromination of the triazole ring is far more than a simple halogenation; it is a strategic maneuver that transforms an otherwise moderately reactive heterocycle into a powerful and versatile building block. The C-Br bond acts as a reliable and predictable site for sophisticated bond-forming reactions, enabling chemists to construct complex, multi-substituted triazole systems with high precision. Mastery of the synthesis of bromotriazoles and their subsequent deployment in Suzuki, Buchwald-Hartwig, and Sonogashira couplings provides the drug development professional with a robust and efficient toolkit for accessing novel chemical space and accelerating the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-1H-1,2,4-triazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-1H-1,2,4-triazole in Modern Chemistry

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a five-membered ring with three nitrogen atoms and a bromine substituent, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of a wide range of bioactive molecules.[1] The triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, while the bromo-substituent provides a reactive handle for further chemical modifications.[2] A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of these critical physicochemical properties, supported by established scientific principles and methodologies.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical determinant of its bioavailability, ease of formulation, and utility in various chemical reactions. The presence of both a polar triazole ring capable of hydrogen bonding and a nonpolar bromo-substituent results in a nuanced solubility profile.

Aqueous Solubility

This compound is sparingly soluble in water.[1] An estimated aqueous solubility is presented in the table below. The triazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor, contributing to its interaction with water molecules.[3] However, the presence of the relatively nonpolar bromine atom and the overall molecular structure limit its extensive dissolution in aqueous media.

Solvent Estimated Solubility Temperature
Water1.44 mg/mLNot Specified

Table 1: Estimated Aqueous Solubility of this compound[5]

For comparison, the methylated analog, 3-Bromo-1-methyl-1H-1,2,4-triazole, exhibits a significantly higher water solubility of approximately 58.9 mg/mL.[6] This highlights the crucial role of the N-H proton in the parent molecule in influencing its crystal lattice energy and, consequently, its solubility.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like." Solvents with a polarity and hydrogen bonding capability similar to the solute are generally more effective. Based on studies of related 1,2,4-triazolium compounds, we can infer the expected solubility behavior.[7]

Expected Solubility Trends:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar triazole ring.

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower alcohols. These solvents can engage in hydrogen bonding with the triazole ring.

  • Low to Insoluble: In nonpolar or weakly polar solvents such as toluene, hexane, and chloroform. The high polarity of the triazole ring makes it incompatible with these solvents.

Experimental Determination of Solubility: A Standardized Workflow

A robust and reproducible method for determining the solubility of this compound is essential for any research or development program. The shake-flask method is a widely accepted and reliable technique.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Allow to equilibrate for a sufficient time (e.g., 24-48 hours) equil1->equil2 analysis1 Filter the saturated solution to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) analysis1->analysis2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol for Shake-Flask Solubility Measurement:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents (e.g., water, methanol, acetonitrile, DMSO). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

Part 2: Stability Profile of this compound

Understanding the stability of this compound under various environmental conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The inherent aromaticity of the 1,2,4-triazole ring generally imparts significant stability.[8] However, the bromo-substituent and the overall electronic structure can be susceptible to specific degradation mechanisms.

Thermal Stability

Nitrogen-containing heterocycles like 1,2,4-triazoles are known for their thermal stability.[2] However, at elevated temperatures, thermal decomposition can occur. Studies on substituted 1,2,4-triazol-3(2H)-ones have shown that the nature of substituents can influence the activation energy of thermal decomposition.[2] While specific data for this compound is not available, it is prudent to assume that prolonged exposure to high temperatures could lead to degradation.

Hydrolytic Stability (Effect of pH)

The 1,2,4-triazole ring is generally stable to hydrolysis under a wide range of pH conditions, including in the presence of strong acids and alkalis.[9] However, the stability of the C-Br bond should be considered, especially under extreme pH and elevated temperatures. Nucleophilic substitution of the bromine atom could potentially occur under strongly basic conditions.

Photostability

Compounds containing carbon-halogen bonds can be susceptible to photodegradation. Studies on other brominated organic compounds have shown that a common photodegradation pathway is reductive debromination.[10] For instance, the photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine under simulated sunlight involves sequential debromination.[11] It is therefore plausible that this compound may undergo a similar degradation pathway upon exposure to UV or simulated sunlight, leading to the formation of 1H-1,2,4-triazole.

Oxidative Stability

While the triazole ring itself is relatively stable to oxidation, the molecule as a whole could be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[12] Studies on the degradation of other substituted triazoles in soil have suggested the involvement of oxidative mechanisms, potentially mediated by radical species.[12]

Forced Degradation Studies: A Workflow for Assessing Stability

To systematically evaluate the stability of this compound, forced degradation (stress testing) studies are indispensable. These studies involve exposing the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare solutions of this compound acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative thermal Thermal (e.g., 80°C in solution and as solid) start->thermal photolytic Photolytic (e.g., UV and visible light exposure) start->photolytic hplc Analyze by stability-indicating HPLC-UV at time points acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc mass_spec Identify degradation products by LC-MS hplc->mass_spec

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Step-by-Step Protocol for Forced Degradation Studies:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with a strong acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the solution with a strong base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose both the solid compound and its solution to high temperatures (e.g., 80 °C).

    • Photodegradation: Expose the solution to a light source that provides both UV and visible radiation, as specified in ICH guidelines.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Identification: Assess the purity of the parent peak at each time point. For significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and propose their structures.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its application in research and development. While quantitative data is somewhat limited in the public domain, a scientifically sound approach based on the known properties of the 1,2,4-triazole core and bromo-substituents allows for informed decision-making. The provided experimental workflows offer a robust framework for generating precise and reliable data tailored to specific project needs. A thorough characterization of these fundamental properties will undoubtedly accelerate the development of novel pharmaceuticals and agrochemicals derived from this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Diarylated 1,2,4-Triazole Derivatives Using 3-Bromo-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of 1,3-Diarylated 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2][3] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. Within this important class of heterocycles, 1,3-diarylated 1,2,4-triazoles have emerged as particularly valuable motifs in the development of novel pharmaceuticals, exhibiting a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

The strategic placement of two distinct aryl moieties on the triazole core allows for the fine-tuning of a compound's steric and electronic properties, enabling precise modulation of its interaction with biological targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-diarylated 1,2,4-triazole derivatives, leveraging the commercially available and versatile starting material, 3-bromo-1H-1,2,4-triazole. We will explore a robust two-step synthetic strategy involving an initial N-arylation followed by a palladium-catalyzed cross-coupling reaction for the introduction of the second aryl group.

Synthetic Strategy: A Two-Pronged Approach to Diarylation

The synthesis of 1,3-diarylated 1,2,4-triazoles from this compound is elegantly achieved through a sequential introduction of the two aryl groups. This methodology offers a high degree of control and allows for the preparation of a diverse library of compounds with distinct substitution patterns on each aromatic ring.

The overall synthetic workflow can be visualized as follows:

G start This compound step1 Step 1: N-Arylation (Chan-Evans-Lam Coupling) start->step1 intermediate 1-Aryl-3-bromo-1H-1,2,4-triazole step1->intermediate step2 Step 2: C-Arylation (Suzuki-Miyaura Coupling) intermediate->step2 product 1,3-Diaryl-1H-1,2,4-triazole step2->product

Figure 1: General workflow for the synthesis of 1,3-diarylated 1,2,4-triazoles.

This strategic sequence first establishes the N1-aryl bond, followed by the formation of the C3-aryl bond. This order is crucial as the initial N-arylation modifies the electronic properties of the triazole ring, setting the stage for the subsequent cross-coupling reaction.

Part 1: N-Arylation of this compound via Chan-Evans-Lam Coupling

The introduction of the first aryl group at the N1 position of this compound can be efficiently achieved using a copper-catalyzed Chan-Evans-Lam (CEL) coupling reaction.[4] This method is advantageous due to its relatively mild reaction conditions and tolerance to a variety of functional groups on the arylboronic acid coupling partner.

Reaction Mechanism: The Catalytic Cycle of Copper

The Chan-Evans-Lam coupling proceeds through a catalytic cycle involving a copper(II) catalyst. The key steps are:

  • Ligand Exchange: The copper(II) catalyst reacts with the deprotonated triazole to form a copper(II)-triazolate complex.

  • Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.

  • Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the N-arylated triazole product and regenerate the active copper(I) species, which is then re-oxidized to copper(II) to complete the cycle.

G cluster_0 Chan-Evans-Lam N-Arylation Cycle Cu(II) Cu(II) Cu(II)-Triazolate Cu(II)-Triazolate Cu(II)->Cu(II)-Triazolate + Triazole-H - H+ Aryl-Cu(III)-Triazolate Aryl-Cu(III)-Triazolate Cu(II)-Triazolate->Aryl-Cu(III)-Triazolate + Ar-B(OH)2 Cu(I) Cu(I) Aryl-Cu(III)-Triazolate->Cu(I) Reductive Elimination (Product Formation) Cu(I)->Cu(II) Oxidation

Figure 2: Simplified catalytic cycle for the Chan-Evans-Lam N-arylation.

Optimized Protocol for N-Arylation

This protocol is based on established methodologies for the copper-catalyzed N-arylation of this compound.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents)

  • Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), copper(II) acetate (0.5 mmol), and 4 Å molecular sieves.

  • Evacuate and backfill the flask with air.

  • Add dry dichloromethane (5 mL) to the flask.

  • Add DBU (3.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-3-bromo-1H-1,2,4-triazole.

Data Summary: Substrate Scope and Yields for N-Arylation

The optimized conditions are applicable to a range of substituted arylboronic acids.

EntryArylboronic Acid (ArB(OH)₂)ProductYield (%)
1Phenylboronic acid3-bromo-1-phenyl-1H-1,2,4-triazole77
24-Methoxyphenylboronic acid3-bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole62
33-Methoxyphenylboronic acid3-bromo-1-(3-methoxyphenyl)-1H-1,2,4-triazole61

Data adapted from a study on di-arylated 1,2,4-triazole derivatives as therapeutic agents.[4]

Part 2: C-Arylation of 1-Aryl-3-bromo-1H-1,2,4-triazole via Suzuki-Miyaura Coupling

With the 1-aryl-3-bromo-1H-1,2,4-triazole intermediate in hand, the second aryl group can be introduced at the C3 position using the versatile Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling mechanism involves a series of well-defined steps centered around a palladium catalyst.[7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 1-aryl-3-bromo-1,2,4-triazole, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, replacing the bromide ligand.

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the desired 1,3-diarylated 1,2,4-triazole and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

G cluster_1 Suzuki-Miyaura C-Arylation Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (R-Br) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-aryl-3-bromo-1H-1,2,4-triazoles with various arylboronic acids.

Materials:

  • 1-Aryl-3-bromo-1H-1,2,4-triazole

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 1-aryl-3-bromo-1H-1,2,4-triazole (1.0 mmol), the second arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,3-diarylated 1,2,4-triazole.

Expected Outcomes and Substrate Considerations

This two-step approach is highly versatile, allowing for the synthesis of a wide array of 1,3-diarylated 1,2,4-triazoles. The electronic nature of the substituents on both arylboronic acids can influence reaction rates and yields. Electron-donating groups on the boronic acid generally facilitate the Suzuki coupling, while electron-withdrawing groups may require longer reaction times or higher temperatures.

Troubleshooting and Experimental Insights

  • Low Yield in N-Arylation: Ensure all reagents and solvents are dry, as water can hydrolyze the boronic acid and deactivate the catalyst. The quality of the DBU is also critical.

  • Incomplete Suzuki Coupling: Deactivation of the palladium catalyst can occur. Ensure the reaction is performed under an inert atmosphere. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. The choice of base can also be critical; other bases such as cesium carbonate or potassium phosphate can be screened.

  • Byproduct Formation in Suzuki Coupling: Homocoupling of the boronic acids can be a side reaction.[9] This can often be minimized by carefully controlling the reaction temperature and stoichiometry. Dehalogenation of the starting material is another possible side reaction.[9]

  • Purification Challenges: The polarity of the 1,3-diarylated triazole products can vary significantly depending on the substituents. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The sequential N-arylation and C-arylation of this compound represents a powerful and flexible strategy for the synthesis of medicinally relevant 1,3-diarylated 1,2,4-triazole derivatives. The protocols detailed herein provide a solid foundation for researchers in drug discovery and organic synthesis to access these valuable compounds. The modularity of this approach allows for the systematic exploration of the chemical space around the 1,2,4-triazole core, facilitating the development of new therapeutic agents.

References

Application Notes and Protocols for Chan-Evans-Lam Coupling with 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with diverse pharmacological activities. The 1,2,4-triazole moiety, in particular, is a privileged structure found in numerous approved drugs.[1] This document provides a comprehensive guide to the Chan-Evans-Lam (CEL) coupling reaction, specifically tailored for the N-arylation of 3-Bromo-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of this copper-catalyzed cross-coupling, offer detailed, optimized protocols, and discuss critical experimental parameters to empower researchers to successfully synthesize a broad range of N-aryl-1,2,4-triazoles.

Introduction: The Significance of N-Aryl-1,2,4-triazoles and the Chan-Evans-Lam Advantage

N-aryl-1,2,4-triazoles are integral components of many therapeutic agents, exhibiting a wide spectrum of biological activities.[2] The synthesis of these compounds has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offered milder alternatives. However, the Chan-Evans-Lam (CEL) coupling has emerged as a particularly attractive method due to its use of a more economical and less toxic copper catalyst.[3][4] The CEL reaction is renowned for its operational simplicity, often proceeding at room temperature and being tolerant of air, which contrasts with the stringent inert atmosphere requirements of many palladium-catalyzed systems.[3] This reaction facilitates the formation of a carbon-nitrogen bond between an N-H containing heterocycle and an arylboronic acid.[4]

The focus of this guide, this compound, is a versatile building block. The bromine atom at the 3-position can serve as a handle for further functionalization, for instance, via subsequent cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for drug discovery.

The Catalytic Cycle: A Mechanistic Deep Dive

The precise mechanism of the Chan-Evans-Lam coupling has been a subject of extensive study and can be influenced by the specific reaction conditions.[3] However, a generally accepted catalytic cycle involves copper cycling between its +1, +2, and +3 oxidation states.[4] Understanding this cycle is paramount for rational optimization of the reaction.

The key steps are as follows:

  • Ligand Exchange/Coordination: The reaction initiates with the coordination of the N-H of the 1,2,4-triazole and the arylboronic acid to the Cu(II) center. The base plays a crucial role in deprotonating the triazole, enhancing its nucleophilicity.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-Cu(II) intermediate.

  • Oxidation: The aryl-Cu(II) species is believed to undergo oxidation to a transient, highly reactive Cu(III) intermediate. This oxidation can be facilitated by an external oxidant, which is often atmospheric oxygen in open-flask setups.[5]

  • Reductive Elimination: This is the bond-forming step. The N-arylated triazole product is formed via reductive elimination from the Cu(III) center, which regenerates a Cu(I) species.[3][4]

  • Re-oxidation: The catalytic cycle is completed by the re-oxidation of the Cu(I) species back to the active Cu(II) state by an oxidant, typically oxygen from the air.[5]

CEL_Mechanism cluster_reactants Reactants cluster_products Products Cu(II) Cu(II) Aryl-Cu(II) Aryl-Cu(II) Cu(II)->Aryl-Cu(II)  ArB(OH)₂ (Transmetalation) Aryl-Cu(III)-Nuc Aryl-Cu(III)-Nuc Aryl-Cu(II)->Aryl-Cu(III)-Nuc  Oxidation & Nucleophile Coordination Cu(I) Cu(I) Aryl-Cu(III)-Nuc->Cu(I)  Reductive Elimination ArNuc N-Aryl-3-bromo-1,2,4-triazole (Ar-Nuc) Aryl-Cu(III)-Nuc->ArNuc Cu(I)->Cu(II)  Oxidation (O₂) ArBOH2 ArB(OH)₂ ArBOH2->Aryl-Cu(II) NucH This compound (Nuc-H) NucH->Aryl-Cu(III)-Nuc

Figure 1: Proposed Catalytic Cycle for the Chan-Evans-Lam Coupling.

Optimizing the Reaction: A Guide to Critical Parameters

A successful Chan-Evans-Lam coupling hinges on the careful selection of several key parameters. Based on literature precedent, particularly the work of Sharma et al. on the N-arylation of this compound, we can establish a robust starting point for optimization.[6]

The Copper Source: The Heart of the Catalyst

A variety of copper salts can be employed in the CEL reaction, including both Cu(I) and Cu(II) sources such as Cu(OAc)₂, Cu(OTf)₂, CuCl, and Cu₂O.[5] For the N-arylation of this compound, Copper(II) acetate (Cu(OAc)₂) has been identified as a highly effective catalyst .[6] It is inexpensive, stable, and readily available. While catalytic amounts are often sufficient, some protocols for challenging substrates may employ stoichiometric or even excess amounts of the copper source.[7]

The Base: Activating the Nucleophile

The role of the base is to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity and facilitating its coordination to the copper center. Both organic and inorganic bases can be used. For this specific transformation, an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , has been shown to provide excellent results.[6] Other bases such as triethylamine (Et₃N), pyridine, or inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also commonly used in CEL couplings.[5] The choice of base can be substrate-dependent and may require empirical optimization.

The Solvent: The Reaction Medium

The solvent must solubilize the reactants and the catalyst. A range of solvents have been successfully employed in CEL couplings, including dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and tetrahydrofuran (THF).[5] For the coupling of this compound, dichloromethane (DCM) is the solvent of choice in the optimized protocol.[6]

Ligands: To Use or Not to Use?

While many cross-coupling reactions necessitate the use of ligands to stabilize the metal center and promote catalysis, the CEL coupling can often be performed under ligand-free conditions.[8] In the case of this compound, the optimized conditions do not require an external ligand.[6] However, for less reactive substrates, the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or various phenanthroline derivatives can sometimes improve reaction efficiency.[9]

Atmosphere and Additives: The Supporting Cast

As mentioned, the CEL coupling is often run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active Cu(II) catalyst.[5] To ensure a sufficient supply of the oxidant, some protocols, including the one optimized for our substrate of interest, utilize an oxygen balloon .[6]

The addition of 4 Å molecular sieves is also a common and recommended practice. Boronic acids can exist in equilibrium with their corresponding boroxines through the loss of water.[10] Molecular sieves help to drive this equilibrium towards the active boronic acid monomer by sequestering any water present in the reaction mixture.

Detailed Experimental Protocols

The following protocol is a general procedure for the Chan-Evans-Lam coupling of this compound with various arylboronic acids, adapted from optimized conditions reported in the literature.[6]

General Protocol for N-Arylation

experimental_workflow start Start reagents Combine this compound, arylboronic acid, Cu(OAc)₂, and 4 Å molecular sieves in DCM. start->reagents add_dbu Add DBU to the mixture. reagents->add_dbu oxygen Stir under an O₂ balloon at room temperature. add_dbu->oxygen monitor Monitor reaction progress by TLC/LC-MS. oxygen->monitor workup Filter through Celite, wash with sat. aq. NaHCO₃ and brine. monitor->workup Upon Completion dry Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify Purify by flash column chromatography. dry->purify end Characterize Product purify->end

Figure 2: Experimental Workflow for the CEL Coupling Protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • 4 Å molecular sieves (activated powder)

  • Dichloromethane (DCM), anhydrous

  • Oxygen (balloon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.676 mmol, 100 mg), the corresponding arylboronic acid (0.811 mmol), Cu(OAc)₂ (0.338 mmol), and activated 4 Å molecular sieves (approx. 200-300 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dichloromethane (3-4 mL).

  • Add DBU (2.028 mmol) to the stirred suspension at room temperature.

  • Replace the inert gas inlet with an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®, washing the pad with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-3-bromo-1,2,4-triazole product.

Substrate Scope and Performance

The optimized protocol has been shown to be effective for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.[6]

EntryArylboronic AcidProductYield (%)[6]
1Phenylboronic acid1-Phenyl-3-bromo-1H-1,2,4-triazole85
24-Methylphenylboronic acid1-(p-Tolyl)-3-bromo-1H-1,2,4-triazole82
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-bromo-1H-1,2,4-triazole76
44-Fluorophenylboronic acid1-(4-Fluorophenyl)-3-bromo-1H-1,2,4-triazole79
54-Chlorophenylboronic acid1-(4-Chlorophenyl)-3-bromo-1H-1,2,4-triazole71
64-Bromophenylboronic acid1-(4-Bromophenyl)-3-bromo-1H-1,2,4-triazole67
71-Naphthylboronic acid1-(Naphthalen-1-yl)-3-bromo-1H-1,2,4-triazole59

Limitations: Sterically hindered arylboronic acids (e.g., ortho-substituted) may lead to lower yields or require longer reaction times. Very electron-deficient arylboronic acids can also be challenging substrates in some CEL couplings.[11]

Product Purification and Characterization

Purification: Flash column chromatography on silica gel is the most common method for purifying the products of this reaction. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Characterization: The structure and purity of the synthesized N-aryl-3-bromo-1,2,4-triazoles should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the N-H proton signal from the starting triazole and the appearance of signals corresponding to the aryl group are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Wet solvent or reagents; Deactivated boronic acid.Use fresh Cu(OAc)₂; Ensure DBU is of high purity; Use anhydrous solvent and dry reagents thoroughly; Use freshly activated molecular sieves.
Formation of Homocoupled Biaryl Byproduct Excess boronic acid; Reaction temperature too high.Use the recommended stoichiometry (1.2 equiv of boronic acid); Maintain room temperature.
Formation of Phenol Byproduct Reaction of boronic acid with residual water.Ensure rigorous drying of the reaction setup and reagents; Use an adequate amount of molecular sieves.
Difficult Purification Co-elution of product and starting boronic acid.After aqueous workup, an acidic wash (e.g., dilute HCl) can sometimes help remove residual boronic acid.

References

Application Notes and Protocols: The Versatile Role of 3-Bromo-1H-1,2,4-triazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Moiety as a Cornerstone of Modern Agrochemicals

The 1,2,4-triazole ring is a critical pharmacophore in a significant number of modern fungicides and plant growth regulators.[1] Its prevalence is due to the ability of the triazole nitrogen atoms to coordinate with the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51).[2] This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to potent fungicidal activity. Given the importance of this heterocyclic core, synthetic methodologies that enable its incorporation into complex organic molecules are of paramount interest to the agrochemical industry.

3-Bromo-1H-1,2,4-triazole is a key reagent and versatile synthetic intermediate that offers multiple avenues for the synthesis of these vital agricultural products.[3] Its utility stems from two primary reactive modes: as a source of the 1,2,4-triazole anion for nucleophilic substitution reactions and as a substrate for a variety of cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond. This application note will provide a detailed exploration of the synthetic applications of this compound and its parent compound, 1H-1,2,4-triazole, in the synthesis of commercially significant agrochemicals. We will delve into established industrial processes and explore modern synthetic methods that highlight the versatility of this important building block.

Part 1: The Workhorse Reaction - Nucleophilic Substitution with the 1,2,4-Triazole Anion

The most prevalent industrial method for incorporating the 1,2,4-triazole moiety into agrochemical structures involves the nucleophilic substitution of a halide (typically bromide) on a suitable organic backbone with the sodium or potassium salt of 1,2,4-triazole. While not directly using this compound as the starting material, this fundamental reaction is the cornerstone of the synthesis of many blockbuster triazole fungicides. The triazole salt is readily prepared from 1H-1,2,4-triazole, which can be synthesized from precursors like this compound.

Application Example 1: Synthesis of Propiconazole

Propiconazole is a broad-spectrum systemic foliar fungicide widely used in agriculture.[4] Its synthesis is a multi-step process culminating in the reaction of a brominated dioxolane intermediate with the sodium salt of 1,2,4-triazole.[4][5]

Synthetic Workflow for Propiconazole:

G A 2,4-Dichloroacetophenone C 2-(2,4-Dichlorophenyl)-2-methyl- 4-propyl-1,3-dioxolane A->C Condensation B 1,2-Pentanediol B->C E 2-(Bromomethyl)-2-(2,4-dichlorophenyl)- 4-propyl-1,3-dioxolane C->E Bromination D Bromine (Br2) D->E G Propiconazole E->G Nucleophilic Substitution F 1,2,4-Triazole Sodium Salt F->G

Caption: Synthetic pathway for Propiconazole.

Protocol 1: Synthesis of the Intermediate 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

This protocol outlines the initial steps in the synthesis of propiconazole, leading to the key brominated intermediate.

Step 1: Ketalization

  • In a reaction vessel equipped with a Dean-Stark apparatus, combine 2,4-dichloroacetophenone (1.0 mol), 1,2-pentanediol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and remove the water azeotropically.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane.

Step 2: Bromination

  • Dissolve the ketal from Step 1 in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and slowly add bromine (1.0 eq.) dropwise while protecting the reaction from light.

  • To improve yield and reduce the formation of byproducts, it is recommended to add a small initial portion of bromine (1-10% of the total) to initiate the reaction before adding the remainder.[6]

  • Stir the reaction at low temperature until completion, as monitored by TLC or GC.

  • Quench the excess bromine with a solution of sodium thiosulfate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.[7]

Protocol 2: Synthesis of Propiconazole via Nucleophilic Substitution

  • In a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the sodium salt of 1,2,4-triazole (prepared by reacting 1,2,4-triazole with a strong base like sodium hydroxide or sodium hydride).

  • Add the crude 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane from Protocol 1 to the reaction mixture.

  • Heat the reaction mixture to a high temperature (typically 140-160°C) for several hours (e.g., 12-16 hours).[4][8]

  • Monitor the reaction for the disappearance of the starting materials.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like toluene or ethyl acetate.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate under reduced pressure.

  • The crude propiconazole is then purified by vacuum distillation or recrystallization to yield the final product.

Quantitative Data for Propiconazole Synthesis:

Step Reactants Key Reagents/Solvents Temperature Time Yield Purity Reference
Ketalization 2,4-Dichloroacetophenone, 1,2-Pentanediol Toluene, p-TSA Reflux 4-6 h >95% - [8]
Bromination Ketal intermediate Dichloromethane, Bromine 0-10°C 1-3 h ~97% - [6]

| Substitution | Brominated intermediate, 1,2,4-Triazole Sodium Salt | DMSO | 160°C | 16 h | 45% | - |[4] |

Application Example 2: Synthesis of Difenoconazole

Difenoconazole is another widely used triazole fungicide with a broad spectrum of activity. Its synthesis follows a similar logic to that of propiconazole, involving the reaction of a brominated dioxolane intermediate with the potassium salt of 1,2,4-triazole.[9][10]

Synthetic Workflow for Difenoconazole:

G A 2-Chloro-4-(4-chlorophenoxy) acetophenone C 2-(2-Chloro-4-(4-chlorophenoxy)phenyl) -2,4-dimethyl-1,3-dioxolane A->C Ketalization B 1,2-Propanediol B->C E 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy) phenyl)-4-methyl-1,3-dioxolane C->E Bromination D Bromine (Br2) D->E G Difenoconazole E->G Nucleophilic Substitution F 1,2,4-Triazole Potassium Salt F->G

Caption: Synthetic pathway for Difenoconazole.

Protocol 3: Synthesis of Difenoconazole

This protocol outlines the key steps for the synthesis of difenoconazole.

Step 1: Ketalization and Bromination of 2-Chloro-4-(4-chlorophenoxy)acetophenone

  • The synthesis begins with the ketalization of 2-chloro-4-(4-chlorophenoxy)acetophenone with 1,2-propanediol, followed by bromination, similar to the procedure described for propiconazole (Protocol 1). The total yield for these two steps is reported to be high.[9]

Step 2: Nucleophilic Substitution

  • Prepare the potassium salt of 1,2,4-triazole by reacting 1,2,4-triazole with potassium hydroxide.

  • In a suitable solvent like DMSO, react the brominated intermediate, 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane, with the potassium salt of 1,2,4-triazole.[11]

  • The reaction is typically carried out at an elevated temperature (e.g., 140-165°C).[11][12] The use of a catalyst system containing CuI and NaI or KI can significantly reduce the formation of isomers and improve the purity and yield of the final product.[13]

  • After the reaction is complete (monitored by GC or HPLC), the product is isolated by filtration of the salt, removal of the solvent, and extraction with an organic solvent.

  • Purification of the crude difenoconazole is achieved through recrystallization or distillation.[9]

Quantitative Data for Difenoconazole Synthesis:

Step Reactants Key Reagents/Solvents Temperature Time Yield Purity Reference
Ketalization & Bromination 2-Chloro-4-(4-chlorophenoxy)acetophenone Toluene, 1,2-Propanediol, Bromine Reflux, then 30°C - 97.5% (for bromoketide) 96% [9]
Condensation Brominated intermediate, 1,2,4-Triazole, KOH DMF 150°C 4 h 93.4% (of finished product) 97.5% [9]

| Condensation (catalyzed) | Brominated intermediate, 1,2,4-Triazole, KOH | DMF/NMP, CuI, NaI | Reflux | 5 h | 96.1% | 99.4% |[13] |

Part 2: The Versatility of this compound in Modern Synthetic Methodologies

While nucleophilic substitution with the 1,2,4-triazole anion is the industrial mainstay, this compound itself is a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. The presence of the bromine atom allows for a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the triazole ring. This opens up avenues for creating diverse molecular architectures that are not easily accessible through traditional methods.

Application Example 3: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Ullmann reactions, have revolutionized the synthesis of complex organic molecules. This compound is an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and alkyl groups, as well as the formation of new C-N bonds.

Reaction Scheme for Cross-Coupling of this compound:

G cluster_0 Cross-Coupling Reactions A This compound D 3-Aryl-1H-1,2,4-triazole A->D Suzuki Coupling (Pd catalyst) E 3-Amino/Phenoxy-1H-1,2,4-triazole A->E Buchwald-Hartwig/Ullmann Coupling (Pd or Cu catalyst) B Arylboronic Acid B->D C Amine/Phenol C->E

Caption: Cross-coupling reactions of this compound.

Protocol 4: Suzuki Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.[14]

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-1H-1,2,4-triazole derivative.

Protocol 5: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.[3][15]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture in an oil bath at the required temperature (typically 80-120°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-1H-1,2,4-triazole derivative.

Protocol 6: Ullmann Condensation of this compound with Phenols

This protocol describes a copper-catalyzed Ullmann-type reaction for the synthesis of 3-phenoxy-1H-1,2,4-triazole derivatives.[16]

  • To a reaction vessel, add this compound (1.0 eq.), the desired phenol (1.1-1.5 eq.), a copper catalyst (e.g., CuI or CuO), a ligand (e.g., 1,10-phenanthroline or L-proline), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to a high temperature (typically 100-150°C) and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-phenoxy-1H-1,2,4-triazole derivative.

Conclusion

This compound and its parent heterocycle are indispensable tools in the synthesis of a wide array of agrochemicals. The traditional and industrially dominant approach relies on the nucleophilic displacement of a bromide by the 1,2,4-triazole anion, a method central to the production of major fungicides like propiconazole and difenoconazole. Concurrently, the bromine atom on this compound provides a reactive handle for modern cross-coupling methodologies, including Suzuki, Buchwald-Hartwig, and Ullmann reactions. These advanced synthetic techniques unlock access to a vast chemical space of novel triazole derivatives with potential applications as next-generation fungicides, herbicides, and plant growth regulators. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the agrochemical field, highlighting both established industrial processes and the expanding synthetic utility of this versatile building block.

References

Protocols for N-Arylation of 3-Bromo-1H-1,2,4-triazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-arylation of the 1,2,4-triazole scaffold is a cornerstone transformation in medicinal chemistry and materials science. The resulting N-aryl-1,2,4-triazole moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Specifically, 3-bromo-1H-1,2,4-triazole serves as a versatile building block, allowing for subsequent functionalization at the C3-position post-N-arylation. This guide provides detailed application notes and protocols for the N-arylation of this compound, focusing on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into the selection of catalysts, ligands, bases, and solvents to empower researchers to optimize these crucial synthetic steps.

Understanding the Landscape of N-Arylation of this compound

The N-arylation of this compound presents a unique set of challenges and opportunities. The triazole ring possesses multiple nitrogen atoms that can potentially be arylated, leading to issues of regioselectivity. Furthermore, the presence of the bromo substituent can influence the electronic properties of the heterocyclic core and potentially interfere with certain catalytic cycles.

Historically, traditional methods like the Ullmann condensation required harsh reaction conditions, often leading to variable yields.[2] Modern cross-coupling chemistry, however, offers milder and more efficient alternatives. This guide will focus on two primary and highly effective strategies: copper-catalyzed and palladium-catalyzed N-arylation reactions.

Copper-Catalyzed N-Arylation Protocols

Copper-catalyzed methods are the most widely employed and versatile for the N-arylation of 1,2,4-triazoles. These protocols are generally cost-effective and exhibit excellent functional group tolerance. We will explore two prominent copper-catalyzed approaches: the Chan-Evans-Lam (CEL) coupling with arylboronic acids and the Ullmann-type coupling with aryl halides.

Protocol 1: Chan-Evans-Lam (CEL) Cross-Coupling with Arylboronic Acids

The Chan-Evans-Lam coupling is a powerful method that utilizes arylboronic acids as the aryl source under mild, often aerobic conditions.[3] This protocol is particularly advantageous for its operational simplicity and tolerance to a wide range of functional groups.

The choice of a copper(II) precatalyst, such as copper(II) acetate (Cu(OAc)₂), is common. The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The base plays a crucial role in both the deprotonation of the triazole and in facilitating the transmetalation step with the boronic acid. An organic base like 1,8-diazabicycloundec-7-ene (DBU) is often effective. The reaction is typically conducted in an organic solvent like dichloromethane (DCM) at room temperature, making it highly accessible. The addition of molecular sieves is a practical tip to ensure anhydrous conditions, which can be critical for achieving high yields.

CEL_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Cu(OAc)₂ - DBU - 4 Å Molecular Sieves - DCM stir Stir at room temperature under O₂ atmosphere (10 hours) reagents->stir filter Filter through Celite stir->filter extract Aqueous work-up (e.g., wash with water, brine) filter->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the Chan-Evans-Lam N-arylation.

  • To a round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 0.5 equiv.), and activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with oxygen (an O₂ balloon is suitable).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Add 1,8-diazabicycloundec-7-ene (DBU) (3.0 equiv.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-bromo-1,2,4-triazole.

EntryArylboronic AcidYield (%)
1Phenylboronic acid77
24-Methoxyphenylboronic acid62
33-Methoxyphenylboronic acid61
41-Naphthylboronic acid59

Yields are based on reported values for similar substrates and conditions.

Protocol 2: Ullmann-Type Condensation with Aryl Halides

The Ullmann condensation is a classic method for C-N bond formation, typically employing a copper catalyst, a base, and an aryl halide.[4] Modern iterations of this reaction often utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions compared to the traditional high-temperature protocols.

This protocol can be performed with or without a ligand. Ligand-free systems, for instance using copper(I) chloride (CuCl) or copper(I) oxide (Cu₂O), offer simplicity and avoid the cost of specialized ligands.[2][5] However, the addition of a ligand, such as N,N'-dimethylethylenediamine, can significantly accelerate the reaction and improve yields, especially with less reactive aryl bromides or chlorides. The choice of base is critical, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) being commonly used.[2][6] Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically required to facilitate the dissolution of the reagents and promote the reaction.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl halide - Copper catalyst (e.g., Cu₂O) - Ligand (optional) - Base (e.g., Cs₂CO₃) - Solvent (e.g., DMF) heat Heat with stirring (e.g., 110-140 °C) reagents->heat cool Cool to room temperature heat->cool filter Filter and wash cool->filter extract Aqueous work-up filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Regioselectivity cluster_start This compound cluster_products Possible N-Arylation Products start Br-C=N-NH-C=N N1 1-Aryl-3-bromo-1H-1,2,4-triazole start->N1 N1-Arylation N4 4-Aryl-3-bromo-4H-1,2,4-triazole start->N4 N4-Arylation

References

Experimental Setup for Copper-Catalyzed Reactions of 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide details the experimental setup and underlying principles for the copper-catalyzed functionalization of 3-Bromo-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, and the development of efficient synthetic routes for its derivatization is of paramount importance.[1] This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical troubleshooting advice for conducting successful copper-catalyzed cross-coupling reactions, with a primary focus on N-arylation.

Introduction: The Significance of Triazole Functionalization

The 1,2,4-triazole ring is a key pharmacophore found in a wide array of clinically approved drugs, demonstrating antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] Commercially available this compound serves as a versatile and cost-effective building block for creating diverse libraries of bioactive compounds.[2]

Traditionally, palladium-catalyzed methods like the Buchwald-Hartwig amination have been the gold standard for C-N bond formation.[3][4][5] However, these methods can be challenging with certain nitrogen-rich heterocycles like 1,2,4-triazoles due to the substrate's strong coordinating ability, which can lead to catalyst inhibition.[6] Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, offer a compelling alternative due to copper's lower cost, abundance, and unique reactivity profile that is often more suitable for these specific substrates.[7][8] Modern advancements have transformed these reactions, allowing them to proceed under milder conditions with a broader substrate scope, often facilitated by specific ligands such as diamines or phenanthrolines.[9][10]

This guide focuses on providing a robust framework for two primary copper-catalyzed transformations of this compound: the Chan-Evans-Lam (CEL) N-arylation with boronic acids and the Ullmann-type N-arylation with aryl halides.

Mechanistic Rationale and Component Selection

Understanding the "why" behind each component is critical for successful execution and troubleshooting. The copper-catalyzed N-arylation of azoles is believed to proceed through a catalytic cycle involving either Cu(I)/Cu(III) intermediates or a Cu(I)-based pathway.[11][12]

The Catalytic Cycle: A generally accepted mechanism involves the following key steps:

  • Formation of the Active Catalyst: A Cu(I) species is often the active catalyst, which can be generated in situ from a Cu(II) precatalyst like Cu(OAc)₂.

  • Deprotonation & Coordination: A base deprotonates the 1H-1,2,4-triazole, forming a triazolate anion that coordinates to the copper center to form a copper(I) triazolate complex.

  • Oxidative Addition (for Aryl Halides) or Transmetalation (for Boronic Acids):

    • In the Ullmann-type reaction, the aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.[8]

    • In the Chan-Evans-Lam reaction, the arylboronic acid interacts with the copper complex, leading to a transmetalation-like step. The presence of an oxidant (like O₂ from the air) is often crucial here to facilitate the cycle.[2]

  • Reductive Elimination: The aryl group and the triazole moiety couple and are eliminated from the copper center, forming the desired N-aryl triazole product and regenerating the active Cu(I) catalyst.[11]

Copper_Catalyzed_N_Arylation_Mechanism cluster_cycle Catalytic Cycle CuI Active Cu(I) Species Cu_Triazolate [L-Cu(I)-Triazolate] CuI->Cu_Triazolate CuIII_Intermediate [L-Cu(III)(Ar)(Triazolate)(X)] Cu_Triazolate->CuIII_Intermediate CuIII_Intermediate->CuI Product N-Aryl-Triazole CuIII_Intermediate->Product FinalProduct Final Product Product->FinalProduct ArylHalide Ar-X Triazole This compound Base Base

Caption: Proposed mechanism for Ullmann-type Cu-catalyzed N-arylation.

Key Reagent Choices:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) and copper(I) oxide (Cu₂O) or iodide (CuI) are common and effective. Cu(OAc)₂ is often used for CEL couplings, while Cu(I) salts are typical for Ullmann-type reactions.[2][9]

  • Ligand: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the reaction. Simple N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can significantly improve reaction efficiency and prevent catalyst agglomeration.[9][10][13] In some cases, ligand-free systems using CuO nanoparticles have also been reported to be effective.[14]

  • Base: The base deprotonates the triazole's N-H proton, making it a more potent nucleophile. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are common in Ullmann-type reactions, while organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown high efficacy in CEL couplings.[2][9] The poor solubility of some cesium salts can impact reaction rates.[9]

  • Solvent: Aprotic solvents are generally preferred. Dichloromethane (DCM) is effective for CEL reactions at room temperature, while dimethylformamide (DMF) or dioxane are often used for higher-temperature Ullmann couplings.[2][9][15]

  • Additives: In CEL couplings, molecular sieves are often added to remove trace amounts of water, which can interfere with the boronic acid.[2] An oxygen or air atmosphere can be beneficial, suggesting its role as an oxidant in the catalytic cycle.[2][16]

Application Protocols

Protocol 1: Chan-Evans-Lam (CEL) N-Arylation with Arylboronic Acids

This protocol is adapted from a reported optimized procedure for the N-arylation of this compound with phenylboronic acid.[2] It is notable for its mild, room-temperature conditions.

Materials:

  • This compound (1.0 equiv.)[17][18]

  • Arylboronic acid (1.2 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 50 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.)

  • 4 Å Molecular Sieves (powdered and activated)

  • Dichloromethane (DCM), anhydrous

  • Oxygen balloon

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.676 mmol, 100 mg).

  • Add the arylboronic acid (e.g., 0.811 mmol, 99 mg of phenylboronic acid).

  • Add Cu(OAc)₂ (0.338 mmol, 61 mg) and freshly activated 4 Å molecular sieves (approx. 200 mg).

  • Seal the flask with a rubber septum and purge with oxygen gas. Attach an oxygen-filled balloon.

  • Add anhydrous DCM (3-4 mL) via syringe.

  • Finally, add DBU (2.028 mmol, 0.30 mL) dropwise to the stirring suspension.

  • Stir the reaction mixture vigorously at room temperature for 10 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-arylated product.

Protocol 2: Ullmann-Type N-Arylation with Aryl Halides

This general protocol is based on established methods for the copper-catalyzed N-arylation of azoles with aryl iodides or bromides.[9][10] This method typically requires higher temperatures than the CEL coupling.

Materials:

  • 1H-1,2,4-triazole derivative (e.g., this compound, 1.0 equiv.)

  • Aryl iodide or aryl bromide (1.1 equiv.)

  • Copper(I) oxide (Cu₂O, 5 mol%) or Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

  • Dimethylformamide (DMF) or Dioxane, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine the 1,2,4-triazole (e.g., 1.0 mmol), aryl halide (1.1 mmol), copper catalyst (e.g., Cu₂O, 0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the ligand (e.g., DMEDA, 0.2 mmol) and anhydrous solvent (3-5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the mixture for 24 hours or until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.

Data Summary: Optimization of CEL N-Arylation

The following table summarizes the optimization data for the copper-catalyzed N-arylation of this compound with phenylboronic acid, highlighting the importance of each reaction component.[2]

EntryCatalyst (mol%)Base (equiv.)SolventConditionsYield (%)
1Cu(OAc)₂ (50)DBU (3.0)DCMrt, O₂ balloon, 10h77
2CuI (50)DBU (3.0)DCMrt, O₂ balloon, 10h41
3Cu₂O (50)DBU (3.0)DCMrt, O₂ balloon, 10h21
4Cu(OAc)₂ (50)K₂CO₃ (3.0)DCMrt, O₂ balloon, 10hNo Reaction
5Cu(OAc)₂ (50)Et₃N (3.0)DCMrt, O₂ balloon, 10h15
6Cu(OAc)₂ (50)DBU (3.0)DMFrt, O₂ balloon, 10h35
7Cu(OAc)₂ (50)DBU (3.0)DCMrt, Air, 10h65
8Cu(OAc)₂ (25)DBU (3.0)DCMrt, O₂ balloon, 10h55

Data adapted from Reference[2].

Analysis: The data clearly demonstrates that the combination of Cu(OAc)₂, DBU as the base, and DCM as the solvent under an oxygen atmosphere provides the optimal yield for this specific transformation.[2] The choice of copper salt and base has a profound impact on the reaction's success.

Experimental Workflow and Troubleshooting

Caption: General workflow for copper-catalyzed cross-coupling reactions.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalystUse a fresh bottle of the copper salt. For air-sensitive Cu(I) catalysts, ensure proper handling under inert gas.
Impure reagents/solventUse anhydrous solvents. Ensure the triazole and coupling partner are pure. Dry molecular sieves properly.
Insufficient base strengthThe pKa of 1H-1,2,4-triazole requires a sufficiently strong base for deprotonation. Consider a stronger base if using K₂CO₃ or Et₃N unsuccessfully.[2]
Formation of Side Products Homocoupling of boronic acidReduce catalyst loading or reaction temperature. Ensure slow addition of the base.
Degradation of starting materialHigh temperatures can degrade sensitive substrates.[2] If applicable, try the room temperature CEL protocol.
Poor Reproducibility Atmospheric moisture/oxygenFor Ullmann-type reactions, ensure the system is scrupulously purged with inert gas. For CEL reactions, ensure the oxygen balloon provides a consistent atmosphere.[2]
Inconsistent stirringHeterogeneous mixtures (e.g., with Cs₂CO₃) require vigorous stirring to ensure proper mixing and reaction.

References

Application Notes and Protocols: Synthetic Routes to Functionalized 1,2,4-Triazoles from a 3-Bromo Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1] The functionalization of this privileged heterocycle is of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. This guide provides a detailed exploration of synthetic strategies for the derivatization of the readily available 3-bromo-1,2,4-triazole, a versatile precursor for creating diverse libraries of bioactive compounds.

This document will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including transition-metal catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is designed to offer not just a series of steps, but a deeper understanding of the chemical logic driving these powerful synthetic methods.

Strategic Overview: The 3-Bromo-1,2,4-Triazole as a Linchpin

The 3-bromo-1,2,4-triazole serves as an excellent starting point for diversification due to the distinct reactivity of its N-H and C-Br bonds. This allows for a programmed and sequential functionalization strategy, enabling the introduction of a wide array of substituents at both the N1 and C3 positions. The general approach involves an initial N-arylation followed by a subsequent C-C or C-N bond formation at the C3 position.

G cluster_0 Synthetic Strategy Start 3-Bromo-1H-1,2,4-triazole N_Func N-Functionalization Start->N_Func e.g., Chan-Evans-Lam C_Func C3-Functionalization N_Func->C_Func e.g., Suzuki, Sonogashira, Buchwald-Hartwig Product Di-functionalized 1,2,4-Triazole C_Func->Product

Caption: Programmed functionalization of 3-bromo-1,2,4-triazole.

N-Arylation via Chan-Evans-Lam (CEL) Coupling

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed method for the formation of C-N bonds. It offers several advantages over other N-arylation techniques like the Ullmann and Buchwald-Hartwig reactions, including milder reaction conditions, often proceeding at room temperature and in the presence of air.[1] This makes it particularly suitable for the synthesis of complex molecules with sensitive functional groups.

Mechanistic Rationale

The CEL coupling is believed to proceed through a Cu(II) catalytic cycle. The reaction is initiated by the coordination of the N-H of the this compound and the boronic acid to the copper(II) catalyst. This is followed by a transmetalation step and subsequent reductive elimination to furnish the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. The presence of a base is crucial for the deprotonation of the triazole, and an oxidant (often atmospheric oxygen) is required for the regeneration of the active Cu(II) catalyst.

Experimental Protocol: N-Arylation of this compound

This protocol is adapted from a reported procedure for the N-arylation of this compound.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and 4 Å molecular sieves.

  • Add dichloromethane (DCM) to the flask.

  • To this suspension, add copper(II) acetate (50 mol%) and DBU (3.0 equiv.).

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylated 3-bromo-1,2,4-triazole.

Data Summary: Substrate Scope of CEL Coupling

The following table summarizes the yields for the N-arylation of this compound with various arylboronic acids under optimized conditions.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-bromo-1-phenyl-1H-1,2,4-triazole77
24-Methoxyphenylboronic acid3-bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole62
33-Methoxyphenylboronic acid3-bromo-1-(3-methoxyphenyl)-1H-1,2,4-triazole61
41-Naphthylboronic acid3-bromo-1-(naphthalen-1-yl)-1H-1,2,4-triazole59
5Benzo[d][1][2]dioxol-5-ylboronic acid5-(3-bromo-1H-1,2,4-triazol-1-yl)benzo[d][1][2]dioxole59

C3-Functionalization via Suzuki-Miyaura Cross-Coupling

With the N1-position of the triazole successfully functionalized, the C3-bromo substituent serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and versatile method for forming C-C bonds between the triazole core and various aryl or heteroaryl moieties.[1][3]

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5]

Suzuki_Mechanism Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM R2-B(OR)2 Base PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the N-arylated 3-bromo-1,2,4-triazole to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: C3-Arylation of N-Arylated 3-Bromo-1,2,4-triazoles

This protocol is based on a reported procedure for the C3-arylation of N-substituted 3-bromo-1,2,4-triazoles.[1]

Materials:

  • N-arylated 3-bromo-1,2,4-triazole (from step 2)

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the N-arylated 3-bromo-1,2,4-triazole (1.0 equiv.), aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (2:1 ratio).

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 15 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-di-substituted 1,2,4-triazole.

Data Summary: Scope of Suzuki-Miyaura C3-Arylation

The table below illustrates the versatility of the Suzuki-Miyaura coupling for the C3-arylation of a representative N-arylated 3-bromo-1,2,4-triazole.[1]

EntryN-Arylated TriazoleBoronic AcidProductYield (%)
13-bromo-1-phenyl-1H-1,2,4-triazole(4-methoxyphenyl)boronic acid1-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole95
23-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole(4-methoxyphenyl)boronic acid1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole92
33-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole(4-(trifluoromethyl)phenyl)boronic acid1-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole85
43-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole(4-formylphenyl)boronic acid4-(1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)benzaldehyde78

Other Important Transformations

While the CEL/Suzuki sequence is a well-established route, other powerful cross-coupling reactions can also be employed to functionalize the 3-bromo-1,2,4-triazole scaffold.

Sonogashira Coupling for C-Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations via "click" chemistry or for their electronic properties.[6][7][8] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]

General Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Co-catalyst: CuI

  • Base: A tertiary amine such as triethylamine or diisopropylethylamine

  • Solvent: THF or DMF

  • Temperature: Room temperature to reflux

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[9] The choice of ligand for the palladium catalyst is critical for the success of this transformation.[11]

General Reaction Conditions:

  • Catalyst: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

  • Solvent: Anhydrous toluene or dioxane

  • Temperature: 80-110 °C

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring activates it towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a viable synthetic strategy.[12] This is particularly effective at the C3 position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity.[13][14]

General Reaction Conditions:

  • Nucleophiles: Alkoxides, thiolates, amines, etc.

  • Solvent: A polar aprotic solvent such as DMF or DMSO

  • Temperature: Often requires elevated temperatures

Conclusion and Future Perspectives

The 3-bromo-1,2,4-triazole is a highly valuable and versatile building block for the synthesis of functionalized 1,2,4-triazoles. The sequential application of modern cross-coupling reactions, such as the Chan-Evans-Lam, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides a robust platform for the creation of diverse molecular libraries. These methodologies, complemented by the potential for nucleophilic aromatic substitution, offer researchers in drug discovery and materials science a powerful toolkit for the rational design and synthesis of novel 1,2,4-triazole derivatives. The continued development of more active and selective catalysts will undoubtedly expand the synthetic utility of this important heterocyclic precursor.

References

The Versatile Scaffold: Harnessing 3-Bromo-1H-1,2,4-triazole for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring system stands as a cornerstone in the edifice of modern medicinal chemistry, recognized for its remarkable versatility and "privileged" status.[1] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere of amides and esters, enabling it to engage in a multitude of interactions with biological targets.[2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an attractive scaffold for the design of novel therapeutic agents.[2][3] Among the various functionalized triazoles, 3-Bromo-1H-1,2,4-triazole has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) analyses.

Core Applications in Therapeutic Areas

The strategic placement of a bromine atom on the 1,2,4-triazole ring provides a reactive handle for a wide range of synthetic transformations, making it a pivotal building block for constructing molecules with diverse pharmacological activities.

Anticancer Agents: Targeting Cell Proliferation and Survival

The 1,2,4-triazole moiety is a key pharmacophore in several established anticancer drugs, including the aromatase inhibitors letrozole and anastrozole.[1] Leveraging this compound, researchers have developed novel compounds that target various hallmarks of cancer.

A prominent application lies in the synthesis of di-arylated 1,2,4-triazole derivatives. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer.[4] Mechanistic studies have revealed that these derivatives can induce apoptosis, the programmed cell death essential for eliminating malignant cells.[4] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of the pro-apoptotic protein BAX and the subsequent permeabilization of the mitochondrial outer membrane.[4]

Synthetic Methodologies: A Gateway to Molecular Diversity

The bromine atom at the 3-position of the triazole ring is the linchpin for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This section details key synthetic protocols for the functionalization of this compound.

Protocol 1: Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)

This protocol describes the optimized conditions for the N-arylation of this compound with arylboronic acids, a crucial step in the synthesis of di-arylated triazole anticancer agents.[4]

Reaction Scheme:

CEL_Coupling reagents Arylboronic Acid (1.2 equiv.) Cu(OAc)₂ (50 mol%) DBU (3 equiv.) 4 Å molecular sieves start This compound conditions DCM, rt, O₂ balloon, 10 h product N-Aryl-3-bromo-1,2,4-triazole start->product

General N-arylation workflow.

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • 4 Å molecular sieves

  • Oxygen balloon

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and 4 Å molecular sieves.

  • Add anhydrous DCM to the flask.

  • To this suspension, add Cu(OAc)₂ (50 mol%) and DBU (3.0 equiv.).

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated-3-bromo-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Copper(II) acetate serves as the catalyst for this Chan-Evans-Lam (CEL) coupling reaction.

  • DBU acts as a base to facilitate the reaction. The use of three equivalents was found to be optimal for achieving high yields.[4]

  • 4 Å molecular sieves are used to ensure anhydrous conditions, which are critical for the efficiency of the reaction.

  • The oxygen balloon provides an oxidative environment that is often beneficial for copper-catalyzed cross-coupling reactions.

Protocol 2: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. While specific, detailed protocols for this compound are not as readily available in the provided search results, a general protocol can be adapted from similar heterocyclic systems. This reaction allows for the introduction of aryl or vinyl groups at the 3-position.

General Reaction Scheme:

Suzuki_Coupling reagents Arylboronic Acid/Ester (1.1 equiv.) Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2 equiv.) start This compound conditions Solvent (e.g., Dioxane/H₂O), Heat product 3-Aryl-1H-1,2,4-triazole start->product

Suzuki-Miyaura cross-coupling workflow.

Materials:

  • N-protected this compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

Procedure:

  • In a reaction vessel, dissolve the N-protected this compound (1.0 equiv.) and the arylboronic acid/ester (1.1-1.5 equiv.) in a mixture of dioxane and water.

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Protection of the triazole nitrogen is often necessary to prevent side reactions and improve solubility. Common protecting groups include trityl (Tr) or p-methoxybenzyl (PMB).

  • The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency and may require optimization for specific substrates.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 1,2,4-triazole scaffold using this compound as a starting material allows for the exploration of structure-activity relationships.

Table 1: Anticancer Activity of Di-arylated 1,2,4-Triazole Derivatives[4]
CompoundIC₅₀ (µM) against MCF-7
4k 4-Fluorophenyl4-ChlorophenylGood Potency
4m 4-Fluorophenyl4-MethoxyphenylGood Potency
4q 4-Fluorophenyl3,4-Dimethoxyphenyl4.8
4t 4-FluorophenylNaphthalen-2-ylGood Potency

Data extracted from Deb et al., 2024. "Good Potency" indicates significant activity at 10 µM concentration.

Mechanistic Insights and Pathway Visualization

Understanding the mechanism of action is paramount in drug development. Derivatives of this compound have been shown to elicit their therapeutic effects through various cellular pathways.

Anticancer Mechanism: Induction of Apoptosis

As previously mentioned, certain di-arylated 1,2,4-triazoles induce apoptosis in cancer cells.[4] This process is tightly regulated by a cascade of signaling molecules.

Apoptosis_Pathway Triazole Di-arylated 1,2,4-Triazole (e.g., Compound 4q) Bax ↑ Pro-apoptotic BAX protein Triazole->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c release MOMP->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by di-arylated 1,2,4-triazoles.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The 1,2,4-triazole scaffold is the cornerstone of many antifungal drugs. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antifungal_Pathway Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 mediated Membrane Fungal Cell Membrane Integrity Disruption Death Fungal Cell Death Membrane->Death

Mechanism of action for 1,2,4-triazole antifungals.

Safety and Handling of this compound

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification: [6]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: [6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First-Aid Measures: [6]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion and Future Perspectives

This compound has proven to be an invaluable and versatile building block in the development of novel therapeutic agents. Its ability to undergo a variety of synthetic transformations, particularly modern cross-coupling reactions, provides a robust platform for generating diverse chemical libraries for drug discovery. The demonstrated efficacy of its derivatives in oncology and mycology highlights the continued potential of this scaffold. Future research will likely focus on expanding the repertoire of synthetic methodologies, exploring new therapeutic applications, and conducting in-depth quantitative structure-activity relationship (QSAR) studies to design more potent and selective drug candidates. The insights and protocols provided in this guide aim to empower researchers to fully harness the potential of this compound in their quest for the next generation of medicines.

References

scale-up synthesis of 3-Bromo-1H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust and Scalable Synthesis of 3-Bromo-1H-1,2,4-triazole via Sandmeyer Reaction: A Guide for Process Development

Abstract

This compound is a pivotal building block in medicinal chemistry, forming the core scaffold of numerous pharmaceutical agents.[1][2][3] Its efficient and safe synthesis on a large scale is a critical step in the drug development pipeline. This document provides a comprehensive guide for the scale-up synthesis of this compound from 3-Amino-1,2,4-triazole, focusing on the well-established Sandmeyer reaction.[4][5][6] We delve into the causality behind key process parameters, offer a detailed, step-by-step protocol suitable for kilogram-scale production, and address critical safety considerations, work-up procedures, and analytical validation. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable manufacturing process.

Introduction: The Strategic Importance of this compound

The 1,2,4-triazole ring is a privileged heterocycle in drug discovery, renowned for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[1][3] Bromo-substituted triazoles, in particular, serve as versatile intermediates, enabling further molecular elaboration through a variety of cross-coupling reactions such as Suzuki and Chan-Evans-Lam couplings.[7] This versatility allows for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, which converts the readily available and cost-effective 3-Amino-1,2,4-triazole into the desired bromo-derivative through an intermediate diazonium salt.[8][9] While the reaction is robust, its scale-up introduces significant safety and operational challenges that demand careful control and understanding.

The Synthetic Pathway: A Mechanistic Rationale

The overall transformation involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amine (3-Amino-1,2,4-triazole) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Bromination: The copper(I)-catalyzed decomposition of the diazonium salt, which releases nitrogen gas and forms the aryl bromide.[4][6]

The choice of the Sandmeyer reaction is deliberate for scale-up due to its high efficiency and the use of inexpensive reagents. The mechanism proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[4] Copper(I) initiates the reaction by a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[6]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction Amine 3-Amino-1,2,4-triazole Diazonium 1,2,4-Triazolediazonium Salt Amine->Diazonium NaNO₂, HBr 0-5 °C Radical Aryl Radical + N₂ Diazonium->Radical Cu(I)Br (e⁻ transfer) Product This compound Radical->Product Cu(II)Br₂ (Br transfer)

Figure 1: High-level overview of the synthetic workflow.

Process Safety: A Paramount Consideration

Scaling up the Sandmeyer reaction necessitates an uncompromising focus on safety. The primary hazards are:

  • Thermal Instability of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can decompose explosively when isolated or heated.[10] The protocol is designed to generate and consume the diazonium salt in situ without isolation. Strict temperature control below 5°C during diazotization is mandatory.

  • Toxicity of Reagents:

    • Sodium Nitrite (NaNO₂): A strong oxidizer and highly toxic if ingested or inhaled.[11][12][13] It can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[14] Contact with combustible materials may cause fire.[12][13]

    • Hydrobromic Acid (HBr): A strong, corrosive acid. Causes severe skin burns and eye damage.

    • 3-Amino-1,2,4-triazole: Harmful if swallowed and may cause an allergic skin reaction.[15][16] It is also a suspected carcinogen.[17]

  • Gas Evolution: The reaction releases a large volume of nitrogen (N₂) gas. The reactor must be adequately vented to prevent pressure buildup.

Mandatory Engineering Controls and PPE:

  • Reactor: Use a jacketed glass reactor with an efficient cooling system, a calibrated temperature probe, and an overhead stirrer.

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[18]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), a face shield, a lab coat, and acid/chemical-resistant gloves (e.g., neoprene).[17][19]

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound starting from 100 g of 3-Amino-1,2,4-triazole.

Reagent and Equipment Preparation

Table 1: Reagent Specifications

ReagentFormulaMW ( g/mol )MolesEquivalentsAmountNotes
3-Amino-1,2,4-triazoleC₂H₄N₄84.081.191.0100 gPurity ≥98%
Hydrobromic Acid (48%)HBr80.915.354.5600 mLCorrosive
Sodium NitriteNaNO₂69.001.311.190.3 gToxic, Oxidizer
Copper(I) BromideCuBr143.450.120.117.1 gCatalyst
Deionized WaterH₂O18.02--1.2 LFor solutions
Sodium Hydroxide (50%)NaOH40.00--~300 mLFor neutralization
Ethyl AcetateC₄H₈O₂88.11--~2.0 LFor extraction

Step-by-Step Synthesis Workflow

Protocol_Workflow start Start: Prepare Reagents step1 Step 1: Dissolve Amine Charge reactor with 3-Amino-1,2,4-triazole and 48% HBr. start->step1 step2 Step 2: Cool to 0°C Cool the reactor contents to 0-5°C using a chiller. step1->step2 step3 Step 3: Prepare Nitrite Solution Dissolve NaNO₂ in DI water. step2->step3 step4 Step 4: Diazotization Add NaNO₂ solution dropwise, keeping T < 5°C. step3->step4 step5 Step 5: Prepare Catalyst Solution Dissolve CuBr in 48% HBr. step4->step5 step6 Step 6: Sandmeyer Reaction Add diazonium solution to catalyst solution at RT, controlling gas evolution. step5->step6 step7 Step 7: Quench & Neutralize Slowly add 50% NaOH to neutralize the reaction mixture to pH ~8. step6->step7 step8 Step 8: Extraction Extract the aqueous layer with Ethyl Acetate. step7->step8 step9 Step 9: Dry & Concentrate Dry combined organic layers and concentrate under vacuum. step8->step9 end End: Isolate Crude Product step9->end

Figure 2: Detailed step-by-step experimental workflow.

Part A: Diazotization

  • Reactor Charging: To a 2 L jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 3-Amino-1,2,4-triazole (100 g, 1.19 mol) and 48% hydrobromic acid (400 mL).

  • Cooling: Begin stirring and cool the resulting slurry to 0-5°C using an external cooling circulator.

  • Nitrite Solution Preparation: In a separate beaker, carefully dissolve sodium nitrite (90.3 g, 1.31 mol) in deionized water (200 mL). Causality: Preparing a solution allows for controlled, slow addition, which is critical for managing the exotherm of the diazotization.

  • Slow Addition: Transfer the sodium nitrite solution to the addition funnel and add it dropwise to the stirred reactor slurry over 2-3 hours. CRITICAL: Maintain the internal temperature of the reactor at all times between 0°C and 5°C. A runaway reaction can occur at higher temperatures.

  • Stirring: After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5°C.

Part B: Sandmeyer Bromination

  • Catalyst Preparation: In a separate 3 L reactor (the "Sandmeyer pot"), dissolve copper(I) bromide (17.1 g, 0.12 mol) in 48% hydrobromic acid (200 mL). Warm gently to 40-50°C if needed to fully dissolve, then cool to room temperature (20-25°C). Causality: The Cu(I) salt is the active catalyst for the decomposition of the diazonium salt.[4][8]

  • Decomposition: Slowly transfer the cold diazonium salt solution from Part A into the stirred catalyst solution in the Sandmeyer pot. This can be done via a cannula or pressure transfer.

  • Gas Evolution Control: The addition will cause vigorous evolution of nitrogen gas and a mild exotherm. Control the addition rate to maintain a steady, manageable rate of gas evolution and keep the temperature below 40°C. The reaction mixture will turn dark green/brown.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

Part C: Work-up and Purification

  • Neutralization: Cool the reaction mixture in an ice bath to below 20°C. Slowly and carefully add 50% aqueous sodium hydroxide (NaOH) to neutralize the excess acid. The process is highly exothermic. Maintain the temperature below 30°C. Adjust the pH to ~8. The product will begin to precipitate/oil out.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 500 mL). Causality: The product is significantly more soluble in organic solvents than in the aqueous salt solution.

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture. This is a highly effective method for purification at scale.[20]

Expected Yield: 120-140 g (68-79%).

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Analytical Specifications for this compound

TechniqueSpecification
Appearance White to off-white solid
HPLC Purity ≥98%[21]
¹H NMR Spectrum should be consistent with the structure
LC-MS [M+H]⁺ = 147.9 / 149.9 (Isotopic pattern for Br)
Melting Point ~145-149 °C

Troubleshooting

Table 3: Common Scale-Up Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization (nitrite added too quickly or at too high a temperature).2. Premature decomposition of diazonium salt.3. Inefficient extraction.1. Ensure strict temperature control (<5°C) and slow addition of NaNO₂.2. Use the diazonium salt immediately; do not let it warm up or sit for extended periods.3. Perform at least three extractions; check pH before extraction.
Runaway Reaction Loss of temperature control during diazotization or decomposition.EMERGENCY RESPONSE: If cooling fails, have a pre-prepared quenching agent (e.g., sulfamic acid) ready to destroy excess nitrous acid. Ensure the reactor is not sealed.
Product Purity Issues 1. Side reactions from high temperatures.2. Incomplete neutralization/work-up.1. Adhere strictly to temperature parameters.2. Ensure complete neutralization before extraction. Optimize recrystallization solvent and procedure.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chan-Evans-Lam Coupling for 3-bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Chan-Evans-Lam (CEL) N-arylation of 3-bromo-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

The Chan-Evans-Lam coupling is a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds. Its operational simplicity, use of stable boronic acid reagents, and tolerance for open-air conditions make it a powerful alternative to harsher methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[1] For a substrate like this compound, the CEL coupling offers a mild pathway to synthesize N-aryl triazole derivatives, which are prevalent motifs in medicinal chemistry.

This guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Chan-Evans-Lam coupling?

The Chan-Evans-Lam coupling is a copper-mediated oxidative cross-coupling reaction.[2] The generally accepted mechanism involves a Cu(II)/Cu(III) catalytic cycle. It begins with the transmetalation of an aryl group from a boronic acid to a Cu(II) salt. The N-H substrate (in this case, this compound) then coordinates to the copper center. This complex is oxidized to a transient Cu(III) intermediate, which undergoes rapid reductive elimination to form the desired C-N bond and a Cu(I) species. The catalytic cycle is completed when an oxidant, typically molecular oxygen from the air, re-oxidizes Cu(I) back to the active Cu(II) state.[1][3][4]

CEL Catalytic Cycle cluster_main Catalytic Cycle CuII Cu(II)L₂ ArCuII Ar-Cu(II)L(NuH) CuII->ArCuII Transmetalation + ArB(OH)₂ + Nu-H CuI Cu(I)L₂ CuI->CuII Re-oxidation (O₂) ArCuIII Ar-Cu(III)L(Nu) ArCuII->ArCuIII Oxidation ArCuIII->CuI Reductive Elimination Product Ar-Nu ArCuIII->Product Product Release

Caption: Generalized catalytic cycle of the Chan-Evans-Lam reaction.

Q2: Why is the CEL coupling a preferred method for N-arylation of this compound?

The CEL coupling offers significant advantages for this specific substrate.[5] It proceeds under remarkably mild conditions, often at room temperature and open to the air, which preserves sensitive functional groups and simplifies the experimental setup.[6] This contrasts sharply with traditional Ullmann couplings, which typically demand high temperatures and strong bases that could compromise the substrate's integrity.[3] The CEL reaction is also orthogonal to many palladium-catalyzed reactions, allowing the bromo-substituent on the triazole to be retained for subsequent cross-coupling reactions if desired.

Q3: What are the indispensable components for running this reaction?

Every successful CEL coupling of this compound requires the careful selection of five core components:

  • N-H Substrate: this compound.

  • Arylating Agent: An appropriate arylboronic acid.

  • Copper Source: A copper(II) salt, such as copper(II) acetate, is a common and effective choice.[5]

  • Base: Essential for deprotonating the triazole N-H, facilitating its coordination to the copper center.

  • Solvent: The medium in which the reaction occurs; its properties can dramatically influence reaction success.[7]

  • Oxidant: Molecular oxygen (O₂) from the air or an oxygen balloon is the terminal oxidant that regenerates the active catalyst.[8]

Q4: Is a specialized ligand necessary for this coupling?

While many CEL couplings benefit from ligands (e.g., phenanthrolines, diamines) to stabilize the copper catalyst and improve yields, they are not always required.[7][9] For the N-arylation of this compound, a highly optimized, ligand-free protocol has been developed that provides excellent yields, simplifying the reaction setup and purification process.[5]

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of this compound. The solutions provided are based on mechanistic principles and validated experimental findings.

Troubleshooting Workflow start Experiment Start: Low or No Yield check_base Is the base DBU (3.0 equiv.)? start->check_base check_solvent Is the solvent anhydrous DCM? check_base->check_solvent Yes solution_base Action: Switch to DBU. Inorganic bases (K₂CO₃, Cs₂CO₃) are ineffective for this substrate. check_base->solution_base No check_oxidant Is an O₂ source (air/balloon) present? check_solvent->check_oxidant Yes solution_solvent Action: Switch to DCM. Protic (MeOH) or coordinating (DMF, MeCN) solvents inhibit this specific reaction. check_solvent->solution_solvent No check_catalyst Is the Cu(OAc)₂ fresh and active? check_oxidant->check_catalyst Yes solution_oxidant Action: Use an O₂ balloon for optimal catalyst turnover. check_oxidant->solution_oxidant No solution_catalyst Action: Use fresh Cu(OAc)₂. Consider a different Cu(II) source as a secondary check. check_catalyst->solution_catalyst No success Problem Resolved check_catalyst->success Yes solution_base->check_base solution_solvent->check_solvent solution_oxidant->check_oxidant solution_catalyst->check_catalyst

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 1: No reaction or minimal product conversion.

Q: I've combined my this compound, arylboronic acid, and Cu(OAc)₂, but TLC/LCMS analysis shows only starting materials after several hours. What is the likely cause?

A: This is one of the most common issues and almost always points to an improper choice of base or solvent.

  • Causality & Scientific Rationale: The N-H of 1,2,4-triazole is weakly acidic, and its deprotonation is essential for it to act as an effective nucleophile in the catalytic cycle. For this specific substrate, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ineffective. An organic, non-coordinating strong base is required. Studies have shown that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal choice.[5] Similarly, the reaction is highly sensitive to the solvent. Protic solvents like methanol can interfere with the catalyst, while strongly coordinating solvents like DMF or acetonitrile can bind to the copper center and inhibit catalysis. Anhydrous dichloromethane (DCM) has been identified as the ideal solvent for this transformation.[5]

  • Actionable Solutions:

    • Verify Your Base: Ensure you are using DBU at the correct stoichiometry (approximately 3 equivalents). If you are using an inorganic base, it is the primary reason for failure.

    • Verify Your Solvent: Confirm that you are using anhydrous DCM. If your solvent is wet or you are using another solvent like THF, MeCN, or MeOH, the reaction is likely to fail.[5]

    • Check Your Oxidant: The reaction requires oxygen to regenerate the Cu(II) catalyst. Ensure the reaction is either open to the air or, for best results, has an oxygen-filled balloon attached. An inert atmosphere (N₂ or Ar) will shut down the catalytic cycle.[5]

    • Assess Catalyst Quality: Ensure your copper(II) acetate is of good quality. Old or hydrated salts may exhibit lower activity.

Problem 2: The reaction is sluggish and produces significant side products like phenol and biaryl (homocoupling).

Q: My reaction is working, but it's slow and I'm getting a messy crude mixture containing phenol (from my boronic acid) and a biaryl byproduct. How can I improve the selectivity?

A: This points to competing side reactions outcompeting the desired C-N bond formation. These side reactions are inherent to CEL chemistry but can be minimized.[3][10]

  • Causality & Scientific Rationale: Phenol formation arises from the oxidative coupling of the arylboronic acid with water or hydroxide.[11] Biaryl homocoupling is another copper-catalyzed pathway for the boronic acid. Both side reactions are often exacerbated by suboptimal conditions that slow down the main catalytic cycle, giving these competing pathways more time to occur.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: The most critical step to prevent phenol formation is to minimize water. Use anhydrous DCM and consider adding activated 4 Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[5]

    • Optimize Stoichiometry: While a slight excess of boronic acid (1.2 equivalents) is recommended to drive the reaction to completion, a large excess can significantly increase the rate of homocoupling.[5]

    • Enhance Oxidation: A key factor in the optimized protocol is the use of an oxygen balloon instead of just leaving the flask open to the air. This ensures a constant, high concentration of the terminal oxidant, which promotes the rapid re-oxidation of Cu(I) to Cu(II) and keeps the primary catalytic cycle running efficiently.[5]

Problem 3: The reaction struggles with electron-deficient arylboronic acids.

Q: The coupling of this compound with 4-methoxyphenylboronic acid works beautifully, but when I use 4-cyanophenylboronic acid, the yield drops dramatically. How can I adapt the protocol?

A: This is a classic challenge related to the electronic nature of the coupling partners.

  • Causality & Scientific Rationale: The transmetalation step, where the aryl group moves from boron to copper, is generally facilitated by electron-rich aryl groups. Electron-deficient arylboronic acids are poorer nucleophiles in this step, leading to a slower reaction rate.[11] This allows more time for catalyst decomposition or side reactions to occur.

  • Actionable Solutions:

    • Increase Reaction Time: The most straightforward approach is to simply allow the reaction to run longer. Monitor by TLC or LCMS until the consumption of starting material plateaus.

    • Gentle Heating: While the standard protocol is performed at room temperature, gently warming the reaction to 35-40 °C can often increase the rate of transmetalation for these challenging substrates. Be sure to monitor for any potential degradation of starting materials or product.

    • Consider a Ligand (Advanced): If the above methods fail, introducing a ligand may be necessary. A simple bidentate nitrogen ligand like 1,10-phenanthroline can sometimes accelerate the catalytic cycle. However, this constitutes a significant deviation from the optimized protocol, and you would need to re-screen conditions, as the ligand may alter the optimal base and solvent requirements.

Optimized Protocol & Conditions Summary

The following tables summarize the findings from systematic optimization studies for the N-arylation of this compound.[5]

Table 1: Screening of Reaction Parameters
EntryCopper Source (mol%)Base (3 equiv.)SolventAtmosphereYield (%)
1Cu(OAc)₂ (50)DBUDCM O₂ balloon 77
2Cu(OAc)₂ (50)DBUDCMAir65
3Cu(OAc)₂ (50)K₂CO₃DCMAirNo Reaction
4Cu(OAc)₂ (50)Cs₂CO₃DCMAirNo Reaction
5Cu(OAc)₂ (50)Et₃NDCMAirNo Reaction
6Cu(OAc)₂ (50)DBUMeOHAirNo Reaction
7Cu(OAc)₂ (50)DBUMeCNAirNo Reaction
8Cu(OTf)₂ (50)DBUDCMAir<10
9CuCl (50)DBUDCMAirNo Reaction

Data synthesized from literature findings for coupling with phenylboronic acid.[5]

Recommended Experimental Protocol

To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and copper(II) acetate (50 mol%). Add activated 4 Å molecular sieves. The flask is sealed with a septum, and anhydrous dichloromethane (DCM, ~0.2 M) is added, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.). The septum is pierced with an outlet needle, and the flask is flushed with oxygen before being fitted with an oxygen-filled balloon. The reaction mixture is stirred vigorously at room temperature for 10-12 hours. Progress is monitored by TLC or LCMS. Upon completion, the mixture is filtered through a pad of Celite®, washed with DCM, and the filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography.[5]

References

Technical Support Center: Synthesis of 1,3-Diarylated Triazoles from 3-Bromo-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diarylated triazoles, a scaffold of significant interest in medicinal chemistry. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the yield and purity of these target compounds, focusing on palladium-catalyzed cross-coupling reactions of 3-bromo-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like this compound often stem from several factors.[1] The primary issues to investigate are catalyst inactivation, inefficient oxidative addition, and suboptimal base or solvent selection.[1][2] The electron-rich nature of the triazole ring can make the C-Br bond less reactive towards oxidative addition by the palladium(0) catalyst.[2]

Q2: How do I choose the right catalyst and ligand for this specific transformation?

A2: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[2] For challenging electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often necessary to facilitate the oxidative addition step.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1] For this system, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

Q4: I am observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[2] To mitigate this, consider using milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[2] Using anhydrous conditions and protecting the boronic acid as a more stable derivative, such as a pinacol ester (BPin), can also be beneficial.[1]

Q5: Can I perform a direct C-H arylation on the 1,2,4-triazole ring instead of using a bromo-substituted starting material?

A5: Direct C-H arylation of 1,2,3-triazoles has been reported and can be a viable alternative, providing access to fully substituted triazoles with well-defined regiochemistry.[3][4] This approach, however, may require specific catalytic systems and optimization to control regioselectivity on the 1,2,4-triazole core.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 1,3-diarylated triazoles from this compound.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired 1,3-diarylated triazole is the most frequent challenge. The following decision tree can help pinpoint the root cause.

troubleshooting_yield start Low or No Product Yield check_sm Is Starting Material (this compound) Consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No side_products Major Side Products Observed? sm_consumed->side_products catalyst_issue Potential Catalyst Inactivation or Inefficient Oxidative Addition sm_not_consumed->catalyst_issue decomposition Yes side_products->decomposition Yes no_side_products No side_products->no_side_products No homocoupling Homocoupling of Boronic Acid? decomposition->homocoupling protodeboronation Protodeboronation of Boronic Acid? decomposition->protodeboronation conditions_issue Suboptimal Reaction Conditions (Temp, Time) no_side_products->conditions_issue

Caption: Troubleshooting workflow for low product yield.

If Starting Material is NOT Consumed:

  • Possible Cause: Inactive catalyst or inefficient oxidative addition.[1] The Pd(0) active species may not have been generated or has been deactivated by oxygen.[1] The electron-rich nature of the triazole ring can also hinder the oxidative addition step.[2]

  • Solutions:

    • Catalyst and Ligand Selection: Switch to a more active catalyst system. For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended.[2] Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[1]

    • Inert Atmosphere: Ensure rigorous degassing of solvents and the reaction vessel to prevent oxidation of the Pd(0) catalyst.[1] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Increase Temperature: Raising the reaction temperature can help overcome the activation barrier for oxidative addition.[1]

If Starting Material IS Consumed, but Yield is Low:

  • Possible Cause: Inefficient transmetalation or competing side reactions.[1]

  • Solutions:

    • Base Selection: The choice of base is critical for the transmetalation step.[2] Use a stronger base such as K₃PO₄ or Cs₂CO₃ to promote the formation of the active boronate species.[1] Ensure the base is finely powdered for better solubility and reactivity.

    • Solvent System: The solvent plays a crucial role in solubilizing all reaction components. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[2]

    • Address Protodeboronation: If you suspect protodeboronation (loss of the boronic acid), switch to a milder base like KF or use anhydrous conditions.[1][2] Using a more stable boronic ester (e.g., pinacol ester) can also prevent this side reaction.[1]

    • Address Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This is often minimized by ensuring a properly activated catalyst and efficient cross-coupling.

Problem 2: Formation of Impurities and Purification Challenges
  • Common Impurities: Unreacted starting materials, homocoupled products, and protodeboronated arenes are common impurities.[5] Residual palladium catalyst can also contaminate the final product.

  • Purification Strategies:

    • Chromatography: Flash column chromatography on silica gel is the standard purification method. For highly polar triazoles, consider using reverse-phase chromatography (C18) or adding a small amount of a polar modifier like methanol to the eluent.[6]

    • Acid-Base Wash: If the impurity is the unreacted boronic acid, an acid-base workup can be effective for its removal.[5]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Removal of Palladium: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.[6]

Recommended Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

protocol_flowchart prep Vial Preparation degas Degassing prep->degas solvent Solvent & Reagent Addition degas->solvent reaction Reaction & Monitoring solvent->reaction workup Workup reaction->workup purify Purification workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

  • Vial Preparation: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and a magnetic stir bar.[1]

  • Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[5] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) under a positive pressure of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Parameter Optimization Table for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂Pre-catalysts that form the active Pd(0) in situ.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands facilitate oxidative addition to the electron-rich triazole ring.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases are often required to promote the formation of the active boronate species for efficient transmetalation.[1][2]
Solvent Dioxane/H₂O, THF/H₂O, TolueneAprotic polar solvents, often with a small amount of water, are effective for solubilizing the reactants.[2][5]
Temperature 80-110 °CHigher temperatures can overcome the activation energy for the oxidative addition and transmetalation steps.[1]

References

troubleshooting low yield in 3-Bromo-1H-1,2,4-triazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 3-Bromo-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Low yields in coupling reactions involving this substrate are common but often rectifiable. This document provides in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve experimental challenges.

General Troubleshooting Workflow

Before diving into specific reaction issues, it is crucial to approach troubleshooting systematically. A common cause of low yield is often a simple oversight in setup or reagent quality. The following workflow provides a logical progression for diagnosing the root cause of a failed or low-yielding reaction.

G cluster_reagents cluster_conditions cluster_catalyst cluster_analysis start Low or No Yield Observed reagents Step 1: Verify Reagent & Substrate Integrity start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK? catalyst Step 3: Evaluate Catalyst System conditions->catalyst Conditions OK? analysis Step 4: Analyze Byproducts & Side Reactions catalyst->analysis Catalyst System OK? solution Optimized Reaction analysis->solution Root Cause Identified

Caption: A systematic decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with this compound.[1] However, its success is highly dependent on fine-tuning the reaction parameters to avoid common side reactions.

Q1: My Suzuki-Miyaura reaction has a very low yield, and the main byproduct is the debrominated starting material (1H-1,2,4-triazole). What is happening and how can I prevent it?

A1: The observation of your debrominated starting material points to a common side reaction called protodeborylation or hydrodehalogenation . In the catalytic cycle, the Pd-triazole intermediate, which should react with your boronic acid, is instead quenched by a proton source.

Causality & Troubleshooting Steps:

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis and subsequent protodeboronation under basic conditions.[2][3]

    • Solution: Use a boronic ester (e.g., pinacol or MIDA ester) instead of the free acid.[3][4] These are generally more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[5][6]

  • Solvent as a Proton Source: Protic solvents (like alcohols or water) can be a source of protons. While some water is often necessary for the Suzuki reaction to facilitate the dissolution of the base and aid in the catalytic cycle, excess amounts can be detrimental.

    • Solution: Screen anhydrous solvents like dioxane, toluene, or DMF. If a co-solvent is needed, carefully control the water content. A mixture of EtOH/H₂O (4:1) has been shown to be effective in some cases while minimizing the side reaction.[7]

  • Base Selection: The choice and strength of the base are critical. An overly strong or poorly soluble base can exacerbate side reactions.

    • Solution: Weaker bases are often preferable. Switch from strong bases like Cs₂CO₃ to K₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.

  • Catalyst System: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired cross-coupling over side reactions.

    • Solution: For electron-deficient heterocycles, ligands with high electron density and steric bulk are often effective. Try switching from PPh₃-based catalysts to more specialized ligands like XPhos, SPhos, or RuPhos, often available as pre-formed G2 or G3 palladacycles which can also improve catalyst stability and activity.[7]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition (Triazole-Pd(II)-Br)L₂ pd0->oa_complex + Triazole-Br transmetal Transmetalation oa_complex->transmetal + R-B(OR)₂ protodeborylation Protodeborylation (Side Reaction) oa_complex->protodeborylation + H⁺ Source reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Releases Product product Desired Product reductive_elim->product debrominated Debrominated Triazole protodeborylation->debrominated

Caption: Suzuki-Miyaura cycle showing the protodeborylation side reaction.

Q2: My reaction is clean, but the conversion is very low even after extended reaction times. What should I try?

A2: Low conversion with a clean reaction profile typically points to issues with catalyst activity, reaction temperature, or the inherent reactivity of your coupling partners.

Causality & Troubleshooting Steps:

  • Insufficient Temperature: The C-Br bond on the electron-deficient 1,2,4-triazole ring can be robust.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For high-boiling solvents like DMF or dioxane, temperatures of 100-120 °C may be necessary. Microwave-assisted synthesis can also be highly effective at accelerating the reaction and improving yields.[1][7]

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not kept under a strictly inert atmosphere. The triazole nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalysis.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using more robust, sterically hindered phosphine ligands can prevent inhibitory coordination from the substrate.[8]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be the rate-limiting step. This is highly dependent on the base and solvent system.

    • Solution: A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF, often with 10-20% water) is recommended. The optimal combination is often substrate-dependent.[9]

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G3Pd(OAc)₂/SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/H₂ODMF2-MeTHF/H₂O
Temp (°C) 10011090100
Caption: Example screening table for Suzuki-Miyaura reaction optimization.
Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for installing amine functionalities.[10] Its application to this compound requires careful selection of the catalyst system to achieve high efficiency.

Q3: My Buchwald-Hartwig amination of this compound with a primary amine is stalling at 50-60% conversion. What are the likely causes?

A3: Stalled reactions often indicate catalyst inhibition/decomposition or the formation of an unreactive intermediate. The key variables in a Buchwald-Hartwig amination are the ligand, base, and solvent.[11][12]

Causality & Troubleshooting Steps:

  • Inappropriate Base: The choice of base is critical. Strong bases like NaOtBu or KOtBu are commonly used, but their efficacy depends on the solvent and amine pKa. If the base is not strong enough to deprotonate the amine or the resulting palladium-amine complex, the catalytic cycle will halt. Conversely, an overly aggressive base can lead to side reactions.[13]

    • Solution: If using a weaker base like K₂CO₃, switch to a stronger one like NaOtBu, KOtBu, or LHMDS. If using a strong base already, consider a weaker, non-nucleophilic organic base like DBU, which can sometimes provide milder and more homogeneous reaction conditions.[11][12]

  • Ligand Choice: The ligand dictates the reactivity and stability of the palladium catalyst. For a challenging substrate like a bromotriazole, a general-purpose ligand like P(o-tolyl)₃ may be insufficient.

    • Solution: Employ sterically hindered, electron-rich biarylphosphine ligands. These are the cornerstone of modern Buchwald-Hartwig amination. Screen a panel of ligands such as XPhos, RuPhos, or BrettPhos. These ligands promote the rate-limiting reductive elimination step and stabilize the catalyst.[14]

  • Solvent Effects: The solvent influences the solubility of the base and intermediates, which can dramatically affect reaction rates.

    • Solution: Toluene and dioxane are common choices. If solubility is an issue, consider a more polar aprotic solvent like DME or 2-MeTHF.

G pd0 Pd(0)L oa_complex Oxidative Addition (Triazole-Pd(II)-Br)L pd0->oa_complex + Triazole-Br amide_formation Amine Coordination & Deprotonation oa_complex->amide_formation + HNR₂ + Base amide_complex Amido Complex (Triazole-Pd(II)-NR₂)L amide_formation->amide_complex reductive_elim Reductive Elimination amide_complex->reductive_elim beta_hydride β-Hydride Elimination (Side Reaction) amide_complex->beta_hydride If Amine has β-H reductive_elim->pd0 Releases Product product Desired Product reductive_elim->product side_products Imine + Arene beta_hydride->side_products

Caption: Buchwald-Hartwig cycle highlighting the β-hydride elimination side reaction.

Section 3: N-Arylation and Regioselectivity

Directly functionalizing the nitrogen atoms of the triazole ring presents a unique challenge due to the presence of multiple reactive nitrogens (N1, N2, and N4), leading to potential regioisomers.

Q4: I am attempting a copper-catalyzed N-arylation (Chan-Evans-Lam type reaction) with a boronic acid, but the reaction is messy and I get a mixture of products. How can I improve the regioselectivity?

A4: This is a classic challenge with unsubstituted 1,2,4-triazoles. The electronic environment of the N1, N2, and N4 positions is different, and their relative nucleophilicity can be influenced by the reaction conditions. Often, a mixture of N1 and N2 isomers is formed.

Causality & Troubleshooting Steps:

  • Tautomerism and Nucleophilicity: this compound exists in tautomeric forms, primarily the 1H and 4H forms.[15] The reaction conditions (solvent, base) can influence the equilibrium and the relative nucleophilicity of the different nitrogen atoms.

    • Solution: Regioselectivity is notoriously difficult to control on the unsubstituted parent heterocycle. A common strategy is to first install a directing or protecting group. For example, alkylating the triazole first can yield separable N1 and N4 isomers, which can then be used in subsequent cross-coupling reactions to yield a single product.[16]

  • Reaction Conditions: The catalyst, solvent, and base all play a role in directing the arylation.

    • Solution: A systematic optimization is required. For copper-catalyzed N-arylations, screening different copper sources (e.g., Cu(OAc)₂, CuI, CuO nanoparticles) can be effective.[17][18] The choice of base is also critical; organic bases like DBU or pyridine are often employed.[17] A recent study found that a combination of Cu(OAc)₂ and DBU in DCM with molecular sieves at room temperature provided good results for N-arylation of this compound.[17]

  • Alternative Strategies: If direct arylation remains problematic, consider a different synthetic route.

    • Solution: Construct the arylated triazole ring from acyclic precursors. This often provides unambiguous control over the substitution pattern.

G placeholder_node

Caption: Regioselectivity challenges in the N-arylation of this compound.

Appendix A: Recommended Starting Protocols

These protocols are intended as robust starting points. Optimization will likely be required for your specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[8]

  • Reagent Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand if not using a pre-catalyst. Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv) and the degassed solvent (e.g., Toluene, 0.2 M). Finally, add the amine (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your specialized resource for navigating the complexities of cross-coupling reactions with 3-Bromo-1H-1,2,4-triazole. This guide, designed by application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower your experimental success. We understand the unique challenges posed by this electron-deficient, coordinating heterocycle and aim to provide you with the rationale behind catalyst selection and reaction optimization.

The Challenge: Coupling with this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties and potential for N-coordination to the metal center can complicate standard cross-coupling protocols. Key challenges include:

  • Catalyst Inhibition/Deactivation: The triazole nitrogen atoms can coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1]

  • Substrate Reactivity: The electron-deficient nature of the triazole ring can influence the rate of oxidative addition.

  • Side Reactions: Competing reactions such as hydrodehalogenation (protodebromination) can reduce the yield of the desired coupled product.[2]

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

I. Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings with this substrate often stem from a few critical areas. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids, especially heteroaromatic ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.[3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, particularly with exposure to air and moisture.[3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Setup:

    • Inert Atmosphere: The presence of oxygen can deactivate the active Pd(0) catalyst.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

    • Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid, they can also promote side reactions. For nitrogen-containing heterocycles, milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred to minimize decomposition.[3][4]

Advanced Troubleshooting:

  • Catalyst System Optimization: If initial checks do not resolve the issue, a change in the catalyst system is warranted. For challenging heterocyclic substrates, more robust catalyst systems are often required.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often effective for coupling with electron-deficient heterocycles.[5] Consider ligands such as SPhos, XPhos, or dppf. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has shown success in similar systems.[6][7]

    • Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it can be less effective for challenging substrates. Consider using a more active precatalyst like Pd₂(dba)₃ in combination with a specific ligand.[7]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Expected Performance & Notes
Pd(dppf)Cl₂1-5K₂CO₃ or Cs₂CO₃Dioxane/H₂O, DME80-100Good general-purpose catalyst for heteroaromatic couplings.[6]
Pd₂(dba)₃ + SPhos/XPhos1-3 (Pd), 2-6 (Ligand)K₃PO₄Toluene, Dioxane90-110Highly active system, often effective for challenging substrates.
Pd(PPh₃)₄2-5Na₂CO₃Toluene/EtOH/H₂O80-100A classic choice, but may show lower efficacy with this substrate.[8]
II. Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination on this compound and observing significant amounts of starting material and hydrodehalogenation. How can I improve this?

Answer: The Buchwald-Hartwig amination of this compound is challenging due to the potential for the triazole ring and the amine nucleophile to coordinate with the palladium center.

Key Considerations:

  • Ligand Selection is Crucial: For this transformation, the choice of ligand is paramount. Bulky, electron-rich ligands are necessary to promote the reductive elimination step and prevent catalyst deactivation.

    • Bulky Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are often the ligands of choice for challenging aminations.

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance due to their strong σ-donating properties and steric bulk, which can stabilize the catalyst and promote efficient turnover.[9][10] The use of bulky NHC ligands like IPr*OMe has been shown to be effective for the arylation of C-amino-1,2,4-triazoles.[9]

  • Base Compatibility: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used. However, with sensitive heterocyclic substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to prevent substrate degradation, although this may require higher temperatures or longer reaction times.

  • Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Toluene and dioxane are common choices.

dot

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Ligand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? Start->Check_Ligand Try_Bulky_Ligand Switch to a bulky biarylphosphine ligand (XPhos, SPhos) or an N-Heterocyclic Carbene (NHC). Check_Ligand->Try_Bulky_Ligand No Check_Base Is the base appropriate? (e.g., NaOtBu, LHMDS) Check_Ligand->Check_Base Yes Try_Bulky_Ligand->Check_Base Try_Weaker_Base Consider a weaker base (Cs₂CO₃, K₃PO₄) to avoid substrate degradation. Check_Base->Try_Weaker_Base No Check_Temp Is the reaction temperature optimized (typically 80-110 °C)? Check_Base->Check_Temp Yes Try_Weaker_Base->Check_Temp Optimize_Temp Screen a range of temperatures. Higher temperatures may be needed with weaker bases. Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the base (e.g., NaOtBu, 2.0 equiv) and the degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

III. Sonogashira Coupling

Question 3: My Sonogashira coupling of this compound is plagued by alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[11] This side reaction is often promoted by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Employ Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to move to a copper-free Sonogashira protocol. Several highly effective copper-free systems have been developed.[11][12][13][14][15]

    • Catalyst Systems for Copper-Free Sonogashira:

      • Palladium/Bulky Phosphine Systems: Combinations like (AllylPdCl)₂ with P(t-Bu)₃ have been shown to be effective at room temperature.[11]

      • Palladium/NHC Systems: N-Heterocyclic carbene ligands can also be employed in copper-free Sonogashira couplings.[14]

    • Base Selection for Copper-Free Conditions: A strong amine base such as diisopropylamine (DIPA) or triethylamine (TEA) is often used, and can sometimes serve as the solvent. In other protocols, a carbonate base like Cs₂CO₃ may be employed.[13]

  • Optimize Traditional Sonogashira Conditions: If you must use a copper co-catalyst, ensure that your reaction is rigorously deoxygenated.

    • Thorough Degassing: Use the freeze-pump-thaw method for your solvent or bubble argon through it for an extended period.

    • Fresh Reagents: Use freshly distilled amine bases and high-purity reagents.

dot

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex L₂Pd(II)(Ar)(Br) Ox_Add->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Alkyne_Complex L₂Pd(II)(Ar)(C≡CR) Transmetal->Alkyne_Complex Red_Elim Reductive Elimination Alkyne_Complex->Red_Elim Red_Elim->Pd0 Product Ar-C≡CR Red_Elim->Product ArBr This compound ArBr->Ox_Add Cu_Cycle Copper Cycle (if applicable) RC≡CH -> RC≡CCu Cu_Cycle->Transmetal

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Table 2: Comparison of Sonogashira Coupling Conditions

ConditionTraditional (with Copper)Copper-Free
Catalyst Pd(PPh₃)₂Cl₂ / CuI(AllylPdCl)₂ / P(t-Bu)₃ or Pd(OAc)₂ / SPhos
Advantages Well-established, often proceeds at room temperature.[16]Avoids Glaser homocoupling, simpler purification.[12][15]
Disadvantages Prone to homocoupling, potential for copper contamination in the product.[11]May require higher temperatures or more expensive ligands.
Typical Base Et₃N, DIPADIPA, Cs₂CO₃, TMP

References

Technical Support Guide: Managing Regioselectivity in Reactions of 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1H-1,2,4-triazole. This versatile heterocycle is a valuable building block, but its multiple reactive sites present a significant challenge: controlling regioselectivity. A successful synthesis often hinges on directing a reaction to the desired nitrogen or carbon atom, and failure to do so can lead to inseparable product mixtures, low yields, and stalled projects.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the underlying principles—the "why" behind a specific choice of base, solvent, or catalyst—to empower you to make informed decisions in your own experiments.

Section 1: Foundational Principles of Reactivity

Before troubleshooting specific reactions, it's crucial to understand the electronic and steric landscape of the molecule.

Q1: What are the potential reactive sites on this compound, and which are most nucleophilic?

A1: this compound has three distinct nitrogen atoms (N1, N2, and N4) and a bromine-substituted carbon (C3) that can participate in reactions. The NH proton can reside on N1, N2, or N4, leading to tautomers; however, the 1H- and 4H-tautomers are the most significant.

  • N1 and N2 Nitrogens: These are adjacent to the electron-withdrawing bromine atom and the C5 carbon. In the 1H-tautomer, the N1 nitrogen is deprotonated to form the conjugate base.

  • N4 Nitrogen: This nitrogen is positioned further from the C3-bromo group. Deprotonation of the 4H-tautomer makes this nitrogen nucleophilic.

  • C3-Br Bond: This site is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The relative nucleophilicity of the nitrogens is highly dependent on the reaction conditions. In general, after deprotonation, the N1 and N4 positions are the primary sites for alkylation and arylation.

Figure 1. Key reactive sites on this compound.

Section 2: Troubleshooting N-Alkylation Reactions

N-alkylation is the most common reaction where regioselectivity becomes a major hurdle, frequently yielding a mixture of N1 and N4 isomers.

Q2: I'm getting a mixture of N1- and N4-alkylated products. How can I selectively synthesize the 1-substituted-1,2,4-triazole?

A2: Achieving high selectivity for the N1 isomer is a common goal. The key is to manipulate the reaction conditions to favor kinetic control and exploit the subtle electronic and steric differences between the N1 and N4 positions. Generally, the N1 position is favored under milder conditions.

Causality Behind N1 Selectivity:

  • Base Choice: A non-coordinating, sterically hindered organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) is highly effective. It is strong enough to deprotonate the triazole but does not coordinate strongly with the resulting anion, allowing the inherent reactivity of the N1 position to dominate.

  • Solvent Effects: Aprotic, less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. They do not solvate the triazole anion as strongly as polar solvents like DMF, which can level the energy difference between the N1 and N4 anions, leading to poorer selectivity.

  • Temperature: Lower temperatures (room temperature or below) favor the kinetically preferred N1 product.

Studies have shown that using DBU as the base in THF consistently affords N1- and N4-alkylated isomers in a ratio of approximately 90:10.[1]

ConditionBaseSolventTemperature (°C)Typical N1:N4 RatioReference
N1-Selective DBUTHF20-25~90:10[1]
N1-Selective K₂CO₃Ionic Liquid80 (Microwave)Regioselective N1[2]
Mixed/Less Selective K₂CO₃DMF120N1-prevalent, but mixed[1][3]
Experimental Protocol: Selective N1-Alkylation

This protocol is optimized for producing the N1-alkylated product in high yield and selectivity.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous THF (approx. 0.1 M concentration). Stir until the solid is fully dissolved.

  • Base Addition: Add 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (1.1 eq) dropwise at room temperature. Stir for 15 minutes.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide) (1.05 eq) dropwise.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the major N1 isomer.

Q3: My application requires the N4-alkylated isomer. How can I reverse the selectivity?

A3: While the N1 isomer is often the kinetic product, formation of the thermodynamically more stable N4 isomer can be favored under specific conditions, although achieving high selectivity is more challenging.

Strategies to Favor N4-Alkylation:

  • Strongly Coordinating Cations: Using a strong base with a small, hard cation like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF can favor N4 alkylation. The cation coordinates to the N1 and N2 nitrogens, sterically blocking the N1 position and directing the alkylating agent towards the more accessible N4 position.

  • High Temperatures: Running the reaction at elevated temperatures can allow the reaction to reach thermodynamic equilibrium, which may favor the N4 product.

  • Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ in a biphasic system can alter the regiochemical outcome.[3]

G start Goal: N-Alkylation of This compound q1 Desired Isomer? start->q1 n1_path N1-Isomer (Kinetic Product) q1->n1_path N1 n4_path N4-Isomer (Thermodynamic Product) q1->n4_path N4 cond_n1 Conditions: - Base: DBU - Solvent: THF - Temp: 0-25°C n1_path->cond_n1 cond_n4 Conditions: - Base: NaH / KH - Solvent: DMF - Temp: > 80°C n4_path->cond_n4 result_n1 Outcome: High N1 Selectivity (~90:10) cond_n1->result_n1 result_n4 Outcome: Increased N4 formation, may require optimization cond_n4->result_n4

Figure 2. Decision workflow for selective N-alkylation.

Section 3: Navigating N-Arylation Reactions

Directly forming a C-N bond between an aryl group and the triazole nitrogen is often accomplished via Buchwald-Hartwig amination.

Q4: I am attempting a Buchwald-Hartwig N-arylation on the triazole ring, but the reaction is failing. What are the common challenges?

A4: The Buchwald-Hartwig reaction on C-amino-1,2,4-triazoles and related N-H heterocycles is notoriously challenging.[4] The issues stem from the molecule's ability to act as a multidentate ligand, which can chelate and deactivate the palladium catalyst.

Key Challenges:

  • Catalyst Inhibition: The N1 and N2 nitrogens can coordinate strongly to the palladium center, forming stable, off-cycle complexes that prevent the catalytic cycle from proceeding.

  • Low Nucleophilicity: The triazole anion is a relatively weak nucleophile compared to typical amines used in this reaction.

  • Competitive C-Br Arylation: The C3-Br bond can also undergo oxidative addition to the palladium catalyst, leading to unwanted C-C bond formation as a side reaction.

Troubleshooting and Solutions:

  • Ligand Choice is Critical: Standard phosphine ligands are often ineffective. The use of very bulky N-heterocyclic carbene (NHC) ligands, such as IPr*OMe , has been shown to be highly effective.[4] The steric bulk of these ligands creates a coordination environment around the palladium that prevents the triazole from forming a deactivating bidentate complex, allowing the desired C-N coupling to occur.

  • Activator/Reductant: Using an in-situ Pd(II) to Pd(0) reductant like 1,1,2,2-tetraphenylethane-1,2-diol (TPEDO) can improve catalyst turnover and efficiency.[4]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Anhydrous, non-coordinating solvents like toluene or dioxane are preferred.

Experimental Protocol: Selective Buchwald-Hartwig N-Arylation

This protocol incorporates modern ligands to overcome the challenges of N-arylating the triazole core.

  • Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), and NaOtBu (1.4 eq) to a vial.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky NHC ligand (e.g., IPr*OMe·HCl, 5 mol%) in anhydrous toluene for 15 minutes.

  • Reaction Assembly: Add the catalyst solution to the vial containing the reagents. Seal the vial, remove from the glovebox, and heat to 100-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

Section 4: Precision in C-Br Cross-Coupling Reactions

The C3-Br bond is an excellent handle for introducing molecular diversity via cross-coupling reactions like Suzuki and Sonogashira. The main challenge here is preventing reaction at the NH site.

Q5: When I run a Sonogashira coupling on the C3-Br position, I get a significant amount of N-arylation or N-alkylation from my coupling partners. How can I prevent this?

A5: This is a classic chemoselectivity problem. The conditions for many cross-coupling reactions (base, heat) are also conducive to N-alkylation or N-arylation.

Strategies for Selective C3-Coupling:

  • Protecting Groups: The most robust strategy is to protect the triazole nitrogen before performing the cross-coupling. A common protecting group is the p-methoxybenzyl (PMB) group, which can be installed selectively at the N1 position and removed later under acidic conditions.

  • Careful Base Selection: The choice of base is critical. For Sonogashira couplings, a mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient and is less likely to promote N-arylation than stronger inorganic bases like K₂CO₃ or K₃PO₄.[5]

  • Control of Stoichiometry: Using a slight excess of the this compound can help consume the coupling partner before it has a chance to react at the nitrogen.

Experimental Protocol: Selective C3-Sonogashira Coupling (Unprotected)

This protocol uses a mild base to minimize N-functionalization side reactions.

  • Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and Copper(I) iodide (CuI) (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base: Add anhydrous triethylamine (TEA) as both the base and solvent. Degas the solution by bubbling argon through it for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the triethylammonium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄ and purify by column chromatography.

G pd0 Pd(0)L₂ ox_add Oxidative Addition (R-Br + Pd(0) -> R-Pd(II)-Br) pd0->ox_add Step 1 transmetal Transmetalation (R'-M + R-Pd(II)-Br -> R-Pd(II)-R') ox_add->transmetal Step 2 side_reaction Side Reaction: Catalyst Deactivation (Triazole Coordination) ox_add->side_reaction red_elim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) transmetal->red_elim Step 3 red_elim->pd0 Catalyst Regeneration

Figure 3. Generalized cross-coupling cycle with potential catalyst deactivation pathway.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-1H-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this versatile heterocyclic compound in organic solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: Understanding the Solubility Profile of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its polar nature, stemming from the triazole ring with its three nitrogen atoms, often leads to poor solubility in many common organic solvents. This can hinder its application in various synthetic transformations. This guide will equip you with the knowledge and practical techniques to effectively address these solubility challenges. The polarity of the triazole nucleus can, under the right conditions, also be leveraged to improve the pharmacological profile of a drug.[1]

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound expected to have the best solubility?

While specific solubility data for this compound is not extensively published, we can infer its behavior from the closely related compound, 3-amino-1,2,4-triazole. A study on the solubility of 3-amino-1,2,4-triazole in ten organic solvents revealed the following trend in mole fraction solubility at 298.15 K:

  • High Solubility: N-methyl-2-pyrrolidone (NMP)

  • Good Solubility: Methanol, Ethanol, n-Propanol

  • Moderate Solubility: Isopropanol, Acetone

  • Low Solubility: 1,4-Dioxane, 2-Butanone

  • Very Low Solubility: Ethyl acetate, Acetonitrile

This suggests that polar aprotic solvents like NMP, and polar protic solvents like lower alcohols, are the most effective for dissolving this compound.[2] Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also excellent choices for dissolving polar heterocyclic compounds.[3]

Q2: I'm struggling to dissolve this compound in my reaction solvent. What is the first thing I should try?

The simplest and often most effective initial step is to gently heat the mixture. The solubility of solids in liquids, including 3-amino-1,2,4-triazole in organic solvents, generally increases with temperature.[2] A modest increase in temperature can significantly improve the dissolution rate and the amount of solute that can be dissolved. Always ensure that the applied temperature is well below the boiling point of the solvent and does not cause degradation of your starting material or other reagents.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a highly effective and widely used strategy.[4][5][6] The principle is to add a small amount of a "good" solvent, in which your compound is highly soluble, to the bulk solvent in which it is poorly soluble.

For this compound, you can first dissolve it in a minimal amount of a strong polar aprotic solvent like DMF, DMSO, or NMP to create a concentrated stock solution. Then, add this stock solution to your primary reaction solvent. This approach is particularly useful when the reaction conditions are incompatible with the stronger solvent in large quantities.

Q4: My product seems to have disappeared after the reaction workup. Could this be a solubility issue?

It's possible that your product is more polar than your starting material and is being lost in the aqueous layer during extraction.[7] If you suspect this, it is crucial to save and analyze the aqueous phase. You can try to extract the aqueous layer with a more polar organic solvent or a mixture of solvents. A 3:1 mixture of chloroform and isopropanol can be effective at extracting water-soluble organic compounds.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Solubilization

This guide provides a step-by-step workflow for finding a suitable solvent system for this compound.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Bromo-1H-1,2,4-Triazole and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The 1,2,4-triazole ring is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a "privileged scaffold" in drug discovery.[3] However, the true versatility of this heterocycle is unlocked through strategic functionalization. Among the most powerful tools in the chemist's arsenal is halogenation. The introduction of a halogen atom onto the triazole core can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5][6]

This guide provides a comparative analysis of 3-bromo-1H-1,2,4-triazole against its fluoro, chloro, and iodo analogues. We will delve into the nuances of their synthesis, explore the striking differences in their chemical reactivity, and dissect how the choice of halogen dictates biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated triazoles in their work.

A Comparative Overview of Physicochemical Properties

The identity of the halogen atom at the 3-position of the 1,2,4-triazole ring directly influences its fundamental electronic and physical properties. Understanding these differences is critical for predicting a molecule's behavior, from its solubility to its interaction with a protein binding pocket.

Property3-Fluoro-3-Chloro-3-Bromo-3-Iodo-Rationale for Variation
Molecular Weight ( g/mol ) 87.04103.50147.96[7]194.95Increases with the atomic mass of the halogen.
pKa (Predicted) ~6.5~7.27.84[8]~8.1The high electronegativity of fluorine withdraws electron density, making the triazole N-H proton more acidic (lower pKa). This effect diminishes down the group.
Lipophilicity (cLogP) LowModerateHighVery HighLipophilicity generally increases with the size and polarizability of the halogen atom, with fluorine being a notable exception that can sometimes decrease lipophilicity in certain contexts.
Halogen Bond Donor Strength NegligibleModerateStrongVery StrongThe ability to form a halogen bond (C-X•••A) is dependent on the polarizability of the halogen. Iodine and bromine are excellent halogen bond donors, a key interaction in modern drug design.
C-X Bond Energy (kcal/mol) ~115~84~72~58The C-F bond is exceptionally strong, rendering it largely unreactive in cross-coupling. The C-I bond is the weakest, making it the most reactive.

Synthesis of Halogenated 1,2,4-Triazoles: Strategies and Protocols

The synthesis of specifically halogenated triazoles can be approached in two primary ways: direct halogenation of a pre-formed triazole ring or construction of the ring from a halogen-containing precursor. Due to the electron-deficient nature of the 1,2,4-triazole ring, direct electrophilic halogenation can be challenging, often requiring harsh conditions. Therefore, building the ring from functionalized starting materials is a more common and reliable strategy.

Caption: General synthetic strategies for 3-halo-1,2,4-triazoles.

Experimental Protocol: Representative Synthesis of a 3-Bromo-1,2,4-Triazole Derivative

This protocol is adapted from the synthesis of 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline and illustrates the reduction of a nitro group on a pre-formed bromo-triazole scaffold.[9] This highlights how the robust bromo-triazole core is compatible with subsequent chemical transformations.

Objective: To reduce 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole to 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline.

Materials:

  • 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq)

  • Ethanol (15 mL / mmol of starting material)

  • Water (3.7 mL / mmol of starting material)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Iron powder (Fe) (4.0 eq)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, ethanol, and water.

    • Causality: The ethanol/water solvent system is chosen to dissolve the organic starting material while also being compatible with the inorganic reagents.

  • Addition of Reagents: To the resulting suspension, add ammonium chloride and iron powder.

    • Causality: This is a classic Béchamp reduction. The iron powder is the reducing agent, and ammonium chloride acts as a proton source and electrolyte to facilitate the reaction on the iron surface.

  • Heating: Place the flask in a preheated heating mantle set to 80 °C and stir vigorously.

    • Causality: The elevated temperature increases the reaction rate to ensure complete conversion in a reasonable timeframe (typically 0.5-2 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

    • Causality: Dilution with EtOAc prepares the mixture for filtration and extraction, ensuring the product is dissolved in the organic phase.

  • Filtration: Filter the suspension through a pad of diatomaceous earth to remove the insoluble iron salts and unreacted iron powder. Wash the pad thoroughly with additional EtOAc and water.

  • Extraction: Transfer the filtrate to a separatory funnel. The layers will separate. Extract the aqueous layer with EtOAc (2x).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The brine wash and drying step are crucial for removing impurities that could interfere with the final product isolation.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the title compound, which can be purified further by crystallization or chromatography if necessary.

Comparative Reactivity in Cross-Coupling Reactions

This compound is an exceptionally valuable building block because the carbon-bromine bond provides a perfect balance of stability and reactivity.[8] It is stable enough to withstand many reaction conditions but readily participates in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The reactivity of the C-X bond is directly related to its bond dissociation energy, leading to a predictable trend.

Caption: Reactivity trend of 3-halo-1,2,4-triazoles in cross-coupling.

Discussion:

  • 3-Fluoro-1,2,4-triazoles: The C-F bond is generally too strong to undergo oxidative addition with standard palladium catalysts. They are primarily used when the fluorine atom is desired in the final product for its biological effects.

  • 3-Chloro-1,2,4-triazoles: Chlorides are cost-effective but less reactive than bromides. They often require more specialized, electron-rich phosphine ligands and higher temperatures to achieve efficient coupling.

  • 3-Bromo-1,2,4-triazoles: This is the "goldilocks" substrate. The C-Br bond is sufficiently reactive to participate in a wide range of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings under mild conditions, while also being stable enough for easy handling and storage.

  • 3-Iodo-1,2,4-triazoles: Iodides are the most reactive of the series, often undergoing oxidative addition at room temperature.[10] This high reactivity can be advantageous for difficult couplings but can also lead to lower stability and increased side reactions.

This differential reactivity allows for sequential, site-selective cross-couplings on a molecule containing multiple different halogens, a powerful strategy in complex molecule synthesis.

Biological Activity & Structure-Activity Relationships (SAR)

The choice of halogen has profound implications for biological activity, influencing everything from target binding to pharmacokinetics. Triazole derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.[1][2][11][12]

Caption: Relationship between halogen choice and biological outcomes.

Key SAR Insights:

  • Antifungal Activity: Many of the most successful antifungal drugs are triazole-based (e.g., fluconazole, voriconazole). Halogenation, particularly dichlorophenyl or difluorophenyl moieties, is a common feature.[13] The halogens enhance binding to the target enzyme, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), and improve the pharmacokinetic profile.[11]

  • Herbicidal/Agrochemical Activity: Halogenated triazoles are prevalent in agrochemicals.[2][14] The introduction of halogens increases the compound's efficacy and can modify its spectrum of activity against different weeds or fungi.[6][15]

  • Anticancer/Antibacterial Activity: Studies have shown that halogen substitution often enhances the cytotoxic or antibacterial potency of triazole derivatives.[5][12] Bromine and chlorine, in particular, increase lipophilicity, which can facilitate cell penetration.[5] Furthermore, the ability of bromine and iodine to act as strong halogen bond donors can lead to specific, high-affinity interactions with enzyme active sites.

Conclusion and Outlook

The family of halogenated 1,2,4-triazoles offers a rich palette for the modern scientist. While each member has its unique strengths, This compound stands out as a particularly versatile and powerful building block. It offers an optimal compromise between shelf stability and high reactivity in a vast array of synthetic transformations. Its bromine atom not only serves as a synthetic handle but also actively contributes to biological activity through enhanced lipophilicity and the capacity for potent halogen bonding interactions.

The fluoro analogue provides metabolic stability, the chloro derivative offers a cost-effective alternative, and the iodo compound delivers maximum reactivity for challenging synthetic steps. The rational selection of a specific halogenated triazole, based on the comparative data presented here, is a critical decision that can significantly accelerate research and development in the pursuit of novel therapeutics and advanced agrochemicals.

References

A Comparative Guide to Ullmann and Chan-Evans-Lam Coupling for the N-Arylation of 3-bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where N-aryl heterocycles are prevalent structural motifs. The 1,2,4-triazole ring, for instance, is a key pharmacophore in a variety of therapeutic agents.[1] Consequently, the efficient N-arylation of triazole precursors, such as 3-bromo-1H-1,2,4-triazole, is of significant interest. This guide provides an in-depth comparison of two prominent copper-catalyzed methods for this transformation: the traditional Ullmann coupling and the more contemporary Chan-Evans-Lam (CEL) coupling.

Introduction to the Coupling Methodologies

The Ullmann Condensation: First reported in the early 20th century, the Ullmann reaction is a classic method for forming C-N bonds, typically involving the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of copper.[2][3] Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[2][4] Modern advancements, particularly the introduction of ligands, have significantly improved the efficiency and mildness of the Ullmann-type reactions.[5][6]

The Chan-Evans-Lam (CEL) Coupling: Developed nearly simultaneously by Dominic Chan, David Evans, and Patrick Lam in the late 1990s, the CEL coupling offers a milder alternative for C-N bond formation.[7][8][9] This reaction couples an aryl boronic acid with an N-H containing compound, catalyzed by a copper salt, often in the presence of a base and an oxidant (typically atmospheric oxygen).[10][11] A key advantage of the CEL coupling is its ability to proceed under aerobic conditions and often at room temperature, making it highly attractive for complex molecule synthesis.[7][11]

Mechanistic Overview

Understanding the catalytic cycles of both reactions is crucial for optimizing reaction conditions and troubleshooting.

Ullmann Coupling: The mechanism of the Ullmann N-arylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the coordination of the N-H nucleophile (1,2,4-triazole) to a Cu(I) species. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate.[12] Subsequent reductive elimination from this intermediate forges the desired C-N bond and regenerates the active Cu(I) catalyst.[12][13] The presence of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[6]

Ullmann_Mechanism CuI Cu(I)X Cu_Amide [Cu(I)-NR2]- CuI->Cu_Amide + R2NH, Base Amine R2NH (Triazole) CuIII_Intermediate Ar-Cu(III)(NR2)X Cu_Amide->CuIII_Intermediate Oxidative Addition + Ar-X ArX Ar-X (this compound) CuIII_Intermediate->CuI Product Ar-NR2 CuIII_Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Chan-Evans-Lam Coupling: The CEL coupling also generally proceeds via a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A widely accepted mechanism involves the transmetalation of the aryl group from the boronic acid to a Cu(II) salt to form a copper-aryl intermediate.[10] Coordination of the amine nucleophile, followed by oxidation, leads to a Cu(III) intermediate.[7] Reductive elimination then yields the N-arylated product and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by an external oxidant like oxygen to complete the catalytic cycle.[10]

CEL_Mechanism CuII Cu(II)X2 Cu_Aryl Ar-Cu(II)X CuII->Cu_Aryl Transmetalation + Ar-B(OH)2 ArBOH2 Ar-B(OH)2 CuIII_Intermediate Ar-Cu(III)(NR2)X Cu_Aryl->CuIII_Intermediate + R2NH, Base Amine R2NH (Triazole) Product Ar-NR2 CuIII_Intermediate->Product Reductive Elimination CuI Cu(I)X CuIII_Intermediate->CuI CuI->CuII Oxidation Oxidant Oxidant (O2) Oxidant->CuI

Caption: Proposed catalytic cycle for the Chan-Evans-Lam N-arylation.

Head-to-Head Comparison for this compound Arylation

The choice between the Ullmann and CEL coupling for the N-arylation of this compound depends on several factors, including the desired reaction conditions, substrate scope, and cost of starting materials.

FeatureUllmann CouplingChan-Evans-Lam Coupling
Aryl Source Aryl Halides (e.g., this compound)Aryl Boronic Acids
Copper Source Cu(0), Cu(I), or Cu(II) salts (e.g., CuI, Cu2O, CuCl)[1][4]Typically Cu(II) salts (e.g., Cu(OAc)2, Cu(OTf)2)[10][14]
Ligands Often required for mild conditions (e.g., diamines, amino acids, oxalamides)[5][15]Can be beneficial, but often not essential (e.g., pyridine, diamines)[7][9]
Base Strong inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4)[1]Often weaker organic or inorganic bases (e.g., Et3N, pyridine, K2CO3)[10]
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP)[16]A wider range, including polar and non-polar solvents (e.g., DCM, CH3CN, THF)[10]
Temperature Traditionally high, but modern methods can be milder (80-150°C)[2][4]Often room temperature to moderate heating (rt - 80°C)[7][10]
Atmosphere Typically inert (N2 or Ar)Often aerobic (air or O2 balloon)[7][11]
Byproducts Metal halidesBoronic acid-derived byproducts
Advantages Utilizes readily available aryl halides.Milder reaction conditions, broader functional group tolerance, often proceeds in air.[7][11]
Disadvantages Can require harsh conditions, potential for side reactions.[4]Aryl boronic acids can be more expensive and less stable than aryl halides.[10]

Experimental Protocols

The following protocols are illustrative examples based on literature precedents for the N-arylation of 1,2,4-triazole derivatives.

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of N-heterocycles.[17]

Materials:

  • This compound

  • Aryl amine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Ullmann_Workflow start Start reagents Combine Reactants: This compound Aryl Amine CuI, K2CO3 start->reagents inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent_ligand Add Toluene and DMEDA inert->solvent_ligand heat Heat to 110°C (12-24h) solvent_ligand->heat workup Cool, Dilute with EtOAc, Filter through Celite heat->workup purify Concentrate and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Ullmann N-arylation.

This protocol is based on a reported procedure for the N-arylation of this compound with arylboronic acids.[14]

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • To a reaction flask, add this compound (0.676 mmol), the corresponding arylboronic acid (0.811 mmol, 1.2 equiv.), Cu(OAc)2 (0.338 mmol, 50 mol%), and 4 Å molecular sieves.

  • Add DCM (3-4 mL) to the flask.

  • Add DBU (2.028 mmol, 3.0 equiv.) to the reaction mixture.

  • Fit the flask with a balloon of oxygen and stir the reaction at room temperature for 10 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired N-arylated product.

CEL_Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid Cu(OAc)2, Mol. Sieves start->reagents solvent_base Add DCM and DBU reagents->solvent_base oxygen Stir under O2 Balloon (rt, 10h) solvent_base->oxygen workup Quench with NH4Cl(aq) Extract with DCM oxygen->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Chan-Evans-Lam N-arylation.

Conclusion and Outlook

Both the Ullmann and Chan-Evans-Lam couplings are powerful tools for the N-arylation of this compound. The traditional Ullmann reaction, particularly in its modern, ligand-assisted form, remains a viable and cost-effective option when starting from aryl halides. However, the Chan-Evans-Lam coupling often provides a more versatile and milder approach, with broader functional group tolerance and the convenience of running under aerobic conditions. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the availability and cost of starting materials, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. The continued development of more active and robust copper catalyst systems for both transformations will undoubtedly further expand their utility in the synthesis of complex N-arylated 1,2,4-triazoles for various applications.

References

A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of 3-Bromo-1H-1,2,4-triazole Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The 1,2,4-triazole scaffold is a privileged motif in a multitude of pharmacologically active agents, and its halogenated derivatives, such as 3-bromo-1H-1,2,4-triazole, serve as crucial intermediates in the synthesis of novel drug candidates.[1] This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the definitive structure elucidation of this compound, grounded in experimental data and established methodologies.

The Imperative of Orthogonal Spectroscopic Techniques

No single analytical technique can unequivocally determine the structure of a novel compound. A multi-faceted approach, employing several orthogonal spectroscopic methods, is essential to piece together the molecular puzzle. Each technique provides a unique piece of information, and their combined interpretation leads to a robust and defensible structural assignment. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

For this compound, the ¹H NMR spectrum is expected to be relatively simple, yet highly informative. The triazole ring possesses a single proton attached to a carbon atom (C5-H) and another to a nitrogen atom (N-H). The chemical shift of the C-H proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the bromine substituent.

Expected ¹H NMR Spectral Features of this compound:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
C5-H~8.0 - 8.5SingletThe downfield shift is characteristic of a proton on an electron-deficient aromatic ring.
N-HVariable, typically broadSinglet (broad)The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Note: The expected chemical shift for the C5-H proton is an educated estimation based on the known chemical shift of the C3/C5 protons in unsubstituted 1,2,4-triazole (δ ~8.0-8.2 ppm) and the anticipated deshielding effect of the bromine atom.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment. For this compound, two distinct carbon signals are expected.

Expected ¹³C NMR Spectral Features of this compound:

CarbonExpected Chemical Shift (δ, ppm)Key Insights
C3-Br~140 - 150The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded.
C5-H~145 - 155This carbon is also in an electron-poor environment, leading to a downfield chemical shift.

Note: These are estimated chemical shifts based on data for unsubstituted 1,2,4-triazole (δ ~145 ppm) and the known effects of halogen substitution on aromatic rings.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[6]

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrometric Data for this compound:

Ionm/z (relative abundance)Interpretation
[M]⁺147/149 (approx. 1:1)Molecular ion peak, confirming the molecular formula C₂H₂BrN₃.
[M - N₂]⁺119/121Loss of a neutral nitrogen molecule, a common fragmentation for some triazoles.
[M - HCN]⁺120/122Loss of hydrogen cyanide from the triazole ring.

The provided mass spectrum data is a representation of the expected fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via a direct insertion probe for Electron Ionization (EI).

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method that often preserves the molecular ion, while EI is a higher-energy method that induces more fragmentation.

  • Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For this compound, the IR spectrum will be characterized by vibrations of the triazole ring and the N-H bond.

Characteristic IR Absorption Bands for this compound (compared to 1,2,4-triazole):

Functional Group/Vibration1,2,4-triazole (cm⁻¹)This compound (Expected, cm⁻¹)
N-H stretch (H-bonded)~3126 (broad)[8]~3100 - 3200 (broad)
C-H stretch (aromatic)~3097, 3032[8]~3050 - 3100
C=N stretch~1529[8]~1500 - 1550
N-N stretch~1543[8]~1520 - 1560
Ring vibrationsMultiple bandsMultiple bands, potentially shifted by the bromine substituent.

Note: The IR data for 1,2,4-triazole is from experimental spectra.[8] The expected values for the bromo-derivative are based on typical shifts observed for halogenated heterocycles.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive Structural Proof

While the spectroscopic techniques discussed above provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state.[9] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

Workflow for X-ray Crystallographic Analysis:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Synthesis of this compound: A Representative Protocol

A common route for the synthesis of this compound involves the diazotization of 3-amino-1,2,4-triazole followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol: Synthesis of this compound

  • Diazotization: Dissolve 3-amino-1,2,4-triazole in an aqueous solution of hydrobromic acid at low temperature (0-5 °C).

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the low temperature.

  • Sandmeyer Reaction: To the resulting diazonium salt solution, add a solution of copper(I) bromide in hydrobromic acid.

  • Work-up and Purification: Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Cool the mixture, and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Conclusion: A Synergistic Approach to Structure Confirmation

The definitive structural confirmation of this compound, and indeed any synthesized compound, relies on the intelligent and synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-proton framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies key functional groups. When available, X-ray crystallography provides the ultimate and unambiguous proof of structure. By comparing the experimental data obtained for a newly synthesized batch of this compound with the expected values and data from related compounds presented in this guide, researchers can confidently confirm the structure of their product and proceed with their research and development endeavors.

References

A Comparative Guide to the Biological Evaluation of Novel Compounds from 3-bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its capacity for hydrogen bonding, metabolic stability, and ability to coordinate with metallic ions in enzymes—have made it a versatile building block for developing therapeutic agents across diverse disease areas.[3][4] Clinically relevant drugs such as the antifungal agent Fluconazole, the anticancer drug Letrozole, and the antiviral Ribavirin all feature this heterocyclic core, underscoring its therapeutic importance.[1][5][6]

Among the various starting materials for creating novel triazole derivatives, 3-bromo-1H-1,2,4-triazole stands out as a particularly valuable and versatile precursor.[7] The presence of the bromine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably cross-coupling reactions, enabling the systematic and efficient generation of diverse compound libraries. This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from this key intermediate, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

Synthetic Strategy: Leveraging Cross-Coupling for Chemical Diversity

The synthesis of novel therapeutic agents from this compound often begins with N-arylation, followed by further functionalization. The Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction is a highly effective method for the initial N-arylation, allowing for the introduction of a wide range of aryl and heteroaryl groups under relatively mild conditions.[7] This initial step is critical as the nature of the substituent at the N1 position significantly influences the compound's ultimate biological profile.

Following N-arylation, the bromine at the C3 position can be displaced or used in further coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity, leading to di-arylated triazole derivatives with potentially enhanced potency and selectivity.[7]

G cluster_synthesis General Synthetic Workflow start This compound step1 N-Arylation (Chan-Evans-Lam Coupling) [Aryl Boronic Acid, Cu(OAc)2] start->step1 Step 1 intermediate 1-Aryl-3-bromo-1H-1,2,4-triazole step1->intermediate step2 C3-Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling) intermediate->step2 Step 2 product Novel Di-arylated 1,2,4-Triazole Derivatives step2->product

Caption: General workflow for synthesizing di-arylated 1,2,4-triazoles.

Experimental Protocol: Representative N-Arylation of this compound

This protocol is adapted from an optimized Chan-Evans-Lam coupling reaction.[7] The causality behind these steps is crucial: the copper(II) acetate serves as the catalyst, molecular sieves ensure an anhydrous environment to prevent side reactions, and an oxygen balloon facilitates the oxidative cycle of the copper catalyst. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point.

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 50 mol%), and 4 Å molecular sieves.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add anhydrous dichloromethane (DCM) via syringe.

  • Base and Oxygen: Add 1,8-Diazabicycloundec-7-ene (DBU) (3.0 equiv.) to the stirring suspension. Replace the inert gas supply with an oxygen-filled balloon.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with DCM. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure 1-aryl-3-bromo-1H-1,2,4-triazole intermediate.

Comparative Biological Evaluation: A Multi-Target Approach

Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of biological activities.[2][8][9] This section compares the performance of novel compounds synthesized from the 3-bromo precursor against several key therapeutic targets.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several established anticancer drugs, and new derivatives are continually being explored for their antiproliferative effects against various cancer cell lines.[1][10] Mechanisms of action are diverse and include tubulin polymerization inhibition, enzyme inhibition (e.g., kinases, aromatase), and induction of apoptosis.[11][12][13]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Novel 1,2,4-Triazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
4q MCF-7 (Breast)4.8--[7]
4g HT-29 (Colon)12.69Cisplatin14.01[14]
4b CaCo2 (Colorectal)26.15Cisplatin25.22[14]
8c A549 (Lung)5.2Erlotinib4.1[11]
TP6 B16F10 (Melanoma)41.12--[15]
2.6 HCT116 (Colon)0.9--[16]

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the aryl rings are critical for anticancer potency. For instance, in a series of di-arylated 1,2,4-triazoles, compound 4q , featuring a benzo[d][1][12]dioxol-5-yl moiety, demonstrated the best efficacy against the MCF-7 breast cancer cell line.[7] Similarly, a 3-bromophenylamino group at the C3 position of the triazole ring was shown to be beneficial for activity against several cell lines.[16] These findings suggest that specific electronic and steric properties conferred by these substituents enhance the interaction with biological targets.

Antimicrobial Activity

1,2,4-triazole derivatives are renowned for their potent antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[8] They also exhibit significant antibacterial properties by interfering with various bacterial cellular processes.[17]

Table 2: Comparative Antimicrobial Activity (MIC or EC₅₀ in µg/mL) of Novel 1,2,4-Triazole Derivatives

Compound IDTarget OrganismActivity (µg/mL)Reference CompoundActivity (µg/mL)Reference
6c Candida albicans0.0625 (MIC)Fluconazole-[18]
6u Xanthomonas oryzae18.8 (EC₅₀)Bismerthiazol93.6 (EC₅₀)[19]
5e Staphylococcus aureus- (Superior to Strep.)Streptomycin-[5]
A1/A5 C. albicans (FLC-resistant)1.0 (MIC)Fluconazole>256.0 (MIC)[20]
8k Physalospora piricola10.126 (EC₅₀)Mefentrifluconazole>50[21]

SAR Insights: For antifungal agents, substitutions that mimic the side chains of established drugs like fluconazole and voriconazole often lead to potent compounds. Compound 6c , which contains a phenylethynyl pyrazole side chain, showed excellent in vitro activity against C. albicans, even outperforming reference drugs in vivo.[18][22] In the antibacterial realm, the addition of piperazine moieties or hybridization with fluoroquinolones has been shown to enhance activity, particularly against Gram-negative bacteria.[17]

Enzyme Inhibition

Beyond their established roles, 1,2,4-triazoles are potent inhibitors of a wide range of enzymes, making them attractive for treating metabolic diseases, neurodegenerative disorders, and inflammation.[6][23][24][25]

Table 3: Comparative Enzyme Inhibition (IC₅₀ in µM) of Novel 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
12n α-Glucosidase0.017Acarbose375.82[25][26]
12m Butyrylcholinesterase (BChE)0.038--[26]
7b Carbonic Anhydrase-II13.8Acetazolamide18.2[27]
8c EGFR Kinase3.6--[11]
21a/b COX-21.98–2.13Celecoxib0.95[6]

SAR Insights: The ability of the triazole nitrogens to coordinate with metal ions in enzyme active sites is a key driver of inhibitory activity. For α-glucosidase inhibitors, compounds bearing aliphatic systems (cyclohexyl) and specific substitutions on phenyl rings (3,5-dimethyl) were found to be most active.[25][26] The structure-activity relationships are highly specific to the target enzyme, requiring tailored design strategies for each class of inhibitor.

Core Methodologies: Protocols for Biological Evaluation

To ensure reproducibility and comparability of results, standardized biological assays are essential. The following sections provide detailed protocols for key in vitro assays.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

G cluster_workflow MTT Assay Workflow seed 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 2. Incubate 24h (Allow cells to attach) seed->incubate1 treat 3. Add Test Compounds (Serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO or SDS) incubate3->solubilize read 8. Read Absorbance (at ~570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cell viability assay.

  • Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions.[15] Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the plate surface.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for another 48 to 72 hours. The duration is critical to allow the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[20]

The Role of In Silico Methods in Rational Drug Design

Computational techniques are indispensable tools that complement and guide experimental work, accelerating the drug discovery process.[3] Molecular docking, in particular, is used to predict how a synthesized compound (ligand) will bind to the three-dimensional structure of a biological target, such as an enzyme or receptor.[11][21]

G cluster_docking Computational Drug Design Workflow target_id 1. Target Identification & Validation protein_prep 3. Protein Structure Preparation (e.g., from PDB) target_id->protein_prep ligand_prep 2. Ligand Library Preparation (Synthesized Compounds) docking 4. Molecular Docking Simulation ligand_prep->docking protein_prep->docking scoring 5. Scoring & Analysis (Binding Energy, Interactions) docking->scoring selection 6. Selection of Promising Candidates scoring->selection synthesis_eval 7. Synthesis & Biological Evaluation selection->synthesis_eval

Caption: Typical workflow integrating computational and experimental approaches.

This in-silico approach provides crucial insights into:

  • Binding Mode: It visualizes the specific orientation of the compound within the active site.

  • Key Interactions: It identifies critical hydrogen bonds, hydrophobic interactions, or coordination bonds (e.g., with the heme iron in CYP51) that stabilize the ligand-protein complex.[20]

  • Structure-Activity Relationships: It provides a rational basis for the observed SAR, explaining why certain substituents enhance activity.

  • Lead Optimization: By predicting the effect of virtual modifications, it guides the synthesis of next-generation compounds with improved potency and selectivity.

Conclusion and Future Perspectives

The synthesis of novel compounds from this compound has proven to be a highly fruitful strategy for the discovery of new bioactive agents. The comparative data presented in this guide demonstrate that derivatives of this scaffold possess potent and broad-spectrum activity against cancer cells, microbial pathogens, and key metabolic enzymes.

Particularly promising are di-arylated structures and those incorporating side chains that mimic existing successful drugs. The exceptional activity of compounds like 6c against C. albicans and 12n against α-glucosidase highlights the potential for developing best-in-class therapeutics.[18][26]

Future work should focus on:

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.[18][22]

  • Target Deconvolution: For compounds with potent phenotypic effects (e.g., anticancer activity), identifying the precise molecular target is crucial for understanding the mechanism of action and for further optimization.

  • Optimization of ADMET Properties: Computational and experimental assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for developing compounds with drug-like characteristics.[20]

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the versatile this compound precursor will continue to be a valuable starting point for the development of next-generation medicines.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-bromo-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This parameter dictates how readily a compound is broken down by the body's metabolic machinery, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[1][2][3] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[1] Therefore, early and accurate assessment of metabolic stability is paramount, allowing medicinal chemists to prioritize promising candidates and strategically modify those with metabolic liabilities.[3][4][5]

The 3-bromo-1H-1,2,4-triazole scaffold is a recurring motif in medicinal chemistry, valued for its unique electronic properties and ability to form key interactions with biological targets.[6][7] Derivatives of this class are explored for a wide range of therapeutic applications.[6][8] However, the presence of the halogenated triazole ring introduces specific questions regarding its metabolic fate. This guide provides a comprehensive, technically grounded framework for assessing the metabolic stability of this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, compare this scaffold to common bioisosteric alternatives, and provide the necessary tools to generate robust, decision-driving data.

Core Concepts: Understanding the Language of Metabolism

Before delving into experimental design, it is crucial to grasp the fundamental parameters that quantify metabolic stability:

  • Half-Life (t½): The time required for the concentration of a compound to decrease by half in a given system. A longer half-life generally indicates greater metabolic stability.[9]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of an enzyme system (like liver microsomes or hepatocytes) to metabolize a drug. It reflects the rate of metabolism independent of other physiological factors like blood flow. A lower CLint value signifies better stability.[9][10]

Metabolism is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. This is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are critical in the metabolism of nitrogenous heterocyclic compounds like triazoles.[11][12][13]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

For triazole derivatives, interactions with and metabolism by CYP enzymes are a primary focus of investigation.[12][13][14]

Experimental Design: A Multi-Tiered Approach to Stability Assessment

A robust assessment of metabolic stability is not a single experiment but a tiered approach, starting with high-throughput screening and progressing to more complex, physiologically relevant systems.

Tier 1: High-Throughput Screening with Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a cost-effective and widely used starting point for metabolic stability assessment because they contain a rich concentration of Phase I enzymes, particularly CYPs.[1][11] This assay is ideal for rapidly screening a library of compounds to rank-order them based on stability and identify initial metabolic liabilities.

1. Materials & Reagents:

  • Pooled Liver Microsomes (Human, Rat, Mouse) from a reputable supplier.[15]

  • Test Compounds (this compound derivatives) and a positive control (e.g., a rapidly metabolized compound like Verapamil or a slowly metabolized one like Warfarin).

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[16]

  • NADPH-Regenerating System: Essential for sustained CYP activity.[11][15] A common formulation includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD).[16]

  • Reaction Termination Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.[15]

  • 96-well plates, incubator, centrifuge, and an LC-MS/MS system.[15][16]

2. Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls (e.g., 20 mM in DMSO). Create intermediate dilutions in acetonitrile (e.g., 125 µM).[16]

    • On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[11][16]

    • Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsomal solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (typically 1-10 µM).[11][15]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[9]

    • Incubate the plate at 37°C with gentle shaking.[16]

  • Time Points & Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of the ice-cold termination solution.[9][11] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the microsomal proteins.[15]

    • Carefully transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis.[15]

3. Analytical Quantification:

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18] LC-MS/MS provides unparalleled sensitivity and selectivity for quantifying the parent compound in a complex biological matrix.[17][19]

  • The disappearance of the parent compound is monitored over time.

Diagram: Standard Workflow for a Microsomal Stability Assay

workflow cluster_prep Preparation cluster_inc Incubation (37°C) cluster_term Termination & Processing prep_cpd Prepare Compound Stock (1 µM final conc.) mix Mix Compound + Microsomes prep_cpd->mix prep_mic Prepare Microsome Solution (0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH mix->start_rxn timepoints Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->timepoints terminate Terminate with Cold Acetonitrile + IS timepoints->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Analysis (t½, CLint) analysis->data

Caption: Workflow of the in vitro microsomal metabolic stability assay.

Tier 2: Comprehensive Profiling with Hepatocytes

While microsomes are excellent for assessing Phase I metabolism, they lack the necessary enzymes and cofactors for Phase II reactions. For a more complete picture, hepatocytes (intact liver cells) are the gold standard.[1][10] They contain the full complement of metabolic enzymes (Phase I and II) and transporter proteins, offering a more physiologically relevant in vitro system.[1] The experimental workflow is similar to the microsomal assay, but the data provides a more comprehensive view of the compound's overall metabolic clearance.

Data Analysis and Interpretation

The primary data from these assays is the concentration of the parent compound at each time point. This is used to determine key stability parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • Calculating the Elimination Rate Constant (k): The slope of the linear regression line from the plot is equal to the negative elimination rate constant (-k).

  • Calculating the Half-Life (t½):

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Diagram: Data Analysis Workflow

data_analysis input LC-MS/MS Data: [% Remaining] vs. [Time] plot Plot ln(% Remaining) vs. Time input->plot slope Calculate Slope of Linear Fit (Slope = -k) plot->slope thalf Calculate Half-Life t½ = 0.693 / k slope->thalf clint Calculate Intrinsic Clearance CLint = k / [Protein] slope->clint output Stability Profile thalf->output clint->output

Caption: From raw data to key metabolic stability parameters.

Comparative Analysis: How Does the this compound Scaffold Stack Up?

The inherent stability of a heterocyclic core is a critical consideration. The 1,2,4-triazole ring itself is generally considered to be metabolically robust due to its aromaticity and electron-deficient nature.[20] However, the substituents attached to it are often the primary sites of metabolism.

Comparison with Bioisosteric Alternatives

Medicinal chemists frequently use bioisosteric replacement to fine-tune a molecule's properties, including its metabolic stability.[5] Replacing one heterocyclic core with another can dramatically alter the metabolic profile.

Heterocyclic CoreGeneral Metabolic Stability CharacteristicsRationale for Use
1,2,4-Triazole Generally stable core; metabolism often occurs on substituents. Can be a CYP inhibitor depending on substitution pattern.[12][13]Good hydrogen bond acceptor, metabolically robust core.[21]
1,2,3-Triazole Also quite stable, often used as a metabolically robust amide bond isostere.[21][22][23][24] May form metabolically labile complexes with CYPs without direct inhibition.[22][23]Synthetically accessible via "click" chemistry, serves as a stable linker or pharmacophore.[22][23]
Tetrazole Considered a non-classical bioisostere of a carboxylic acid. Generally resistant to metabolism.Can improve absorption and metabolic stability compared to the corresponding carboxylic acid.[25]
1,2,4-Oxadiazole Used as a hydrolytically stable isostere for esters and amides, often enhancing metabolic stability.[26]Can improve drug-like properties and resist hydrolysis that would cleave an ester linkage.[26]
Imidazole More susceptible to metabolism than triazoles, particularly ring oxidation. Often a key pharmacophore in CYP inhibitors.Strong metal-binding properties, frequently used to target metalloenzymes.

This comparison highlights that while the 1,2,4-triazole ring is a solid choice for stability, strategic modifications are key. For a this compound derivative, metabolic "soft spots" are likely to be on other substituents or potentially via oxidative metabolism influenced by the bromine's electronic effects.

Strategies to Enhance Metabolic Stability

If a derivative shows poor stability, several medicinal chemistry strategies can be employed:[3]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic site can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[27]

  • Blocking with Fluorine: Introducing a fluorine atom near a metabolically labile position can sterically hinder the enzyme's access or electronically deactivate the site, preventing oxidation.[5][28]

  • Modulating Lipophilicity: Generally, highly lipophilic compounds are more readily metabolized. Reducing lipophilicity (logP/logD) can decrease binding to metabolic enzymes and improve stability.[5]

Diagram: Conceptual Strategies to Improve Stability

strategies cluster_parent Parent Molecule cluster_mods Modification Strategies Parent R-Aryl-(3-Br-Triazole) (Metabolically Labile) Deuteration Deuteration Replace labile H with D Parent->Deuteration Blocking Fluorine Blocking Add F near labile site Parent->Blocking Lipophilicity Reduce Lipophilicity Add polar groups to R Parent->Lipophilicity Improved Improved Stability Deuteration->Improved Blocking->Improved Lipophilicity->Improved

Caption: Common strategies to mitigate metabolic liabilities.

Predicting Metabolic Pathways

While detailed metabolite identification requires sophisticated LC-HRMS (High-Resolution Mass Spectrometry) analysis, an understanding of common biotransformations can help predict likely pathways for this compound derivatives.

Diagram: Potential Metabolic Pathways

metabolism cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism Parent Parent Compound (R-Aryl-(3-Br-Triazole)) Oxidation_R Oxidation of R group Parent->Oxidation_R Oxidation_Aryl Aromatic Hydroxylation Parent->Oxidation_Aryl N_Oxidation Triazole N-Oxidation Parent->N_Oxidation Glucuronidation Glucuronidation (on new -OH group) Oxidation_Aryl->Glucuronidation

Caption: Plausible metabolic pathways for a substituted triazole.

The most probable metabolic routes include:

  • Oxidation of Substituents: Aliphatic or aromatic side chains (the 'R' groups) attached to the triazole or another part of the molecule are common targets for hydroxylation.[29]

  • N-Oxidation/Glucuronidation: While the triazole ring is robust, it can undergo N-oxidation or, more commonly, N-glucuronidation, although this is often a minor pathway for this scaffold.[20]

  • Debromination: While less common than C-H oxidation, enzymatic debromination is a possible, albeit likely minor, metabolic route.

Regulatory Context and Conclusion

Regulatory bodies like the FDA and EMA require thorough in vitro metabolism and drug-drug interaction (DDI) studies as part of any new drug application.[30][31][32][33] Early in vitro stability data is the first step in this process, helping to predict in vivo clearance and inform the design of these crucial regulatory studies.[30][32]

References

A Senior Application Scientist's Guide to Comparative Docking of 3-Bromo-1H-1,2,4-Triazole Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities.[1][2] The introduction of a bromine atom at the 3-position of the 1H-1,2,4-triazole ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for biological targets. This guide provides a comprehensive, in-depth comparison of the molecular docking performance of two representative 3-bromo-1H-1,2,4-triazole derivatives against two key enzymes implicated in microbial pathogenesis: Staphylococcus aureus DNA Gyrase B and Lanosterol 14-alpha-demethylase (CYP51).

Our objective is to furnish researchers with a detailed, side-by-side analysis, supported by robust experimental data and protocols, to facilitate informed decisions in the design and optimization of next-generation triazole-based antimicrobials. We will delve into the causality behind our experimental choices, from ligand and protein preparation to the intricacies of docking parameterization, ensuring a self-validating and reproducible workflow.

The Rationale for Targeting S. aureus DNA Gyrase B and Lanosterol 14-alpha-demethylase (CYP51)

The selection of S. aureus DNA Gyrase B and CYP51 as targets is predicated on their critical roles in bacterial and fungal survival, respectively, and their proven tractability for small molecule inhibition.

  • S. aureus DNA Gyrase B: This enzyme is essential for DNA replication, transcription, and repair in bacteria. Its inhibition leads to the cessation of these vital processes and ultimately, bacterial cell death. The ATP-binding site of the B subunit is a well-established target for inhibitors.

  • Lanosterol 14-alpha-demethylase (CYP51): A member of the cytochrome P450 superfamily, CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. It is the primary target for azole antifungal drugs.

Selected this compound Derivatives for Comparative Analysis

For this comparative study, we have selected two derivatives of the this compound scaffold, herein designated as Derivative A and Derivative B . These structures are representative of common modifications found in the literature, allowing for an insightful comparison of how different substitutions at the N1 and C5 positions influence binding interactions.

  • Derivative A: 3-bromo-1-((4-chlorophenyl)methyl)-1H-1,2,4-triazole

  • Derivative B: 5-(3-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)pentan-1-one

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a rigorous and reproducible workflow for the comparative docking of our selected triazole derivatives. This methodology is designed to be self-validating by incorporating standard practices for protein and ligand preparation, as well as established docking algorithms.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Retrieval (PDB IDs: 2XCT, 5V5Z) Ligand Ligand Structure Generation (Derivative A & B) Prot_Prep Protein Preparation - Remove water & ligands - Add hydrogens - Assign charges PDB->Prot_Prep Lig_Prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Ligand->Lig_Prep Grid Grid Box Generation (Define active site) Prot_Prep->Grid Dock Molecular Docking (AutoDock Vina) Lig_Prep->Dock Grid->Dock Results Analysis of Results - Binding energies - Interaction analysis Dock->Results G cluster_A Derivative A cluster_B Derivative B A 3-bromo-1-((4-chlorophenyl)methyl) -1H-1,2,4-triazole DNAGyrase S. aureus DNA Gyrase B (Binding Energy) A->DNAGyrase -8.2 kcal/mol CYP51 Lanosterol 14-alpha-demethylase (Binding Energy) A->CYP51 -9.1 kcal/mol B 5-(3-bromo-1H-1,2,4-triazol-1-yl)-1 -(2,4-difluorophenyl)pentan-1-one B->DNAGyrase -7.5 kcal/mol B->CYP51 -9.8 kcal/mol

References

A Researcher's Comparative Guide to In Vitro Growth Inhibition Assays for Novel Compounds Derived from 3-bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, renowned for its metabolic stability and diverse biological activities, including potent anticancer, antifungal, and antibacterial properties.[1][2][3] This guide focuses on compounds originating from a specific, reactive starting material: 3-bromo-1H-1,2,4-triazole. The presence of the bromo group at the 3-position provides a versatile handle for synthetic chemists to introduce a variety of substituents, leading to the generation of diverse compound libraries with the potential for a wide range of biological activities.

This document provides an in-depth comparison of common in vitro growth inhibition assays essential for the preliminary screening of these novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide supporting experimental data from the literature to offer a comprehensive and authoritative resource.

The Rationale for Selecting In Vitro Growth Inhibition Assays

The initial evaluation of a novel compound's biological activity hinges on robust and reproducible in vitro assays. These assays serve as a critical filter, identifying promising candidates for further development while minimizing the use of animal models in the early stages of research. The choice of assay is paramount and depends on the compound's expected mechanism of action and the nature of the target cells or organisms. For compounds derived from the 1,2,4-triazole scaffold, which are known to interfere with fundamental cellular processes, assays that measure cell viability, proliferation, or metabolic activity are particularly relevant.

This guide will focus on three widely adopted and well-validated colorimetric and luminescent assays: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays. Each assay offers a unique principle of measurement, with distinct advantages and limitations that will be discussed in detail.

Comparative Analysis of Key In Vitro Growth Inhibition Assays

The selection of an appropriate assay is a critical decision in the drug discovery workflow. The following sections provide a comparative overview of the MTT, SRB, and CellTiter-Glo® assays, highlighting their underlying principles, key advantages, and potential drawbacks.

AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.Inexpensive, well-established, and widely used.[4]Relies on metabolic activity, which can be influenced by experimental conditions; requires a solubilization step for the formazan crystals.[1]
SRB Staining of total cellular protein by sulforhodamine B dye.[5]Independent of metabolic activity, providing a direct measure of cell mass; stable endpoint.[6]Requires cell fixation, which can introduce artifacts; less sensitive than luminescent assays.[7]
CellTiter-Glo® Luminescent detection of ATP, an indicator of metabolically active cells.[8]Highly sensitive, rapid "add-mix-measure" protocol; suitable for high-throughput screening.[9]Higher cost compared to colorimetric assays; relies on ATP levels, which can fluctuate with cellular stress.

Experimental Data: Anticancer Activity of this compound Derivatives

The true utility of these assays is demonstrated through their application in screening novel compounds. Recent studies have utilized the this compound scaffold to synthesize derivatives with promising anticancer activity. The following table summarizes the in vitro growth inhibitory effects of these compounds against various cancer cell lines, as determined by the assays discussed.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Di-arylated 1,2,4-triazole (4q)MCF-7 (Breast)Not Specified4.8[10]
Di-arylated 1,2,4-triazole (4k)MCF-7 (Breast)Not Specified>10[10]
Di-arylated 1,2,4-triazole (4m)MCF-7 (Breast)Not Specified>10[10]
Di-arylated 1,2,4-triazole (4t)MCF-7 (Breast)Not Specified>10[10]
3-(3-bromophenylamino)-5-aryl-1,2,4-triazole (2.6)Multiple Cell LinesXTT-[11]
3-(3-bromophenylamino)-5-aryl-1,2,4-triazole (4.6)Multiple Cell LinesXTT-[11]

Note: The study on di-arylated 1,2,4-triazoles reported screening at a 10 µM concentration, with compound 4q showing the best efficacy with an IC50 of 4.8 µM in the MCF-7 cell line.[10] The study on 3-amino-1,2,4-triazole derivatives highlighted the beneficial effect of a 3-bromophenylamino moiety but did not provide specific IC50 values in the abstract.[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the discussed assays are provided below. These protocols are based on established standards and can be adapted for specific cell lines and experimental conditions.

MTT Assay Protocol[1][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Sulforhodamine B (SRB) Assay Protocol[6][14]

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[6]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air-dry.

  • SRB Staining: Add SRB solution (0.04% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[12]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol[9][15]

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present.[8]

  • Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium. Include control wells with medium only for background measurement.

  • Compound Addition: Add the test compounds to the experimental wells and incubate according to the experimental protocol.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualization of Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the potential biological impact of these compounds, the following diagrams are provided.

G cluster_workflow General Experimental Workflow start Start: Synthesize this compound derivatives plate Plate target cells (cancer, fungal, or bacterial) start->plate treat Treat cells with a concentration range of compounds plate->treat incubate Incubate for a defined period (e.g., 24-72h) treat->incubate assay Perform in vitro growth inhibition assay (MTT, SRB, or CellTiter-Glo) incubate->assay measure Measure absorbance or luminescence assay->measure analyze Analyze data and determine IC50/MIC values measure->analyze end_node End: Identify lead compounds analyze->end_node

Caption: A generalized workflow for the in vitro screening of novel this compound derivatives.

G cluster_mechanism Potential Mechanism of Action (Antifungal) compound 1,2,4-Triazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) compound->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Blocks conversion lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane Disruption ergosterol->membrane Depletion leads to

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1H-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Bromo-1H-1,2,4-Triazole Scaffold as a Privileged Starting Point in Medicinal Chemistry

The 1,2,4-triazole ring is a cornerstone in the development of therapeutic agents, recognized for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] The strategic placement of a bromine atom at the 3-position of the 1H-1,2,4-triazole core provides a versatile chemical handle for medicinal chemists. This bromo-substituent is not merely a placeholder; it is a reactive site ripe for functionalization through various cross-coupling reactions, enabling the systematic and efficient generation of diverse analog libraries. This guide will provide an in-depth comparison of this compound analogs, focusing on their structure-activity relationships in anticancer and antimicrobial applications. We will delve into the synthetic strategies, compare biological data, and elucidate the mechanistic underpinnings of their activity.

Part 1: Anticancer Activity of Di-arylated 1,2,4-Triazole Analogs

A particularly fruitful area of research has been the development of di-arylated 1,2,4-triazoles derived from this compound as potent anticancer agents.[1] A key synthetic strategy to achieve this is a programmed arylation, involving an initial N-arylation followed by a C-arylation, or vice-versa. The Chan-Evans-Lam (CEL) coupling reaction has proven to be an effective method for the initial N-arylation of the this compound core under mild conditions.[1]

Structure-Activity Relationship (SAR) Insights

A study focused on di-arylated 1,2,4-triazoles as potential agents against breast cancer has provided significant SAR data.[1] The general structure involves substitutions at the N1 and C3 positions of the triazole ring.

SAR_Anticancer

From the screening of a library of these compounds, several key SAR observations were made, particularly against the MCF-7 breast cancer cell line:

  • N1-Aryl Substituent: The nature of the substituent on the N1-aryl ring plays a crucial role. While a variety of substitutions are tolerated, the presence of electron-donating or halogen groups can influence potency.

  • C3-Aryl Substituent: The electronic and steric properties of the C3-aryl group are critical for activity. For instance, the compound 4q from the studied series, which exhibited the highest potency (IC50 = 4.8 µM against MCF-7), features a 4-methoxyphenyl group at the N1 position and a 3-(trifluoromethyl)phenyl group at the C3 position.[1] This suggests that a combination of an electron-donating group at N1 and an electron-withdrawing group at C3 is favorable for anticancer activity.

Comparative Performance Data

The following table summarizes the in vitro cytotoxicity of selected di-arylated 1,2,4-triazole analogs against human breast cancer cell lines.[1]

CompoundN1-Aryl GroupC3-Aryl GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231IC50 (µM) vs. ZR-75-1
4k 4-Fluorophenyl3-Methoxyphenyl8.1>50>50
4m 4-Chlorophenyl3-Methoxyphenyl7.5>50>50
4q 4-Methoxyphenyl3-(Trifluoromethyl)phenyl4.829.325.4
4t 4-Fluorophenyl3-(Trifluoromethyl)phenyl5.235.631.2

Data extracted from Med. Chem. Commun., 2018, 9, 1174-1181.[1]

The data clearly indicates that analogs 4q and 4t , both bearing a 3-(trifluoromethyl)phenyl group at the C3 position, are the most potent against the MCF-7 cell line.

Mechanism of Action: Induction of Apoptosis

Mechanistic studies on the most potent compound, 4q , revealed that it induces apoptosis in MCF-7 cells. This was evidenced by an elevation of the pro-apoptotic BAX protein and subsequent mitochondrial outer membrane permeabilization, which are hallmarks of the intrinsic apoptotic pathway.[1]

Apoptosis_Pathway

Part 2: Antimicrobial Activity of this compound Analogs

The 1,2,4-triazole scaffold is also a well-established pharmacophore in antimicrobial agents. While fewer studies specifically start from this compound for this application, the broader SAR principles for antimicrobial 1,2,4-triazoles can be applied to guide the design of new analogs from this starting material.

Structure-Activity Relationship (SAR) Insights

For antibacterial and antifungal activity, the introduction of various substituents on the triazole ring or on aryl groups attached to it is a common strategy. Key SAR findings from the literature on 1,2,4-triazole derivatives include:

  • Halogenation: The presence of chloro and bromo groups on phenyl rings attached to the triazole core often enhances antibacterial activity.[2]

  • Thione/Thiol Derivatives: Many potent antimicrobial 1,2,4-triazoles are synthesized as 3-thione/thiol derivatives, which can be further functionalized at the sulfur atom.

  • Schiff and Mannich Bases: Conversion of amino-triazoles to Schiff bases or the introduction of aminomethyl groups via the Mannich reaction can lead to compounds with broad-spectrum antimicrobial activity.[2]

Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 1,2,4-triazole derivatives, illustrating the impact of different structural features on their antibacterial activity.

Compound TypeKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
4-Amino-5-aryl-4H-1,2,4-triazole4-Bromo substituent on aryl ringE. coli, B. subtilis, P. aeruginosaGood Activity[2]
Schiff base of isatin derivativeChloro and bromo groups at C-5 of isatinS. aureus, B. subtilis, P. aeruginosa, E. coliBroad-spectrum activity[2]
1,2,4-Triazole-3-thione derivativeBenzyl group on thiadiazole moietyGram-positive bacteria15.63 - 500[3]
Fused triazolothiadiazine4-Bromophenyl substituentS. aureus, B. cereus, E. coli, P. aeruginosaPromising Activity[3]

These findings suggest that incorporating a bromo-substituted aryl ring, a common modification achievable from this compound, is a promising strategy for developing new antibacterial agents.

Part 3: Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of 1-Aryl-3-bromo-1H-1,2,4-triazoles via Chan-Evans-Lam Coupling

This protocol is adapted from the conditions reported for the N-arylation of this compound.[1]

Objective: To synthesize 1-aryl-3-bromo-1H-1,2,4-triazole from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)2) (50 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • 4 Å molecular sieves

  • Dichloromethane (DCM)

  • Oxygen balloon

Procedure:

  • To a dry round-bottom flask, add this compound, the corresponding arylboronic acid, Cu(OAc)2, and 4 Å molecular sieves.

  • Evacuate and backfill the flask with oxygen from a balloon.

  • Add anhydrous DCM as the solvent.

  • Add DBU to the reaction mixture at room temperature with stirring.

  • Allow the reaction to stir at room temperature for 10 hours under an oxygen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-aryl-3-bromo-1H-1,2,4-triazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Growth Inhibition Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cells.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies on its di-arylated derivatives have revealed key structural features that confer potent anticancer activity, particularly against breast cancer, through the induction of apoptosis. While the antimicrobial potential of direct analogs from this starting material is less explored, the established SAR principles for broader 1,2,4-triazoles provide a rational basis for future design and synthesis. The synthetic accessibility and the potential for diverse functionalization make this compound an enduringly attractive scaffold for medicinal chemistry campaigns targeting a range of diseases. Future work should focus on expanding the library of analogs for antimicrobial screening and further elucidating the specific molecular targets of the most potent anticancer compounds to refine their selectivity and minimize potential off-target effects.

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 3-Bromo-1H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic or agrochemical is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides an in-depth technical comparison of methodologies for analyzing the cross-reactivity of a versatile and increasingly important scaffold: 3-bromo-1H-1,2,4-triazole and its derivatives.

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous antifungal, anticancer, and herbicidal agents.[1][2][3] The bromo-substitution at the 3-position serves as a versatile synthetic handle, allowing for the facile generation of diverse derivatives with a wide range of biological activities. However, this structural versatility also necessitates a rigorous evaluation of their selectivity profile to mitigate potential off-target effects.

This guide will delve into the causality behind experimental choices for assessing cross-reactivity, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data. By understanding and effectively implementing these strategies, researchers can de-risk their development programs and accelerate the progression of safe and effective molecules.

The Imperative of Cross-Reactivity Analysis

The seemingly minor structural modifications to the this compound core can significantly alter the binding profile of the resulting derivatives. While these changes are often intended to enhance potency against the primary target, they can inadvertently introduce affinities for other proteins, leading to a range of adverse outcomes. For instance, inhibition of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions, while off-target kinase inhibition can result in a variety of toxicities.[4][5] Therefore, a comprehensive cross-reactivity analysis is not merely a regulatory requirement but a fundamental aspect of rational drug and agrochemical design.

A Multi-pronged Approach to De-risking

A robust cross-reactivity assessment employs a combination of in vitro biochemical assays, cell-based functional assays, and in silico predictive modeling. This multi-pronged approach provides a holistic view of a compound's selectivity and potential liabilities.

Figure 1: Workflow for Cross-Reactivity Analysis

A Initial Compound Synthesis (this compound Derivatives) B Primary Target Assay (Potency Determination) A->B C In Silico Off-Target Prediction (e.g., Molecular Docking, QSAR) A->C D Biochemical Cross-Reactivity Assays B->D C->D E Kinase Panel Screening D->E F CYP450 Inhibition Panel D->F G Cell-Based Selectivity Assays E->G F->G H Data Analysis & Interpretation (Selectivity Score, IC50 Comparison) G->H I Lead Optimization H->I I->A

Caption: A typical workflow for assessing the cross-reactivity of novel chemical entities.

In Vitro Biochemical Assays: The First Line of Defense

Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target. These assays are highly sensitive and are ideal for initial, broad-based screening against panels of related enzymes.

Kinase Panel Screening

Given that kinases are a large and structurally related family of enzymes, and frequent off-targets for many small molecules, screening against a kinase panel is a critical step.[6][7]

Illustrative Data: Kinase Selectivity of a Hypothetical 3-Aryl-1H-1,2,4-triazole Derivative

To illustrate the output of such a screen, consider the following hypothetical data for a 3-aryl-substituted derivative of this compound.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target Kinase 95% 50
Off-Target Kinase A75%500
Off-Target Kinase B45%>10,000
Off-Target Kinase C15%>10,000
Off-Target Kinase D85%250

This data reveals that while the compound is potent against its primary target, it also exhibits significant activity against Off-Target Kinase A and D, warranting further investigation and potential chemical modification to improve selectivity.

Experimental Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10]

Materials:

  • Kinase-Glo® Reagent (Promega)

  • Purified kinase enzymes (commercial panel)

  • Substrate for each kinase

  • ATP

  • Test compounds (this compound derivatives)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In each well of the assay plate, add:

    • Kinase buffer

    • Test compound at various concentrations

    • A mixture of the specific kinase and its corresponding substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytochrome P450 (CYP) Inhibition Panel

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions.[4][5][11] Therefore, assessing the inhibitory potential of this compound derivatives against a panel of major CYP isoforms is essential.

Illustrative Data: CYP450 Inhibition Profile of a Hypothetical 3-Alkyl-1H-1,2,4-triazole Derivative

CYP IsoformPercent Inhibition at 10 µMIC50 (µM)
CYP1A212%>50
CYP2C985%2.5
CYP2C1935%25
CYP2D65%>50
CYP3A492%1.8

This hypothetical data indicates that the compound is a potent inhibitor of CYP2C9 and CYP3A4, suggesting a high potential for drug-drug interactions with substrates of these enzymes.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol uses human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform.[4][5][12]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Test compounds (this compound derivatives)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Compound and Microsome Preparation: Prepare serial dilutions of the test compounds. Pre-incubate the human liver microsomes with the test compound at 37°C.

  • Initiate Reaction: Add the specific probe substrate and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration compared to a vehicle control. Determine the IC50 value.

Cell-Based Assays: Assessing Selectivity in a Physiological Context

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant assessment of a compound's selectivity by taking into account factors such as cell permeability and the presence of competing endogenous molecules.[13][14]

Figure 2: Principle of a Cell-Based Selectivity Assay

cluster_0 Cell Line A (Expressing Primary Target) cluster_1 Cell Line B (Expressing Potential Off-Target) A1 Compound Enters Cell A2 Binds to Primary Target A1->A2 A3 Inhibition of Downstream Signaling (Measurable Endpoint) A2->A3 C Compare EC50 values (Cell Line A vs. Cell Line B) A3->C B1 Compound Enters Cell B2 Binds to Off-Target B1->B2 B3 Inhibition of Unintended Pathway (Measurable Endpoint) B2->B3 B3->C

Caption: Comparing the effect of a compound on two cell lines, each dependent on a different target, allows for the assessment of cellular selectivity.

Experimental Protocol: General Cell-Based Proliferation Assay

This protocol can be adapted for various cell lines, each dependent on a specific kinase or other target for proliferation.

Materials:

  • Cancer cell lines with known target dependencies

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Measure Viability: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (luminescence) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (GI50) for each cell line. A significant difference in GI50 values between cell lines indicates target selectivity.

In Silico Prediction: Guiding Experimental Design

Computational methods can be powerful tools for predicting potential off-target interactions early in the discovery process, helping to prioritize compounds for experimental testing and guide the design of more selective derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Docking a this compound derivative against a panel of protein structures can identify potential off-targets based on the predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR model built on a dataset of compounds with known cross-reactivity profiles can be used to predict the off-target liabilities of new this compound derivatives.[15][16]

Immunochemical Methods: A Tool for Agrochemicals

For agrochemical applications, where the concern is often cross-reactivity with non-target organisms or the presence of residues in food products, immunochemical methods like ELISA can be highly valuable.

Experimental Protocol: Competitive ELISA for a this compound Derivative (Hapten)

This protocol is designed to detect and quantify a small molecule (hapten) by its ability to compete with a labeled version of the hapten for binding to a limited amount of specific antibody.[17][18][19]

Materials:

  • Antibody specific to the this compound derivative

  • Microtiter plates pre-coated with a conjugate of the hapten (or a related molecule) and a carrier protein

  • Enzyme-labeled version of the hapten (or a secondary antibody)

  • Substrate for the enzyme

  • Wash and blocking buffers

  • Stop solution

Procedure:

  • Competition: In the wells of the pre-coated microtiter plate, add the sample containing the unknown amount of the this compound derivative and a fixed amount of the specific antibody.

  • Incubation: Incubate to allow the free hapten in the sample and the coated hapten to compete for binding to the antibody.

  • Washing: Wash the plate to remove any unbound antibody and sample components.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Substrate Addition: Add the enzyme substrate, which will be converted to a colored product by the enzyme.

  • Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the this compound derivative in the sample.

Conclusion: A Commitment to Selectivity

The analysis of cross-reactivity is a cornerstone of modern drug and agrochemical development. For a scaffold as versatile and promising as this compound, a thorough understanding and proactive assessment of selectivity are paramount. By employing a strategic combination of in vitro biochemical assays, cell-based functional screens, and in silico predictive modeling, researchers can effectively navigate the complex landscape of off-target interactions. This commitment to scientific integrity and rigorous evaluation will ultimately lead to the development of safer, more effective molecules that address critical needs in medicine and agriculture.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 3-Bromo-1H-1,2,4-triazole is a valuable heterocyclic building block, frequently employed in the synthesis of pharmaceuticals and agrochemicals. However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and specific material data. Our objective is to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the risks and the rationale for their mitigation.

Hazard Assessment: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is paramount. The compound is a solid, which presents a primary risk of airborne particulate generation during handling. According to the Globally Harmonized System (GHS), its classification dictates our subsequent safety strategy.

A critical point of consideration is the absence of established Occupational Exposure Limits (OELs) for this compound in major safety databases. This lack of data does not imply safety; on the contrary, it compels us to adopt a more conservative approach, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for any potential exposure.

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description
Skin Irritation H315 Causes skin irritation upon contact.
Serious Eye Irritation H319 Causes serious, potentially damaging, eye irritation.
Respiratory Irritation H335 May cause irritation to the respiratory tract if inhaled.

| Acute Oral Toxicity | H302 | Some suppliers classify this compound as harmful if swallowed. |

The Core Protective Strategy: A Multi-Layered Defense

Our defense against chemical exposure is not a single piece of equipment but an integrated system of controls and personal barriers. The hierarchy of controls dictates that we first rely on engineering solutions before supplementing with PPE.

Primary Engineering Control: The Chemical Fume Hood

Causality: All handling of this compound solid must be performed within a certified chemical fume hood. The primary physical hazard is the generation of fine dust during weighing and transfer. A fume hood provides constant airflow to contain and exhaust these particulates, preventing their inhalation and settling on surfaces outside the primary work area.

Protocol:

  • Verify the fume hood has a current inspection certification.

  • Ensure the sash is positioned as low as possible to maintain a face velocity of 80-120 feet per minute while allowing for comfortable work.

  • Conduct all manipulations at least 6 inches (15 cm) inside the plane of the sash to ensure effective containment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against accidental contact and is not a substitute for proper engineering controls. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Due to the H319 classification (Causes serious eye irritation), ANSI-approved safety goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient. When there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers), a full-face shield must be worn over the safety goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. It is imperative to double-glove if handling larger quantities or for extended periods. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.

    • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory to prevent exposure from spills.

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, a respirator is not required.

    • Contingency Plan: In the event of a ventilation failure or a significant spill outside of the fume hood, a NIOSH-approved respirator with P100 (particulate) filters is necessary for cleanup personnel.

Operational Plans: From Preparation to Disposal

A safe protocol is a validated sequence of actions. The following workflows, visualized using Graphviz, provide a clear, procedural guide for handling this compound.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first while protecting your hands, which are removed last.

PPE_Sequence cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) Don1 1. Don Lab Coat Don2 2. Don Safety Goggles Don1->Don2 Don3 3. Don First Pair of Gloves Don2->Don3 Don4 4. Don Second Pair of Gloves Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Goggles Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Disposal Workflow

This workflow outlines the key steps for safely using the chemical within a controlled environment and ensuring proper waste segregation.

Handling_Workflow Start Start: Verify Fume Hood Operation Prep Prepare Work Area: - Line with absorbent paper - Assemble glassware Start->Prep Weigh Weigh Solid Compound (Use anti-static weigh boat) Prep->Weigh Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction (Keep sash low) Transfer->React Waste Collect Waste in 'Halogenated Organic Waste' Container React->Waste Decon Decontaminate Glassware (Rinse with solvent into waste) Waste->Decon Clean Clean Work Area Decon->Clean End End: Secure Waste & Log Out Clean->End

Caption: Safe Handling and Disposal Workflow.

Spill and Disposal Management

Accidental Release Measures: In the event of a small spill inside the fume hood:

  • Alert colleagues in the immediate area.

  • Using appropriate PPE, gently cover the spill with an absorbent material to prevent further aerosolization.

  • If appropriate, moisten the material slightly to prevent dusting during cleanup.

  • Carefully collect the contaminated material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, collecting all rinsate as hazardous waste.

Disposal Plan: The proper disposal of this compound and associated waste is a regulatory and environmental necessity.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.

  • Labeling: The designated waste container must be clearly labeled "Hazardous Waste," listing "this compound" and any solvents used.

  • Storage: Keep the waste container tightly closed and stored in a designated satellite accumulation area until collection by institutional environmental health and safety personnel.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring the protection of all personnel while advancing critical research and development goals.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.